molecular formula C31H55N3O14S B8104382 Azide-PEG12-Tos

Azide-PEG12-Tos

Cat. No.: B8104382
M. Wt: 725.8 g/mol
InChI Key: TUTOZAKXCMHHJM-UHFFFAOYSA-N
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Description

Azide-PEG12-Tos is a useful research compound. Its molecular formula is C31H55N3O14S and its molecular weight is 725.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55N3O14S/c1-30-2-4-31(5-3-30)49(35,36)48-29-28-47-27-26-46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-33-34-32/h2-5H,6-29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTOZAKXCMHHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55N3O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Architecture of Azide-PEG12-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of bioconjugation and drug delivery, the precise chemical architecture of linker molecules is paramount to the success of novel therapeutic and diagnostic agents. This technical guide provides an in-depth analysis of the structure and functional characteristics of Azide-PEG12-Tos, a heterobifunctional polyethylene glycol (PEG) derivative. Designed for researchers, scientists, and professionals in the field of drug development, this document elucidates the key structural components and their roles in chemical synthesis and bioconjugation.

Core Structural Components

This compound is a linear molecule comprised of three key functional moieties: an azide group (-N3), a polyethylene glycol linker of 12 ethylene glycol units (-PEG12-), and a tosyl group (-Tos). This specific arrangement confers a dual reactivity to the molecule, enabling a wide range of applications in click chemistry and nucleophilic substitution reactions.

The molecule's structure is defined by an azide group at one terminus and a tosyl group at the other, separated by a flexible and hydrophilic PEG12 chain. The azide group serves as a reactive handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), cornerstone reactions of "click chemistry". The tosyl group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, making the terminal oxygen of the PEG chain susceptible to nucleophilic attack.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are essential for understanding the molecule's behavior in various reaction conditions and biological media.

PropertyValue
Molecular Formula C31H55N3O14S[1][2]
Molecular Weight Approximately 725.9 g/mol [1][3]
Appearance White solid or viscous liquid
Solubility Soluble in DMSO, DMF, and DCM[1]
Purity Typically ≥95%

Functional Group Connectivity

The logical arrangement of the functional groups within this compound is crucial for its intended applications. The linear sequence of azide, PEG linker, and tosyl group allows for a stepwise or orthogonal conjugation strategy.

G Azide Azide Group (N3) PEG12 PEG12 Linker (-O(CH2CH2O)12-) Azide->PEG12 - Tosyl Tosyl Group (-SO2C6H4CH3) PEG12->Tosyl -

Caption: Logical connectivity of this compound functional groups.

Applications in Bioconjugation and Drug Delivery

The unique bifunctional nature of this compound makes it a versatile tool in the development of complex biomolecules and drug delivery systems. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugates.

The azide group can be readily conjugated to molecules containing an alkyne, BCN, or DBCO moiety through click chemistry to form a stable triazole linkage. This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for the modification of sensitive biomolecules.

Simultaneously, the tosyl group is a highly reactive site for nucleophilic substitution. This allows for the attachment of a second molecule of interest, such as a targeting ligand, a drug, or an imaging agent, through a nucleophilic functional group like an amine or a thiol.

Experimental Workflow: A Conceptual Overview

The dual reactivity of this compound enables a variety of experimental workflows. A common strategy involves a two-step conjugation process, where each terminus of the linker is reacted sequentially.

G cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Nucleophilic Substitution A This compound C Molecule1-PEG12-Tos A->C Click Reaction B Alkyne-Modified Molecule 1 B->C D Molecule1-PEG12-Tos F Molecule1-PEG12-Molecule2 D->F Substitution E Nucleophile-Containing Molecule 2 E->F

Caption: A conceptual two-step bioconjugation workflow using this compound.

References

An In-Depth Technical Guide to the Chemical Properties of Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Azide-PEG12-Tos, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

Core Chemical Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal azide group (-N₃) and a tosyl (tosylate, -OTs) group, separated by a 12-unit PEG spacer. This structure imparts unique chemical functionalities, making it a versatile tool in chemical biology and pharmaceutical sciences.

PropertyValueSource
Molecular Formula C₃₁H₅₅N₃O₁₄S[1][2]
Molecular Weight 725.9 g/mol [1][2]
CAS Number 1821464-56-5[1]
Appearance White to off-white solid or oil-
Purity Typically ≥95%-
Storage -20°C, protected from light and moisture
Solubility

The polyethylene glycol (PEG) backbone of this compound enhances its solubility in a range of solvents. PEG is known to be soluble in water and many organic solvents. The solubility of PEG compounds generally decreases with increasing molecular weight.

SolventSolubility
Water Soluble
Dimethyl sulfoxide (DMSO) Soluble
Dichloromethane (DCM) Soluble
Dimethylformamide (DMF) Soluble
Ethanol Soluble
Chloroform Soluble

Reactivity and Chemical Functionality

The utility of this compound stems from its two distinct reactive termini: the azide and the tosyl group.

The Azide Group: A Gateway to Click Chemistry

The azide group is a key functional group for "click chemistry," a set of biocompatible reactions known for their high efficiency, specificity, and mild reaction conditions. The most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. This reaction is widely used for bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.

Alternatively, the azide can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which proceeds without the need for a copper catalyst, offering advantages in live-cell imaging and in vivo applications.

The Tosyl Group: A Versatile Leaving Group

The tosyl group is an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of various nucleophiles, such as amines, thiols, and carboxylates, to the PEG linker. The conversion of an alcohol to a tosylate is a common strategy to activate it for nucleophilic attack. The reaction of a tosylate with a nucleophile like sodium azide proceeds via an SN2 mechanism for primary and secondary tosylates.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general procedure for conjugating an alkyne-containing biomolecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (if needed to dissolve starting materials)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or an appropriate buffer.

    • Prepare a stock solution of the alkyne-biomolecule in a suitable buffer.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-biomolecule with the desired molar excess of this compound in the reaction buffer.

    • In a separate tube, premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper(I)-ligand complex.

  • Initiation of Click Reaction:

    • Add the CuSO₄/ligand premix to the biomolecule/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents.

Reaction Conditions and Expected Yields for CuAAC:

ParameterConditionExpected YieldSource
Catalyst CuSO₄/Sodium Ascorbate with THPTA/TBTAHigh to Quantitative
Solvent Aqueous buffer (e.g., PBS), may contain co-solvents like DMSO, DMFHigh
Temperature Room TemperatureHigh
pH 4-11High-
Reaction Time 1-12 hoursHigh

Expected yields are generally high for CuAAC reactions, often exceeding 90%, but can vary depending on the specific substrates and reaction conditions.

Nucleophilic Substitution of the Tosyl Group

This protocol describes a general procedure for reacting a nucleophile with the tosyl group of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a primary amine, thiol)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (if required, e.g., triethylamine for amine nucleophiles)

Procedure:

  • Dissolve this compound in the chosen aprotic polar solvent.

  • Add the nucleophile to the solution. A molar excess of the nucleophile is typically used.

  • If the nucleophile is an amine, add a non-nucleophilic base like triethylamine to neutralize the generated toluenesulfonic acid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete, as monitored by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified by standard chromatographic techniques.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the tosyl group, the PEG backbone, and the protons adjacent to the azide group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Doublet2HAromatic protons ortho to the sulfonyl group
~7.5Doublet2HAromatic protons meta to the sulfonyl group
~4.1Triplet2H-CH₂-OTs
~3.6Singlet (broad)~44HPEG backbone (-O-CH₂-CH₂-O-)
~3.4Triplet2H-CH₂-N₃
~2.4Singlet3HMethyl group of the tosyl moiety (-CH₃)

This is an expected ¹H NMR data based on the structure of this compound and published data for similar compounds. Actual chemical shifts may vary depending on the solvent and instrument used.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern under techniques like electrospray ionization (ESI) would likely involve cleavage of the ether linkages in the PEG chain, resulting in a series of peaks separated by 44 Da (the mass of an ethylene glycol unit). Fragmentation may also occur at the tosyl and azide groups.

Applications in Research and Drug Development

This compound is a valuable tool in various applications due to its bifunctional nature.

  • Antibody-Drug Conjugates (ADCs): It can be used as a linker to conjugate cytotoxic drugs to antibodies. The tosyl group can be reacted with a functional group on the drug, and the azide can then be used to attach the drug-linker entity to an alkyne-modified antibody via click chemistry.

  • PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Bioconjugation: It is used to PEGylate proteins, peptides, and other biomolecules to improve their solubility, stability, and pharmacokinetic properties.

  • Surface Modification: Surfaces of materials and nanoparticles can be functionalized with this compound to introduce azide groups for subsequent "clicking" of other molecules, enhancing biocompatibility.

Workflow and Signaling Pathway Diagrams

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for synthesizing an ADC using this compound as a linker.

ADC_Synthesis_Workflow cluster_linker_synthesis Linker-Payload Synthesis cluster_antibody_modification Antibody Modification cluster_conjugation ADC Conjugation cluster_purification Purification & Characterization AzidePEG12Tos This compound LinkerPayload Azide-PEG12-Drug AzidePEG12Tos->LinkerPayload Nucleophilic Substitution Drug Cytotoxic Drug (with Nucleophile) Drug->LinkerPayload ADC Antibody-Drug Conjugate (ADC) LinkerPayload->ADC CuAAC Click Chemistry Antibody Monoclonal Antibody (mAb) AlkyneMod Alkyne-modified mAb Antibody->AlkyneMod Modification AlkyneMod->ADC PurifiedADC Purified ADC ADC->PurifiedADC Purification (e.g., SEC)

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of Reactions

This diagram illustrates the two primary reaction pathways available with this compound.

Reaction_Pathways cluster_azide_reactions Azide Group Reactions cluster_tosyl_reactions Tosyl Group Reactions Start This compound Azide Group Tosyl Group CuAAC Triazole Linkage (via CuAAC) Start:azide->CuAAC + Cu(I) catalyst SPAAC Triazole Linkage (via SPAAC) Start:azide->SPAAC Catalyst-free SubstitutionProduct Nucleophilic Substitution Product Start:tosyl->SubstitutionProduct SN2 Reaction Alkyne Alkyne-containing Molecule Alkyne->CuAAC StrainedAlkyne Strained Alkyne (DBCO, BCN) StrainedAlkyne->SPAAC Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->SubstitutionProduct

Caption: Reaction pathways of this compound.

References

Solubility Profile of Azide-PEG12-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azide-PEG12-Tos, a heterobifunctional PEGylation reagent. Understanding the solubility of this reagent is critical for its effective application in bioconjugation, drug delivery, and nanoparticle functionalization. This document outlines its solubility in various common solvents, provides detailed experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For a molecule like this compound, its solubility is influenced by the interplay of its distinct chemical moieties: the hydrophilic polyethylene glycol (PEG) chain, the reactive azide group, and the tosyl leaving group. The PEG component, with its repeating ether units, generally imparts significant water solubility.[1][2][3] Conversely, the more organic-soluble tosyl group and the overall molecular structure will influence its behavior in non-aqueous solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the known qualitative solubility and provides estimated quantitative values based on the behavior of structurally similar low-molecular-weight PEG derivatives, such as PEG 600. These values should be considered as estimates and may vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.

SolventChemical FormulaQualitative SolubilityEstimated Quantitative Solubility (at 25°C)
WaterH₂OSoluble[1][2]> 100 mg/mL
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble> 100 mg/mL
Dichloromethane (DCM)CH₂Cl₂Soluble> 100 mg/mL
Dimethylformamide (DMF)C₃H₇NOSoluble> 100 mg/mL
EthanolC₂H₅OHSoluble> 50 mg/mL
ChloroformCHCl₃Soluble> 100 mg/mL
TolueneC₇H₈Less Soluble< 10 mg/mL
Diethyl Ether(C₂H₅)₂OInsoluble< 1 mg/mL
HexaneC₆H₁₄Insoluble< 1 mg/mL

Note: The quantitative solubility values are estimates based on the known properties of similar low-molecular-weight PEG compounds and should be experimentally verified for precise applications.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key chemical and physical factors that determine its behavior in different solvents.

Factors Influencing this compound Solubility cluster_molecule This compound Molecular Properties cluster_solvent Solvent Properties cluster_conditions External Conditions PEG_Chain PEG12 Chain (Hydrophilic) Solubility Solubility Outcome PEG_Chain->Solubility Increases Aqueous Solubility Azide_Group Azide Group (Polar) Azide_Group->Solubility Contributes to Polarity Tosyl_Group Tosyl Group (Hydrophobic) Tosyl_Group->Solubility Increases Organic Solvent Solubility Polar_Solvents Polar Solvents (e.g., Water, DMSO) Polar_Solvents->Solubility Favors Dissolution Nonpolar_Solvents Nonpolar Solvents (e.g., Hexane, Toluene) Nonpolar_Solvents->Solubility Hinders Dissolution Temperature Temperature Temperature->Solubility Generally Increases Solubility pH pH pH->Solubility Can Affect Stability and Ionization Experimental Workflow for Shake-Flask Solubility Assay start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate by shaking (24-48h at constant temp.) add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge collect_supernatant Carefully collect supernatant centrifuge->collect_supernatant filter Filter supernatant (e.g., 0.22 µm filter) collect_supernatant->filter dilute Accurately dilute the filtered sample filter->dilute analyze Analyze concentration (e.g., by HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

References

Azide-PEG12-Tos molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of Azide-PEG12-Tos, a heterobifunctional PEG linker used in bioconjugation, drug delivery, and nanotechnology.

Chemical Properties and Identification

This compound is a monodisperse polyethylene glycol (PEG) derivative that features an azide (-N3) group on one end and a tosyl (Tos) group on the other. This structure allows for sequential or orthogonal conjugation strategies. The PEG spacer, consisting of 12 ethylene glycol units, enhances the solubility of the molecule in aqueous media.

The azide group is highly versatile for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with alkynes, BCN, or DBCO to form a stable triazole linkage. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and hydroxyls.

PropertyValue
Molecular Formula C31H55N3O14S
Molecular Weight 725.9 g/mol [1][2][3][4] (also cited as 725.85 g/mol [5])
Purity >98%
Form Solid
Solubility Soluble in DMSO, DCM, DMF
Storage Store at -20°C

Experimental Protocols and Applications

Due to the proprietary nature of specific experimental protocols, detailed step-by-step instructions are not publicly available. However, the general methodologies for using this compound in common applications are outlined below. Researchers should optimize these protocols for their specific molecules of interest.

General Protocol for "Click Chemistry" (CuAAC)

  • Dissolution: Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMF, DMSO, or a mixture with aqueous buffer).

  • Premixing: In a separate vial, prepare the catalyst solution by mixing a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA).

  • Reaction: Add the catalyst solution to the solution containing the alkyne and azide.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic method (e.g., size-exclusion or reversed-phase chromatography).

General Protocol for Nucleophilic Substitution

  • Dissolution: Dissolve the nucleophile-containing molecule (e.g., a protein with accessible amine groups) in a suitable buffer, typically at a slightly basic pH (7.5-8.5) to ensure the nucleophile is deprotonated.

  • Reagent Preparation: Dissolve this compound in a water-miscible organic solvent (e.g., DMSO).

  • Reaction: Add the this compound solution to the nucleophile solution in a dropwise manner while stirring. The molar ratio of the PEG reagent to the molecule will need to be optimized.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.

  • Quenching and Purification: Quench any unreacted PEG reagent with a small molecule containing the nucleophilic group (e.g., Tris or glycine for amines). Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Logical Workflow for Bioconjugation

The following diagram illustrates a typical workflow for conjugating a protein to a small molecule using this compound as a linker.

Bioconjugation workflow using this compound.

References

The Dual-Action Connector: A Technical Guide to the Heterobifunctional Nature of Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Versatile Molecular Linker Empowering Innovations in Drug Development and Scientific Research

Researchers, scientists, and drug development professionals are constantly seeking more precise and efficient tools to construct complex biomolecular architectures. A key player in this field is Azide-PEG12-Tos, a heterobifunctional linker that offers a unique combination of reactive capabilities. This technical guide provides an in-depth exploration of the core attributes of this compound, detailing its distinct functionalities, quantitative performance metrics, and practical applications, thereby serving as an essential resource for its effective utilization in the laboratory.

At its core, this compound is a polyethylene glycol (PEG) derivative featuring two different reactive groups at its termini: an azide group (-N₃) and a tosyl group (-OTs).[1][2] This "two-faced" nature is the essence of its heterobifunctionality, allowing for sequential or orthogonal conjugation strategies that are pivotal in the synthesis of complex molecules like antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[2] The hydrophilic 12-unit PEG spacer enhances solubility in aqueous media, a crucial property when working with biological systems.[3][4]

The Two Faces of Reactivity: Azide and Tosyl Groups

The utility of this compound lies in the distinct and highly selective reactivity of its terminal functional groups.

The Azide Terminus: A Gateway to "Click Chemistry"

The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Its primary role is in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage with molecules containing an alkyne, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) group. The high efficiency, specificity, and mild reaction conditions of click chemistry make the azide group an invaluable tool for attaching a wide array of molecules, including fluorescent dyes, biotin tags, and active pharmaceutical ingredients (APIs), to biomolecules or surfaces.

The Tosyl Terminus: A Classic Leaving Group for Nucleophilic Substitution

On the other end of the PEG chain, the tosyl (p-toluenesulfonyl) group serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of molecules containing nucleophilic functional groups such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH). The tosyl group's high reactivity enables the efficient modification of proteins, peptides, and other molecules under well-controlled conditions.

Quantitative Data on Functional Group Reactivity

The efficiency of bioconjugation reactions is critical for achieving desired outcomes. The following tables summarize key quantitative data for the reactions involving the azide and tosyl groups of PEG linkers.

Table 1: Kinetic Data for Azide-Alkyne Cycloaddition Reactions

Reaction TypeAlkyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAACTerminal Alkyne10 - 10⁴Rate is highly dependent on the specific alkyne, azide, solvent, temperature, and copper ligand.
SPAACDIBAC~1.2 x 10⁻³Slower than CuAAC but avoids the use of a potentially cytotoxic copper catalyst.
SPAACBCN0.15Faster than DIBAC in SPAAC reactions.
IEDDATetrazine-TCO1 - 10⁶Inverse-electron-demand Diels-Alder reactions exhibit the fastest kinetics among common click chemistry reactions.

Table 2: Reactivity of Tosyl-PEG with Nucleophiles

NucleophileReaction ConditionsYieldReference
Sodium AzideDMF, elevated temperatureHigh
AminespH 8.0-9.5Effective modification
Thiols-High reactivity
Sodium HydrosulfideWater, rt to 60°CHigh

Synthesis of this compound

A common synthetic route to heterobifunctional PEGs like this compound involves the desymmetrization of a symmetrical PEG diol. A key step is the selective monotosylation of one hydroxyl group, which can be achieved with high efficiency. The remaining hydroxyl group can then be converted to an azide.

A general representation of this synthetic approach is as follows:

Synthesis_Workflow PEG_diol HO-PEG12-OH Mono_Tos HO-PEG12-OTs PEG_diol->Mono_Tos TsCl, Ag2O, KI (Selective Monotosylation) Azide_Tos N3-PEG12-OTs Mono_Tos->Azide_Tos 1. Mesylation (MsCl) 2. Azidation (NaN3)

Caption: Synthetic workflow for this compound.

Experimental Protocols

To illustrate the practical application of this compound, a generalized protocol for the functionalization of a biomolecule (e.g., a protein) and subsequent conjugation of a payload is provided below.

Protocol: Two-Step Conjugation using this compound

Step 1: Nucleophilic Substitution with a Biomolecule

  • Dissolve the Biomolecule: Dissolve the biomolecule containing a primary amine (e.g., a protein with lysine residues) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 8.0-9.5.

  • Prepare this compound Solution: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to create a stock solution.

  • Reaction: Add a molar excess of the this compound solution to the biomolecule solution. The optimal molar ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-4 hours), with gentle mixing.

  • Purification: Remove the excess this compound and byproducts using a suitable purification method, such as size-exclusion chromatography or dialysis. The resulting product is an azide-functionalized biomolecule.

Step 2: Click Chemistry Conjugation of a Payload

  • Prepare Alkyne-Payload: Dissolve the alkyne-functionalized payload (e.g., a fluorescent dye or drug) in a suitable solvent.

  • Reaction Setup (CuAAC): In a reaction vessel, combine the azide-functionalized biomolecule, the alkyne-payload, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Reaction Setup (SPAAC): If using a strained alkyne (e.g., DBCO or BCN), simply mix the azide-functionalized biomolecule and the strained alkyne-payload in a suitable buffer.

  • Incubation: Allow the click reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate to remove unreacted payload, catalyst, and other reagents using an appropriate method like chromatography.

Experimental_Workflow cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Payload Conjugation Biomolecule Biomolecule (-NH2) Reaction1 Nucleophilic Substitution Biomolecule->Reaction1 AzidePEG This compound AzidePEG->Reaction1 AzideBiomolecule Azide-PEG12-Biomolecule Reaction1->AzideBiomolecule Purification1 Purification AzideBiomolecule->Purification1 PurifiedAzideBiomolecule Purified Azide-PEG12-Biomolecule Reaction2 Click Chemistry (CuAAC or SPAAC) PurifiedAzideBiomolecule->Reaction2 AlkynePayload Alkyne-Payload AlkynePayload->Reaction2 FinalConjugate Payload-PEG12-Biomolecule Reaction2->FinalConjugate Purification2 Final Purification FinalConjugate->Purification2

Caption: General experimental workflow for a two-step bioconjugation.

Logical Relationship of Heterobifunctional Reactivity

The power of this compound lies in its ability to connect two different molecular entities through distinct chemical reactions. This logical relationship is central to its utility in constructing complex molecular systems.

Logical_Relationship MoleculeA Molecule A (with Nucleophile, e.g., -NH2) AzidePEGTos This compound MoleculeA->AzidePEGTos Nucleophilic Substitution Conjugate Molecule A-PEG12-Molecule B MoleculeB Molecule B (with Alkyne) AzidePEGTos->MoleculeB Click Chemistry

Caption: Logical relationship of this compound as a molecular bridge.

Conclusion

This compound stands out as a highly versatile and powerful tool for researchers in the life sciences and drug development. Its heterobifunctional nature, combining the robust and bioorthogonal reactivity of the azide group with the reliable nucleophilic substitution chemistry of the tosyl group, provides a flexible platform for the precise construction of complex biomolecular conjugates. By understanding the principles and practical considerations outlined in this guide, scientists can effectively harness the potential of this compound to advance their research and development endeavors.

References

A Technical Guide to Azide-PEG12-Tos: The Pivotal Role of the Azide Group in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Azide-PEG12-Tos molecule, with a specific focus on the critical function of the azide moiety. This compound is a heterobifunctional, monodisperse Polyethylene Glycol (PEG) derivative that serves as a versatile linker in bioconjugation, drug delivery, and materials science.[1][2][3] Its unique architecture, combining a bioorthogonal azide group, a hydrophilic PEG spacer, and a reactive tosyl leaving group, enables precise, covalent linkage of diverse molecular entities.

Molecular Architecture of this compound

This compound is comprised of three distinct functional components:

  • Azide Group (-N₃): The cornerstone of its utility in bioorthogonal chemistry. The azide group is small, stable in aqueous environments, and virtually absent in biological systems, preventing unwanted side reactions.[4] Its primary role is to participate in highly specific "click chemistry" reactions.[1]

  • PEG12 Spacer: A chain of twelve ethylene glycol units. This hydrophilic spacer enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces aggregation, and can minimize the immunogenicity of attached biomolecules.

  • Tosyl (Tos) Group (-SO₂C₆H₄CH₃): A tosylate group that functions as an excellent leaving group in nucleophilic substitution reactions. This allows the other end of the PEG linker to be conjugated to nucleophiles such as thiols or amines.

Component Chemical Formula Primary Function Key Properties
Azide -N₃Bioorthogonal ligation via Click ChemistryHigh selectivity, stability in aqueous media, abiotic.
PEG12 Spacer -(CH₂CH₂O)₁₂-Hydrophilic linkerIncreases solubility, reduces aggregation, biocompatible.
Tosyl Group -SO₂C₆H₄CH₃Leaving group for nucleophilic substitutionHighly reactive towards nucleophiles like thiols.

The Azide Group: A Gateway to Bioorthogonal "Click Chemistry"

The azide group's significance lies in its role as a bioorthogonal handle. This term refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The azide's stability and selective reactivity make it an ideal participant in these reactions, most notably "click chemistry."

Click chemistry describes a class of reactions that are rapid, high-yielding, and produce no byproducts, making them exceptionally reliable for creating stable covalent links. The azide group is central to the most prominent click chemistry reactions.

The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, an azide (-N₃) and a terminal alkyne (-C≡CH) undergo a 1,3-dipolar cycloaddition in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted triazole ring.

  • Mechanism: The Cu(I) catalyst is essential for activating the terminal alkyne, dramatically accelerating the reaction rate.

  • Advantages: The reaction is extremely efficient, high-yielding, and can be performed in aqueous buffers, making it suitable for conjugating biomolecules.

  • Limitations: The reliance on a copper catalyst can be problematic for in vivo applications due to cellular toxicity, although the use of copper-chelating ligands like THPTA or TBTA can mitigate these effects.

CuAAC_Pathway cluster_reactants Reactants cluster_products Product Azide-PEG-Molecule R1-N₃ (this compound) Triazole Stable Triazole Linkage Azide-PEG-Molecule->Triazole Alkyne-Molecule R2-C≡CH (Alkyne-tagged Biomolecule) Alkyne-Molecule->Triazole Catalyst + Cu(I) Catalyst + Sodium Ascorbate Catalyst->Triazole

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.

  • Mechanism: The high ring strain of the cyclooctyne provides the activation energy needed for the cycloaddition to proceed rapidly with an azide, eliminating the need for a metal catalyst.

  • Advantages: SPAAC is highly biocompatible and ideal for labeling molecules in living cells and organisms due to the absence of a toxic catalyst.

  • Considerations: The reaction kinetics of SPAAC are generally slower than CuAAC, and the cyclooctyne reagents are larger, which may cause steric hindrance in some applications.

SPAAC_Pathway cluster_reactants Reactants cluster_products Product Azide-PEG-Molecule R1-N₃ (this compound) Triazole_Product Stable Triazole Linkage Azide-PEG-Molecule->Triazole_Product Strained-Alkyne R2-Cyclooctyne (e.g., DBCO, BCN) Strained-Alkyne->Triazole_Product No Catalyst Required

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Experimental Protocols

The following are generalized protocols for performing bioconjugation reactions using the azide group. Researchers should optimize concentrations, reaction times, and purification methods for their specific application.

This protocol describes the conjugation of an alkyne-modified biomolecule to an azide-containing molecule.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound in a compatible organic solvent like DMSO or DMF.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).

    • Prepare a stock solution of a Cu(I)-stabilizing ligand, such as THPTA (e.g., 50 mM in water).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the reagents in the following order: a. The alkyne-biomolecule solution. b. The this compound solution (typically added in 4-50 fold molar excess). c. A premixed solution of CuSO₄ and THPTA ligand (in a 1:2 to 1:5 ratio). Allow this to incubate for several minutes before adding.

    • Initiate the reaction by adding the sodium ascorbate solution (typically 40 equivalents).

  • Incubation:

    • Close the tube to minimize oxygen exposure.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction can be mixed gently on a rotator.

  • Purification:

    • Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation (e.g., ethanol precipitation for oligonucleotides).

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO)-modified biomolecule to an azide.

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-modified biomolecule in an appropriate aqueous buffer (pH 7-8.5).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

  • Reaction Assembly:

    • In a microcentrifuge tube, add the DBCO-biomolecule solution.

    • Add the this compound solution. A molar excess of 1.5 to 10-fold of the azide reagent is typically sufficient.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the conjugate using a suitable method as described for the CuAAC protocol to remove unreacted starting materials.

Workflow and Applications

The azide group on this compound enables a modular and efficient workflow for creating complex bioconjugates. This is particularly valuable in drug development for creating antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.

Caption: General experimental workflow for bioconjugation using this compound.

Conclusion

The azide group is the functional heart of the this compound linker. Its bioorthogonal nature and specific reactivity in click chemistry reactions (both copper-catalyzed and strain-promoted) provide a powerful and reliable tool for the covalent assembly of molecules. This enables researchers and drug developers to construct complex, well-defined bioconjugates with high precision and efficiency, advancing fields from targeted therapeutics to advanced diagnostics and functional biomaterials.

References

The Pivotal Role of the Tosyl Group in Azide-PEG12-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Azide-PEG12-Tos molecule, with a specific focus on the critical function of the p-toluenesulfonyl (tosyl) group. This compound is a heterobifunctional linker, a class of chemical tools indispensable for modern drug development, bioconjugation, and materials science. Understanding the distinct roles of its constituent parts—the azide, the polyethylene glycol (PEG) spacer, and the tosyl group—is paramount for its effective application. This document will elucidate the chemical principles governing the tosyl group's reactivity, present its utility in experimental contexts, and provide practical protocols for its use.

Molecular Architecture of this compound

This compound is a precisely engineered molecule composed of three key functional domains:

  • Azide Group (-N₃): This moiety is the cornerstone of "click chemistry." The azide group participates in highly efficient and specific bio-orthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions form a stable triazole linkage, making the azide end of the molecule ideal for covalently attaching to molecules or surfaces functionalized with an alkyne group.[2][3]

  • PEG12 Spacer (- (OCH₂CH₂)₁₂-): This central component is a monodisperse polyethylene glycol chain consisting of twelve ethylene glycol units. The PEG spacer imparts hydrophilicity, which significantly increases the solubility of the entire molecule and its conjugates in aqueous media.[2] This property is crucial for biological applications, as it can improve the pharmacokinetic profile of modified drugs and reduce non-specific binding.[4]

  • Tosyl Group (-Ts): The p-toluenesulfonyl group is a derivative of p-toluenesulfonic acid. As we will explore in detail, its primary and most vital function in this context is to serve as an exceptionally efficient leaving group in nucleophilic substitution reactions.

cluster_Azide Azide Group cluster_PEG PEG12 Spacer cluster_Tos Tosyl Group azide N₃ peg -(CH₂CH₂O)₁₂- azide->peg Linkage tos Tos peg->tos Linkage

Caption: Molecular components of this compound.

The Core Function: The Tosyl Group as a Superior Leaving Group

In organic synthesis, the success of many reactions hinges on the ability of a particular molecular fragment, the "leaving group," to detach from a carbon atom. A hydroxyl group (-OH) is a notoriously poor leaving group because its departure would form the hydroxide ion (OH⁻), which is a strong base and thus unstable. The tosyl group's primary function is to transform a poorly reactive alcohol into a highly reactive tosylate ester, thereby facilitating subsequent reactions.

The effectiveness of the tosylate group (⁻OTs) as a leaving group stems from the exceptional stability of the resulting tosylate anion. This stability is attributable to two main electronic effects:

  • Resonance Stabilization: The negative charge on the oxygen atom that departs is delocalized across all three oxygen atoms of the sulfonyl group. This distribution of charge over multiple atoms significantly stabilizes the anion.

  • Inductive Effects: The potent electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further pulls electron density away from the negatively charged oxygen, dispersing the charge and enhancing stability.

Because good leaving groups are invariably weak bases, the high stability of the tosylate anion makes it an excellent leaving group, far superior to halides and the original hydroxyl group.

Caption: Resonance delocalization in the tosylate anion.

Mechanism of Action: Sₙ2 Nucleophilic Substitution

The tosyl group enables facile nucleophilic substitution, typically proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a nucleophile (an electron-rich species) attacks the carbon atom bonded to the tosylate group. The attack occurs from the side opposite to the leaving group, leading to a concerted process where the nucleophile-carbon bond forms at the same time as the carbon-oxygen (tosylate) bond breaks.

This mechanism has a critical stereochemical consequence: inversion of configuration at the carbon center. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

reactant Nu⁻ + Azide-PEG₁₂-OTs transition [Nu---C---OTs]⁻ reactant->transition Sₙ2 Attack product Nu-PEG₁₂-Azide + ⁻OTs transition->product Displacement

Caption: General Sₙ2 reaction with this compound.

Quantitative Comparison of Leaving Groups

The efficacy of a leaving group can be quantified by comparing the relative rates of reaction for a given substrate and nucleophile. Sulfonate esters like tosylates and mesylates are orders of magnitude better leaving groups than halides.

Leaving GroupFormulaRelative Rate of Reaction (Approx.)pKa of Conjugate Acid (H-LG)
Tosylate -OTs ~60,000 -2.8
Mesylate-OMs~30,000-1.9
Iodide-I~10,000-10
Bromide-Br1-9
Chloride-Cl0.01-7
Hydroxide-OH~1 x 10⁻¹⁶15.7

Note: Relative rates are approximate and can vary significantly with substrate, nucleophile, and solvent conditions. Data is compiled for illustrative purposes based on typical Sₙ2 reactions.

Experimental Protocol: Conjugation to an Amine-Containing Molecule

This protocol provides a general methodology for the conjugation of this compound to a primary amine via nucleophilic substitution.

Materials:

  • This compound

  • Amine-containing substrate (e.g., a peptide, protein, or small molecule)

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve the amine-containing substrate in the chosen anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Base Addition: Add 2-3 molar equivalents of the non-nucleophilic base (e.g., TEA) to the solution. The base acts as a scavenger for the p-toluenesulfonic acid that may be formed, preventing the protonation of the primary amine nucleophile.

  • Reagent Addition: In a separate vial, dissolve 1.2 to 1.5 molar equivalents of this compound in a minimal amount of the same anhydrous solvent.

  • Reaction Initiation: Add the this compound solution dropwise to the stirring substrate solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the desired product.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary (e.g., with a small amount of water).

    • Remove the solvent under reduced pressure (rotoevaporation).

    • Purify the crude product using a suitable method, such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure Azide-PEG-conjugated molecule.

  • Characterization: Confirm the identity and purity of the final product using techniques like ¹H NMR and Mass Spectrometry.

start Dissolve Amine Substrate in Anhydrous Solvent add_base Add Non-Nucleophilic Base (e.g., TEA) start->add_base dissolve_peg Dissolve Azide-PEG₁₂-Tos in Anhydrous Solvent add_base->dissolve_peg add_peg Add PEG Solution to Substrate Solution dissolve_peg->add_peg react Stir at Room Temperature (4-24h) add_peg->react monitor Monitor Reaction (TLC or LC-MS) react->monitor monitor->react Incomplete purify Work-up and Purify (e.g., HPLC) monitor->purify Complete end Characterize Final Product (NMR, MS) purify->end

Caption: Experimental workflow for amine conjugation.

Conclusion

The tosyl group in this compound is not merely a terminal functional group; it is a strategic chemical activator. By converting a terminal hydroxyl group of the PEG chain into a highly efficient tosylate leaving group, it unlocks a pathway for facile nucleophilic substitution reactions. This function allows researchers to covalently link the azide-bearing PEG molecule to a wide array of nucleophilic targets, such as amines and thiols commonly found on proteins and other biomolecules. This dual reactivity—click chemistry on one end and nucleophilic substitution on the other—establishes this compound as a powerful and versatile heterobifunctional tool, empowering the precise construction of complex molecular architectures for advanced applications in medicine and science.

References

The Strategic Advantage of the PEG12 Spacer in Azide-PEG12-Tos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced bioconjugation and drug delivery, the thoughtful selection of linker molecules is paramount to the success of targeted therapeutics. Azide-PEG12-Tos emerges as a critical tool in this domain, offering a discrete-length polyethylene glycol (PEG) spacer that confers a multitude of benefits to novel drug constructs. This technical guide provides a comprehensive examination of the advantages imparted by the 12-unit PEG spacer (PEG12) in this compound, a heterobifunctional linker. We will delve into its role in enhancing solubility, optimizing pharmacokinetics, reducing immunogenicity, and providing spatial separation for improved target engagement. This document serves as a resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate the rational design of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Pivotal Role of Linkers in Bioconjugation

The efficacy of targeted therapies, including ADCs and PROTACs, is critically dependent on the linker that connects the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic agent or a small molecule).[1] The linker is not merely a passive connector but an active contributor to the overall physicochemical and pharmacological properties of the conjugate.[2] this compound is a heterobifunctional linker featuring an azide group for "click chemistry" reactions and a tosyl group for nucleophilic substitution, bridged by a 12-unit polyethylene glycol (PEG12) spacer.[3][4] The PEG12 spacer is a key component that addresses several challenges in drug development.[5]

The inherent hydrophilicity and flexibility of the PEG12 spacer make it a valuable tool for improving the therapeutic index of complex biologics. This guide will explore the multifaceted benefits of the PEG12 spacer within the this compound molecule, providing a technical foundation for its application in advanced drug design.

Core Benefits of the PEG12 Spacer

The incorporation of a PEG12 spacer in bioconjugates offers a range of strategic advantages that significantly enhance their therapeutic potential.

Enhanced Solubility and Reduced Aggregation

A primary challenge in the development of bioconjugates is the often hydrophobic nature of cytotoxic payloads or small molecule inhibitors. This hydrophobicity can lead to aggregation, compromising manufacturing, stability, and in vivo performance. The hydrophilic PEG12 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhanced solubility is crucial for developing conjugates with higher drug-to-antibody ratios (DARs) without compromising their stability.

Optimized Pharmacokinetics and Biodistribution

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutics. The PEG12 spacer, while of a discrete and relatively short length, contributes to an increased hydrodynamic radius of the conjugate. This "shielding" effect reduces renal clearance and protects the conjugate from proteolytic degradation, leading to a longer circulation half-life and increased overall drug exposure (Area Under the Curve - AUC).

Furthermore, the PEG12 spacer can significantly reduce non-specific uptake, particularly by the liver, leading to improved tolerability and a better safety profile. Studies have demonstrated a direct relationship between PEG spacer length and the pharmacokinetic profile of ADCs, with longer circulation times observed as the PEG chain length increases, often plateauing around 8-12 PEG units.

Reduced Immunogenicity

The immune system can recognize and mount a response against therapeutic proteins and bioconjugates, leading to reduced efficacy and potential adverse effects. The flexible and hydrophilic nature of the PEG12 spacer can mask immunogenic epitopes on the surface of the protein or drug, reducing its recognition by the immune system. This "stealth" effect is a key advantage of PEGylation in general and is conferred by the PEG12 spacer in this compound.

Spatial Separation and Flexibility

The PEG12 spacer provides a defined and flexible distance between the conjugated molecules. This spatial separation is critical for several reasons:

  • Minimized Steric Hindrance : It prevents the bulky targeting moiety and the payload from interfering with each other's function. In ADCs, this ensures that the antibody's binding affinity to its target is not compromised. In PROTACs, it allows for the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination.

  • Improved Target Access : The flexibility of the PEG chain can facilitate the interaction of the payload with its intracellular target after cleavage from the targeting moiety.

Quantitative Data on the Impact of PEG Spacers

The benefits of PEG spacers have been quantified in numerous studies. The following tables summarize key findings on how PEG spacers influence the properties of bioconjugates.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

PEG Spacer LengthClearance (mL/day/kg)Mean Residence Time (h)Exposure (AUC, h*µg/mL)Reference
PEG215.655192
PEG412.569240
PEG89.789309
PEG129.888306
PEG249.987303
Data summarized from a study on ADCs with varying PEG spacer lengths, demonstrating that the pharmacokinetic profile plateaus around a PEG8-PEG12 length.

Table 2: Effect of PEGylation on In Vitro Cytotoxicity

ConjugateSpacerIC50 (nM) on HER2-positive cells (NCI-N87)IC50 (nM) on HER2-positive cells (SKOV-3)Reference
Affibody-Drug ConjugateNo PEG0.81.2
HP4KM4 kDa PEG2.53.1
HP10KM10 kDa PEG5.66.8
This table illustrates that while improving pharmacokinetics, PEGylation can sometimes slightly reduce immediate in vitro cytotoxicity due to steric hindrance.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. The following are representative protocols for key experiments.

General Protocol for Protein PEGylation using an Amine-Reactive PEG Derivative

This protocol outlines the general steps for conjugating a PEG derivative to a protein, which can be adapted for specific applications involving this compound after its conversion to an amine-reactive species.

Materials:

  • Hydroxyl-terminated PEG (as a precursor to an activated PEG)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Pyridine

  • Ice-cold diethyl ether

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of Hydroxyl-Terminated PEG:

    • Dissolve the hydroxyl-terminated PEG in a mixture of anhydrous DCM and DMF under an inert atmosphere.

    • Add DSC and pyridine to the PEG solution (a typical molar ratio is 1:1.5:1.5 of PEG-OH:DSC:Pyridine).

    • Stir the reaction at room temperature for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the activated PEG by adding the concentrated solution to ice-cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the resulting PEG-NHS ester under vacuum.

  • PEGylation of the Protein:

    • Dissolve the protein in PBS at a suitable concentration.

    • Add the activated PEG-NHS ester to the protein solution at a desired molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purification and Characterization:

    • Purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG and protein.

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by analytical SEC to assess for aggregation.

Pharmacokinetics Study Protocol

This protocol provides a framework for evaluating the pharmacokinetic properties of a bioconjugate.

Subjects:

  • Sprague-Dawley rats

Test Articles:

  • A series of bioconjugates with and without the PEG12 spacer.

Procedure:

  • Administration:

    • Administer a single intravenous dose of the test article (e.g., 3 mg/kg) to the rats.

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

  • Analysis:

    • Determine the concentration of the bioconjugate in the plasma samples using an appropriate analytical method (e.g., ELISA for antibody-based conjugates).

    • Analyze the pharmacokinetic data using a suitable model (e.g., a two-compartment model) to determine parameters such as clearance, mean residence time, and AUC.

In Vitro Cytotoxicity Assay

This protocol is used to assess the potency of a cytotoxic bioconjugate.

Cell Lines:

  • Target-positive and target-negative cancer cell lines.

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with varying concentrations of the bioconjugate for a specified period (e.g., 72 hours).

  • Analysis:

    • Assess cell viability using a standard assay (e.g., CCK-8 or MTT).

    • Calculate the half-maximal inhibitory concentration (IC50) to determine the cytotoxicity of each conjugate.

Visualizing the Role of the PEG12 Spacer

Diagrams can effectively illustrate the structural and functional advantages of incorporating a PEG12 spacer.

G cluster_0 Bioconjugate without PEG Spacer cluster_1 Bioconjugate with PEG12 Spacer Antibody_A Antibody Payload_A Hydrophobic Payload Antibody_A->Payload_A Short Linker Rapid_Clearance Rapid Clearance Antibody_A->Rapid_Clearance Aggregation Aggregation Payload_A->Aggregation Antibody_B Antibody PEG12 PEG12 Spacer Antibody_B->PEG12 Linker Payload_B Hydrophobic Payload PEG12->Payload_B Improved_Solubility Improved Solubility PEG12->Improved_Solubility Prolonged_Circulation Prolonged Circulation PEG12->Prolonged_Circulation

Caption: Comparison of bioconjugates with and without a PEG12 spacer.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds PEG12_Linker PEG12 Linker Ubiquitination Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of the PEG12 linker in PROTAC-mediated protein degradation.

Conclusion

The PEG12 spacer in this compound is a critical design element that provides a powerful means to overcome common challenges in the development of complex bioconjugates. Its ability to enhance solubility, prolong circulation, reduce immunogenicity, and provide optimal spatial separation makes it an invaluable component in the rational design of more effective and safer targeted therapies. By understanding and leveraging the benefits of the PEG12 spacer, researchers and drug developers can significantly improve the therapeutic potential of their novel drug candidates. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in the advancement of next-generation therapeutics.

References

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Nucleophilic Substitution Reactions of Tosylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is an indispensable tool in the arsenal of synthetic organic chemists. Its ability to transform a poorly reactive alcohol into a substrate primed for nucleophilic substitution has cemented its role in the synthesis of complex molecules, from pharmaceuticals to materials. This technical guide provides a comprehensive overview of the core principles, mechanistic pathways, and practical applications of nucleophilic substitution reactions involving tosylates, tailored for professionals in research and drug development.

Core Principles: The Power of the Tosylate Leaving Group

Alcohols are generally poor substrates for direct nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[1][2] The strategic conversion of an alcohol to a tosylate ester dramatically alters its reactivity.[1][3] This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[4] The base serves to neutralize the hydrochloric acid byproduct.

The efficacy of the tosylate group as a leaving group stems from the stability of the resulting tosylate anion (TsO⁻). The negative charge on the oxygen atom is delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very weak base and an excellent leaving group. This stability is a key factor that facilitates both SN1 and SN2 reactions. Alternatives to tosylates with similar reactivity profiles include mesylates (Ms) and triflates (Tf).

An important stereochemical consideration is that the conversion of an alcohol to a tosylate proceeds with retention of configuration at the carbon center, as the C-O bond of the alcohol is not broken during this step.

Mechanistic Pathways: SN1 vs. SN2

Alkyl tosylates undergo nucleophilic substitution through either an SN1 or SN2 mechanism, dictated by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

The SN2 Reaction

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This concerted mechanism results in an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.

SN2 reactions are favored for primary and, to a lesser extent, secondary tosylates due to lower steric hindrance. Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) promote the SN2 pathway. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).

SN2_Mechanism SN2 Mechanism for Tosylate Substitution sub R-OTs ts [Nu---R---OTs]⁻ sub->ts nuc Nu⁻ nuc->ts Backside Attack prod R-Nu ts->prod Inversion of Stereochemistry lg TsO⁻ ts->lg Leaving Group Departs

SN2 Mechanism for Tosylate Substitution
The SN1 Reaction

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a planar carbocation intermediate. In the second step, the nucleophile attacks the carbocation. Since the nucleophile can attack from either face of the planar carbocation, the SN1 reaction typically leads to a racemic or nearly racemic mixture of products if the starting material is chiral.

SN1 reactions are favored for tertiary tosylates, which can form stable carbocations. Weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate through solvation, promote the SN1 pathway. The reaction rate is dependent only on the concentration of the substrate (first-order kinetics).

SN1_Mechanism SN1 Mechanism for Tosylate Substitution sub R-OTs carbocation R⁺ (Carbocation) sub->carbocation Slow, Rate-Determining lg TsO⁻ prod R-Nu (Racemic Mixture) carbocation->prod Fast nuc Nu⁻ nuc->carbocation

SN1 Mechanism for Tosylate Substitution

Applications in Organic Synthesis and Drug Development

The conversion of alcohols to tosylates is a cornerstone of modern organic synthesis, enabling a wide array of subsequent transformations.

Common Nucleophilic Displacements

A variety of nucleophiles can be used to displace the tosylate group, leading to the formation of diverse functional groups. This versatility is crucial in the construction of complex molecular scaffolds for drug candidates.

NucleophileReagent ExampleProduct Functional GroupTypical Reaction
AzideSodium Azide (NaN₃)Alkyl AzideSN2
AmineBenzylamineAlkyl AmineSN2
AlkoxideSodium Ethoxide (NaOEt)Ether (Williamson Synthesis)SN2
HalideLithium Chloride (LiCl)Alkyl HalideSN2
CyanideSodium Cyanide (NaCN)NitrileSN2
ThiolateSodium Thiophenoxide (NaSPh)ThioetherSN2
Stereochemical Control

The predictable stereochemistry of tosylate formation and subsequent SN2 displacement provides a powerful strategy for controlling stereocenters within a molecule. A two-step sequence of tosylation (retention) followed by an SN2 reaction (inversion) results in a net inversion of stereochemistry at the carbon atom that originally bore the alcohol. This is a common tactic in the synthesis of chiral drugs.

Advanced Applications in Chemical Biology

Beyond traditional synthesis, tosylates are finding use in innovative chemical biology techniques. Ligand-Directed Tosyl (LDT) chemistry is an emerging method for the specific labeling of proteins in living cells. In this approach, a ligand that binds to a target protein delivers a reactive tosyl-containing probe, which then covalently modifies a nearby nucleophilic amino acid residue, enabling the study of protein function in its native environment.

Experimental Protocols

Detailed and reliable experimental procedures are critical for successful synthesis. Below are representative protocols for the tosylation of an alcohol and subsequent nucleophilic substitution reactions.

General Protocol for the Tosylation of a Primary or Secondary Alcohol

This procedure is a common method for converting an alcohol into a tosylate, a necessary precursor for substitution reactions.

Tosylation_Workflow Workflow: Alcohol Tosylation start Dissolve Alcohol in DCM/Pyridine cool Cool to 0 °C (Ice Bath) start->cool add_tscl Add p-TsCl (Portionwise) cool->add_tscl react Stir at 0 °C to RT (Monitor by TLC) add_tscl->react workup Aqueous Workup (Water, Brine) react->workup extract Extract with DCM workup->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate product Purified Tosylate dry_concentrate->product

Workflow: Alcohol Tosylation

Methodology:

  • Preparation: A solution of the alcohol (1.0 eq) is prepared in a suitable solvent such as dichloromethane (DCM) or pyridine. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: A base, typically pyridine or triethylamine (1.5 eq), is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction: The mixture is stirred at 0 °C and may be allowed to warm to room temperature while the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent (e.g., DCM).

  • Purification: The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.

Protocol for SN2 Displacement of a Tosylate with Sodium Azide

This protocol describes a typical nucleophilic substitution of a tosylate with an azide nucleophile.

Methodology:

  • Setup: The alkyl tosylate (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or aqueous ethanol.

  • Nucleophile Addition: Sodium azide (NaN₃, 1.5-3.0 eq) is added to the solution.

  • Reaction: The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: The mixture is cooled to room temperature and diluted with water.

  • Purification: The product is extracted into an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with water and brine, dried, and concentrated to afford the alkyl azide.

Protocol for Williamson Ether Synthesis using a Tosylate

This protocol outlines the synthesis of an ether from a tosylate and an alcohol, a classic and versatile reaction.

Methodology:

  • Alkoxide Formation: The alcohol to be used as the nucleophile is dissolved in a suitable solvent (often the alcohol itself or THF), and a strong base such as sodium hydride (NaH) is added to deprotonate the alcohol and form the alkoxide.

  • Substitution Reaction: The alkyl tosylate (1.0 eq) is added to the solution of the alkoxide.

  • Reaction Conditions: The reaction mixture is stirred, possibly with heating, until the starting tosylate is consumed as indicated by TLC.

  • Workup and Purification: The reaction is carefully quenched with water, and the ether product is extracted, washed, dried, and purified.

Quantitative Data Summary

The efficiency of tosylate displacement can vary significantly based on the substrate and nucleophile. The following table summarizes representative yields for the conversion of various tosylates to their corresponding substitution products, illustrating the broad applicability of this methodology.

Substrate (Alcohol Precursor)NucleophileProductYield (%)Reference
Methanolp-Toluenesulfonyl ChlorideMethyl Tosylate89
Ethanolp-Toluenesulfonyl ChlorideEthyl Tosylate91
1-Octanolp-Toluenesulfonyl Chloride / KOH1-Octyl TosylateHigh Yield
2-Methyl-4-hydroxy-but-1-eneBenzylamineN-Benzyl-2-methylbut-3-en-1-amine-
(R)-2-OctanolSodium Cyanide (via Tosylate)(S)-2-Methyloctanenitrile-
Various Alkyl TosylatesSodium AzideAlkyl Azides70-80

Conclusion

Nucleophilic substitution reactions of tosylates are a powerful and highly reliable method in organic chemistry. By converting a poor leaving group (hydroxyl) into an excellent one (tosylate), chemists can access a vast range of subsequent transformations with a high degree of control, particularly over stereochemistry. From the foundational synthesis of ethers and amines to advanced applications in drug development and chemical biology, the tosylate group continues to be a cornerstone of modern molecular design and synthesis, empowering researchers to construct the molecules that drive scientific and medical advancement.

References

Methodological & Application

Application Notes and Protocols for Azide-PEG12-Tos in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Azide-PEG12-Tos

This compound is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker used extensively in bioconjugation and drug delivery.[1][2] Its structure is composed of three key components: an azide group (N₃), a 12-unit polyethylene glycol spacer, and a tosyl (Tos) group. This unique combination allows for a two-step, orthogonal conjugation strategy, making it a versatile tool in the development of complex biomolecules like antibody-drug conjugates (ADCs).[3][4]

  • Azide Group (N₃): This functional group is highly stable and participates in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] These reactions are bio-orthogonal, highly efficient, and form a stable triazole linkage with alkyne-containing molecules under mild, aqueous conditions.

  • PEG12 Spacer: The 12-unit PEG chain is a hydrophilic spacer that enhances the solubility and stability of the resulting bioconjugate. PEGylation is known to reduce the immunogenicity of proteins, prevent aggregation, and prolong circulation half-life by creating a hydration shell around the molecule.

  • Tosyl (Tos) Group: The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines (-NH₂) and thiols (-SH) found on proteins and antibodies. This allows for the covalent attachment of the linker to biomolecules through stable alkyl-amine or thioether bonds.

Below is a diagram illustrating the chemical structure of this compound.

cluster_0 This compound Structure Azide N₃ PEG —(CH₂CH₂O)₁₂— Azide->PEG Tos —SO₂—C₆H₄—CH₃ PEG->Tos

Figure 1: Chemical structure of this compound.

Core Applications and Reaction Mechanisms

This compound is primarily used to link two different molecules, typically a biomolecule (like an antibody) and a cargo molecule (like a cytotoxic drug or a fluorescent dye).

Reaction of the Tosyl Group with Nucleophiles

The tosyl group reacts with primary amines (e.g., the side chain of lysine residues on an antibody) or thiols (from reduced cysteine residues) via nucleophilic substitution. This reaction is typically performed at a slightly alkaline pH (7.4-9.5) to deprotonate the amine, increasing its nucleophilicity.

cluster_workflow Nucleophilic Substitution Pathway reagent This compound activated_complex Reaction (pH 7.4-9.5, 37°C) reagent->activated_complex biomolecule Biomolecule-NH₂ (e.g., Antibody) biomolecule->activated_complex product Azide-PEG12-NH-Biomolecule activated_complex->product Covalent Bond Formation

Figure 2: Nucleophilic substitution of the tosyl group.
Reaction of the Azide Group via Click Chemistry

After the linker is attached to the first biomolecule, the terminal azide group is available for a highly specific "click" reaction with an alkyne-modified molecule. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common method, utilizing a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

cluster_workflow CuAAC Click Chemistry Pathway azide_peg Azide-PEG-Biomolecule catalyst Cu(I) Catalyst (CuSO₄ + NaAscorbate) azide_peg->catalyst alkyne_cargo Alkyne-Cargo (e.g., Drug, Dye) alkyne_cargo->catalyst product Cargo-Triazole-PEG-Biomolecule catalyst->product Stable Triazole Linkage

Figure 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol describes the conjugation of an azide-functionalized biomolecule to an alkyne-containing cargo molecule.

Materials:

  • Azide-functionalized biomolecule

  • Alkyne-containing cargo molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • THPTA ligand stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

  • Solvent for cargo molecule (e.g., DMSO)

Methodology:

  • Preparation: Dissolve the azide-functionalized biomolecule in the reaction buffer to a final concentration of 25-50 µM. Dissolve the alkyne-cargo in a minimal amount of DMSO before diluting into the reaction mixture.

  • Reagent Addition: In a microcentrifuge tube, combine the reagents in the following order: a. Solution of the azide-functionalized biomolecule. b. Add the alkyne-cargo solution. A 2 to 5-fold molar excess of the cargo molecule relative to the biomolecule is recommended. c. Prepare the catalyst premix: combine 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA ligand solution and let it stand for 2-3 minutes. Add this premix to the reaction tube. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst.

ParameterRecommended ValueReference
Biomolecule Concentration2-50 µM
Alkyne-Cargo Molar Excess2-10x
Final CuSO₄ Concentration50-250 µM
Ligand to Copper Ratio5:1
Final Sodium Ascorbate Conc.2.5-5 mM
Incubation Time1-16 hours
TemperatureRoom Temperature

Table 1: Summary of Recommended Reaction Conditions for CuAAC.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis Workflow

This protocol outlines a two-step process to synthesize an ADC. First, the this compound linker is conjugated to an antibody via its tosyl group. Second, an alkyne-modified cytotoxic drug is attached via CuAAC.

cluster_workflow ADC Synthesis Workflow using this compound start Start: Antibody (mAb) in Coupling Buffer (pH 9.0) add_linker Add this compound (10-20 fold molar excess) start->add_linker incubate1 Incubate at 37°C for 24-48 hours add_linker->incubate1 purify1 Purify Azide-PEG-mAb (e.g., Size-Exclusion Chromatography) incubate1->purify1 add_drug Add Alkyne-Drug & CuAAC Reagents (CuSO₄, Ligand, NaAscorbate) purify1->add_drug Step 2: Click Reaction incubate2 Incubate at Room Temp for 1-4 hours add_drug->incubate2 purify2 Purify Final ADC (e.g., SEC or HIC) incubate2->purify2 characterize Characterize ADC: - DAR (LC-MS, HIC) - Aggregation (SEC) - Purity (SDS-PAGE) purify2->characterize Step 3: Analysis end End: Purified & Characterized ADC characterize->end

Figure 4: Experimental workflow for ADC synthesis.

Step A: Conjugation of this compound to Antibody

Materials:

  • Monoclonal Antibody (mAb)

  • This compound

  • Coupling Buffer: 0.1 M Sodium Borate, pH 9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: SEC column (e.g., Sephadex G-25)

Methodology:

  • Preparation: Prepare the antibody in the coupling buffer at a concentration of 2-10 mg/mL.

  • Linker Addition: Dissolve this compound in a compatible organic solvent (e.g., DMSO) and add it to the antibody solution at a 10-20 fold molar excess. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction at 37°C for 24-48 hours with gentle mixing. For pH-sensitive ligands, the reaction can be performed at pH 7.4, but may require longer incubation times.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted tosyl groups. Incubate for 1 hour.

  • Purification: Remove excess linker and quenching reagent by SEC to obtain the purified Azide-PEG-Antibody conjugate.

Step B: Conjugation of Alkyne-Drug to Azide-PEG-Antibody

Methodology:

  • Follow Protocol 1 (General CuAAC Bioconjugation) , using the purified Azide-PEG-Antibody from Step A as the "azide-functionalized biomolecule."

  • After the CuAAC reaction, purify the final ADC product using an appropriate chromatography method, such as SEC to remove small molecules or Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different drug-to-antibody ratios (DAR).

ParameterRecommended ValueReference
Step A: Tosyl Reaction
Antibody Concentration2-10 mg/mLN/A
pH for Amine Coupling8.5-9.5 (optimal) or 7.4
Incubation Temperature37°C
Incubation Time24-48 hours
Step B: CuAAC Reaction (See Table 1)

Table 2: Summary of Recommended Conditions for Two-Step ADC Synthesis.

Characterization of Bioconjugates

After synthesis, the bioconjugate must be thoroughly characterized to ensure purity, stability, and desired activity.

Analytical TechniquePurposeKey Metrics
SDS-PAGE Assess purity and confirm covalent attachment.Shift in molecular weight of the conjugate compared to the unconjugated biomolecule.
Size-Exclusion Chromatography (SEC) Quantify aggregation and fragmentation.Percentage of monomer, aggregate, and fragment.
Hydrophobic Interaction Chromatography (HIC) Separate species with different drug loads (for ADCs).Drug-to-Antibody Ratio (DAR) distribution.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirm conjugate identity and determine precise mass.Intact mass analysis to confirm conjugation and calculate average DAR.
SEC-MALS (SEC with Multi-Angle Light Scattering) Determine absolute molar mass and degree of conjugation.Molar mass of the final conjugate.

Table 3: Common Analytical Techniques for Characterizing Bioconjugates.

References

Application Notes: Azide-PEG12-Tos for Two-Step Bio-conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for covalently linking molecules.[1] The Azide-PEG12-Tos reagent is a heterobifunctional linker designed to facilitate a two-step conjugation strategy. This reagent features a terminal azide group for click chemistry and a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions.[2][3] This allows for the initial attachment of a hydrophilic 12-unit polyethylene glycol (PEG) linker with a reactive azide to a substrate of interest (e.g., a protein, peptide, or small molecule containing a nucleophilic group like an amine). The newly introduced azide can then be used in a subsequent click chemistry reaction to conjugate an alkyne-containing molecule.

This two-step approach is particularly useful for labeling biomolecules where direct incorporation of an azide or alkyne is challenging. The PEG12 spacer enhances water solubility and reduces steric hindrance, often improving the accessibility of the terminal azide for the subsequent click reaction.

Experimental Overview

The overall process involves two distinct experimental stages:

  • Part 1: Azide Functionalization via Tosylate Displacement. A substrate containing a primary amine or other nucleophile is reacted with this compound. The nucleophile displaces the tosylate group, forming a stable covalent bond and yielding an azide-functionalized substrate.

  • Part 2: Click Chemistry Conjugation. The azide-functionalized substrate from Part 1 is then conjugated to an alkyne-containing molecule of interest using either a copper(I)-catalyzed (CuAAC) or a strain-promoted, copper-free (SPAAC) click reaction.[4][5]

G PurifiedProduct1 Purified Azide Substrate Reaction2 Reaction2 PurifiedProduct1->Reaction2 Purification1 Purification1 Purification1->PurifiedProduct1

Part 1: Protocol for Azide Functionalization of an Amine-Containing Substrate

This protocol details the reaction of this compound with a primary amine to install the azide-PEG12 linker.

Materials:

  • Amine-containing substrate (e.g., protein, peptide, small molecule)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., glass vial with a screw cap)

  • Stirring mechanism (e.g., magnetic stirrer)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Protocol:

  • Substrate Preparation: Dissolve the amine-containing substrate in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL. If the substrate is a protein, use an appropriate aqueous buffer (e.g., PBS, pH 7.5-8.5), ensuring the final organic solvent concentration remains low (<10%) to maintain protein stability.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup:

    • To the dissolved substrate, add 1.5 to 5 equivalents of this compound from the stock solution.

    • Add 3 to 5 equivalents of a non-nucleophilic base such as TEA or DIPEA. The base scavenges the p-toluenesulfonic acid byproduct.

  • Incubation: Seal the reaction vessel and stir the mixture at room temperature. For less reactive nucleophiles or sterically hindered substrates, the temperature can be increased to 40-60°C.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS to observe the mass shift corresponding to the addition of the Azide-PEG12 moiety). Reactions are typically complete within 4-24 hours.

  • Purification: Once the reaction is complete, purify the azide-functionalized product to remove excess reagents and byproducts. For proteins, size-exclusion chromatography or dialysis is effective. For small molecules, reverse-phase HPLC is commonly used.

Quantitative Data: Tosylate Displacement Reaction Parameters

ParameterConditionTypical YieldReference
Equivalents of Azide-PEG-Tos 1.5 - 5 eq.>90%
Base DIPEA or TEA (3-5 eq.)>95%
Solvent DMF or DMSOHigh
Temperature Room Temperature to 80°CVaries
Reaction Time 4 - 24 hoursVaries

Part 2: Protocol for Click Chemistry Conjugation (CuAAC)

This protocol describes the copper(I)-catalyzed reaction between the azide-functionalized substrate and an alkyne-containing molecule.

Materials:

  • Purified azide-functionalized substrate

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent: Sodium Ascorbate

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent: Deoxygenated PBS, water, or a mixture with DMSO/tBuOH

Protocol:

  • Stock Solution Preparation:

    • Azide-Substrate: Dissolve in a suitable deoxygenated buffer (e.g., PBS).

    • Alkyne-Molecule: Dissolve in DMSO or the reaction buffer.

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • Ligand (THPTA): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh before each use as ascorbate readily oxidizes.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. A 5-fold excess of ligand to copper is recommended to stabilize the Cu(I) ion and accelerate the reaction. Let this mixture stand for a few minutes.

  • Reaction Setup:

    • In the main reaction vessel, combine the azide-functionalized substrate (final concentration typically 10-100 µM for biomolecules) and the alkyne-containing molecule (use a slight excess, e.g., 1.1 to 2-fold).

    • Add the pre-mixed copper/ligand catalyst solution. The final copper concentration should generally be between 50 and 250 µM.

  • Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 1 to 4 hours. Protect the reaction from light if using fluorescent molecules. The reaction is often complete in 15-60 minutes.

  • Purification: Purify the final conjugate using appropriate methods such as size-exclusion chromatography, HPLC, or precipitation to remove the copper catalyst and excess reagents.

Quantitative Data: CuAAC Reaction Optimization

ParameterRecommended RangePurposeReference
[Copper] 50 - 250 µMCatalyst
[Ligand] 250 µM - 1.25 mMStabilize Cu(I), accelerate reaction
Ligand:Cu Ratio 5:1Optimal for stability and rate
[Na Ascorbate] 1 - 5 mMReducing agent to maintain Cu(I) state
Reactant Ratio 1:1 to 1:2 (Azide:Alkyne)Drive reaction to completion
pH 7.0 - 8.0Biocompatibility, optimal rate

G

Alternative Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the copper catalyst may be cytotoxic or interfere with the substrate (e.g., live-cell labeling), a copper-free SPAAC reaction is the preferred method. This reaction utilizes a strained cyclooctyne (e.g., DBCO, DIBO) which reacts spontaneously with an azide.

Protocol:

  • Reagent Preparation:

    • Dissolve the purified azide-functionalized substrate in a compatible buffer (e.g., PBS, pH 7.4).

    • Dissolve the strained alkyne (e.g., DBCO-functionalized molecule) in a compatible solvent like DMSO.

  • Reaction Setup:

    • Combine the azide-functionalized substrate and the strained alkyne in the reaction vessel. A 1.5 to 5-fold molar excess of one reagent is often used to ensure complete consumption of the other.

    • Ensure the final concentration of organic solvent is kept low (typically <10%) if working with sensitive biomolecules.

  • Incubation: Incubate the reaction at room temperature for 1-12 hours, or at 4°C overnight. The reaction rate is dependent on the specific strained alkyne used.

  • Monitoring & Purification: Monitor the reaction and purify the final conjugate using the methods described for the CuAAC protocol.

Quantitative Data: Common Strained Alkynes for SPAAC

Strained AlkyneRelative Reaction RateKey FeaturesReference
DBCO FastHigh stability and reactivity
BCN ModerateSmaller, more hydrophilic than DBCON/A
DIFO Very FastFluorinated for enhanced reactivity

Troubleshooting

  • Low Yield in Part 1: Ensure anhydrous solvents are used, as water can hydrolyze the tosylate. Increase the temperature or reaction time if the substrate's nucleophile is weak or sterically hindered.

  • Low Yield in CuAAC: The most common issue is the oxidation of the Cu(I) catalyst to the inactive Cu(II) state. Always use deoxygenated buffers and freshly prepared sodium ascorbate. Ensure the ligand-to-copper ratio is sufficient (at least 5:1).

  • Substrate Degradation: If working with sensitive proteins, consider using aminoguanidine as an additive in the CuAAC reaction to prevent oxidative damage. Alternatively, use the copper-free SPAAC method.

References

Application Notes and Protocols for Protein Labeling with Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG12-Tos is a versatile heterobifunctional linker designed for the precise modification and labeling of proteins. This reagent incorporates two distinct reactive functionalities at either end of a 12-unit polyethylene glycol (PEG) spacer. The azide group allows for covalent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to nucleophilic residues on the surface of a protein.[3] The hydrophilic PEG spacer enhances solubility in aqueous media and can reduce aggregation of the labeled protein.

This document provides detailed application notes and experimental protocols for the use of this compound in a two-step protein labeling strategy. This approach is particularly useful for applications in proteomics, drug development (e.g., antibody-drug conjugates), and the study of protein function and localization.

Principle of the Method

The protein labeling strategy using this compound involves a two-step process:

  • Protein Modification via Tosyl Chemistry: The tosyl group of this compound reacts with nucleophilic amino acid residues on the protein surface, such as histidine, tyrosine, or glutamate, forming a stable covalent bond. This step introduces the azide-PEG12 moiety onto the protein.

  • Bioorthogonal "Click" Chemistry: The azide-functionalized protein is then reacted with a molecule of interest containing a terminal alkyne (or a strained alkyne for copper-free click chemistry). This second step utilizes the highly efficient and specific click chemistry reaction to attach a fluorescent dye, biotin, a drug molecule, or another probe to the protein.[4][5]

Data Presentation

The efficiency of each labeling step is crucial for obtaining a well-defined and functional protein conjugate. The following tables summarize expected quantitative data based on literature for similar chemistries. It is important to note that optimal conditions and labeling efficiencies should be determined empirically for each specific protein and labeling reagent.

Table 1: Quantitative Parameters for Tosyl-Mediated Protein Modification

ParameterTypical RangeKey Considerations
Target Amino Acids Histidine, Tyrosine, GlutamateThe accessibility and nucleophilicity of these residues on the protein surface will influence reactivity.
Reaction pH 7.5 - 9.0Higher pH increases the nucleophilicity of target residues but also increases the rate of hydrolysis of the tosyl group.
Molar Ratio (Reagent:Protein) 10:1 to 50:1A higher molar excess can increase the degree of labeling but may also lead to non-specific modifications.
Reaction Time 2 - 24 hoursDependent on temperature, pH, and reagent concentrations.
Expected Labeling Efficiency 10 - 60%Highly dependent on the protein and reaction conditions. Optimization is critical.

Table 2: Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical RangeKey Considerations
Reaction Type Copper(I)-CatalyzedRequires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).
Molar Ratio (Alkyne Probe:Azide-Protein) 2:1 to 10:1A molar excess of the alkyne probe is typically used to drive the reaction to completion.
Reaction Time 30 minutes - 4 hoursGenerally a fast and efficient reaction.
Expected Labeling Efficiency > 90%CuAAC is known for its high yields and specificity under optimal conditions.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the initial labeling of a target protein with the this compound reagent.

Materials:

  • Target protein (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette with appropriate MWCO)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris) and other nucleophiles that could react with the tosyl group. If necessary, perform a buffer exchange into the Reaction Buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: a. To the protein solution, slowly add the desired molar excess of the this compound stock solution (e.g., a 20-fold molar excess). The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation. b. Incubate the reaction mixture for 4-16 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the successful incorporation of the azide group using mass spectrometry (MALDI-TOF or ESI-LC/MS) to detect the mass shift corresponding to the addition of the Azide-PEG12 moiety. The degree of labeling can be estimated from the mass spectrum.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of the Azide-Modified Protein

This protocol describes the "click" reaction to conjugate an alkyne-containing probe to the azide-modified protein.

Materials:

  • Azide-modified protein from Protocol 1 (in PBS, pH 7.4)

  • Alkyne-containing probe (e.g., fluorescent dye-alkyne, biotin-alkyne)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the alkyne-containing probe in a suitable solvent (e.g., DMSO or water).

  • Click Reaction Mixture: a. In a microcentrifuge tube, combine the azide-modified protein with a 5- to 10-fold molar excess of the alkyne-containing probe. b. In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution at a 1:5 molar ratio. Let this mixture stand for 5 minutes at room temperature. c. Add the CuSO₄/THPTA mixture to the protein-alkyne solution to a final copper concentration of 0.1-1 mM. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the final conjugate by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) and mass spectrometry to confirm successful conjugation and determine the final degree of labeling.

Visualizations

The following diagrams illustrate the key workflows and chemical principles described in these application notes.

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Click Chemistry Protein Target Protein Reaction1 Tosyl Reaction (pH 8.5, RT) Protein->Reaction1 AzidePEG12Tos This compound AzidePEG12Tos->Reaction1 AzideProtein Azide-Modified Protein Reaction1->AzideProtein Purification1 Purification AzideProtein->Purification1 AlkyneProbe Alkyne Probe (Dye, Biotin, etc.) Reaction2 CuAAC Reaction Purification1->Reaction2 AlkyneProbe->Reaction2 LabeledProtein Labeled Protein Conjugate Reaction2->LabeledProtein Purification2 Purification LabeledProtein->Purification2

Experimental workflow for two-step protein labeling.

tosyl_reaction_pathway cluster_reactants Reactants cluster_products Products Protein Protein with Nucleophilic Residue (Nu-H) Reaction Nucleophilic Substitution Protein->Reaction AzidePEG12Tos N3-PEG12-OTs AzidePEG12Tos->Reaction ModifiedProtein Protein-Nu-PEG12-N3 Reaction->ModifiedProtein LeavingGroup TsO- Reaction->LeavingGroup

Tosyl-mediated protein modification pathway.

click_chemistry_pathway cluster_reactants Reactants cluster_product Product AzideProtein Azide-Modified Protein Reaction Cu(I) Catalyzed [3+2] Cycloaddition AzideProtein->Reaction AlkyneProbe Alkyne-Probe AlkyneProbe->Reaction LabeledProtein Triazole-Linked Protein Conjugate Reaction->LabeledProtein

Copper-catalyzed azide-alkyne cycloaddition.

Troubleshooting and Considerations

  • Low Labeling Efficiency in Step 1:

    • Increase the molar excess of this compound.

    • Optimize the reaction pH (a pH titration from 7.5 to 9.0 may be necessary).

    • Increase the reaction time or temperature (be mindful of protein stability).

    • Ensure the protein buffer is free of competing nucleophiles.

  • Protein Precipitation:

    • The use of organic solvents (DMF/DMSO) can cause protein precipitation. Minimize the solvent concentration.

    • The PEG linker is designed to improve solubility, but high degrees of labeling can sometimes lead to aggregation.

  • Side Reactions:

    • The tosyl group can react with other nucleophiles present in the buffer. Use of a clean buffer system is critical.

    • In CuAAC, cysteine residues can sometimes participate in side reactions. The use of a copper-chelating ligand like THPTA helps to minimize side reactions and protects the protein from oxidative damage.

  • Characterization:

    • Mass spectrometry is the gold standard for confirming covalent modification and determining the degree of labeling. Both intact protein analysis and peptide mapping after enzymatic digestion can provide valuable information.

By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound for the precise and efficient labeling of proteins for a wide range of downstream applications.

References

Application Notes and Protocols for Azide-PEG12-Tos in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azide-PEG12-Tos in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[1] The this compound linker is a long-chain PEG linker that offers several advantages in PROTAC synthesis. The terminal azide group allows for highly efficient and specific ligation to an alkyne-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[2] The tosyl (Tos) group can be displaced by a nucleophile, providing an alternative conjugation strategy. The 12-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[3]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

Table 1: Illustrative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC-PEG44-unit PEG>5000<20H661
PROTAC-PEG88-unit PEG25075H661
PROTAC-PEG12 (Illustrative) 12-unit PEG 50 >90 H661
PROTAC-PEG1616-unit PEG50060H661

Note: Data is illustrative and based on general trends observed in PROTAC development where linker length is optimized.[4] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific ligands and cell line used.

Table 2: Illustrative Physicochemical and Permeability Properties of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionMolecular Weight (Da)cLogPPAMPA Permeability (10⁻⁶ cm/s)
PROTAC-PEG44-unit PEG~8502.50.5
PROTAC-PEG88-unit PEG~10262.10.3
PROTAC-PEG12 (Illustrative) 12-unit PEG ~1202 1.7 0.2
PROTAC-PEG1616-unit PEG~13781.3<0.1

Note: Data is illustrative.[5] Increased PEG length generally increases molecular weight and hydrophilicity (decreasing cLogP), which can impact passive permeability as measured by Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes the synthesis of a PROTAC by coupling an alkyne-functionalized POI ligand with an E3 ligase ligand that has been pre-conjugated to the this compound linker.

Materials:

  • Alkyne-functionalized POI ligand (e.g., JQ1-alkyne for BRD4)

  • E3 ligase ligand with a nucleophilic handle (e.g., Pomalidomide-amine)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvents: Dimethylformamide (DMF), t-Butanol (t-BuOH), Water

  • Purification supplies (e.g., preparative HPLC)

Procedure:

Step 1: Conjugation of E3 Ligase Ligand to this compound (if not already functionalized with an azide)

  • Dissolve the E3 ligase ligand-amine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the E3 ligase ligand-PEG12-Azide conjugate by preparative HPLC.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the E3 ligase ligand-PEG12-Azide (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a solvent mixture of t-BuOH/H₂O (1:1).

  • Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • Prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Characterization of the Final PROTAC

1. LC-MS Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: UV detection at a relevant wavelength and mass spectrometry (electrospray ionization - ESI).

  • Expected Result: A single major peak in the chromatogram with the expected mass-to-charge ratio for the synthesized PROTAC.

2. NMR Analysis:

  • Solvent: DMSO-d₆ or CDCl₃.

  • Analysis: ¹H NMR and ¹³C NMR to confirm the structure of the final PROTAC.

  • Expected Result: The presence of characteristic peaks for both the POI ligand, the E3 ligase ligand, the PEG linker, and the newly formed triazole ring.

Protocol 3: Biological Evaluation of the PROTAC

1. Western Blotting for Protein Degradation:

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blot: Perform SDS-PAGE and western blotting using a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 and Dmax values.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand_Alkyne POI Ligand (Alkyne-functionalized) CuAAC CuAAC (Click Chemistry) POI_Ligand_Alkyne->CuAAC E3_Ligand_Azide E3 Ligase Ligand (Azide-functionalized via This compound) E3_Ligand_Azide->CuAAC PROTAC Final PROTAC CuAAC->PROTAC Cell_Treatment Treat Cells with PROTAC PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Calculate DC50 & Dmax Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation BRD4_Signaling_Pathway BRD4 BRD4 Super_Enhancer Super-Enhancers BRD4->Super_Enhancer binds to Degradation BRD4 Degradation BRD4->Degradation is degraded Transcription Gene Transcription Super_Enhancer->Transcription MYC c-MYC Oncogene Transcription->MYC Cell_Cycle Cell Cycle Progression MYC->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 targets Degradation->Transcription inhibits

References

Revolutionizing Drug Delivery: Applications and Protocols for Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azide-PEG12-Tos, is emerging as a critical tool in the development of advanced drug delivery systems. Its unique structure, featuring a terminal azide group and a tosyl group connected by a 12-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the precise engineering of therapeutic constructs. This linker facilitates the conjugation of a wide range of molecules through two distinct and highly efficient chemical reactions: "click chemistry" and nucleophilic substitution. The hydrophilic PEG chain enhances the solubility and biocompatibility of the final conjugate, contributing to improved pharmacokinetic profiles.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery, focusing on the development of antibody-drug conjugates (ADCs) and the surface functionalization of nanoparticles for targeted therapies.

Application Notes

This compound serves as a molecular bridge, enabling the covalent linkage of targeting moieties, such as antibodies or peptides, to therapeutic payloads or nanoparticle carriers. The key to its utility lies in its bifunctional nature:

  • Tosyl Group: The tosyl group is an excellent leaving group, making it susceptible to nucleophilic substitution.[1] This allows for the initial conjugation of the linker to molecules containing nucleophiles like amines (-NH2) or thiols (-SH), which are commonly found on drug molecules or as functional groups on the surface of nanoparticles.

  • Azide Group: The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] The most common click reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the attachment of molecules that have been functionalized with an alkyne group, such as targeting antibodies or imaging agents.

  • PEG12 Spacer: The 12-unit polyethylene glycol spacer provides several advantages in drug delivery design. It increases the hydrophilicity of the conjugate, which can improve solubility and reduce non-specific protein binding. The length of the PEG chain can also create steric hindrance, which can shield the drug from enzymatic degradation and reduce immunogenicity.

The primary applications of this compound in drug delivery include:

  • Antibody-Drug Conjugates (ADCs): In this application, a potent cytotoxic drug can be first attached to the tosyl end of the linker. The resulting drug-linker construct can then be "clicked" onto an antibody that has been functionalized with an alkyne group. This creates a targeted therapeutic that can selectively deliver a high concentration of the drug to cancer cells.

  • Targeted Nanoparticle Delivery: Nanoparticles, such as liposomes or polymeric nanoparticles, can be functionalized with this compound. The tosyl group can react with functional groups on the nanoparticle surface. Subsequently, targeting ligands (e.g., peptides, aptamers) modified with an alkyne can be attached to the azide terminus via click chemistry. This approach enhances the accumulation of the drug-loaded nanoparticles at the desired site of action.

  • PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The use of this compound in drug delivery systems is expected to result in improved therapeutic efficacy and reduced off-target toxicity. The precise control over the conjugation chemistry allows for the creation of well-defined and homogeneous drug conjugates.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be expected from drug delivery systems utilizing an this compound linker, based on typical results reported for similar PEGylated systems.

Table 1: Physicochemical Properties of a Hypothetical ADC (Target-Ab-PEG12-Drug)

ParameterValueMethod of Analysis
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Molecular Weight~155 kDaMass Spectrometry (MS)
Aggregation< 2%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (7 days)> 95%ELISA

Table 2: In Vitro Cytotoxicity of a Hypothetical ADC

Cell LineIC50 (nM) of Free DrugIC50 (nM) of ADC
Antigen-Positive Cancer Cells515
Antigen-Negative Control Cells5> 1000

Table 3: Pharmacokinetic Parameters of a Hypothetical PEGylated Nanoparticle

FormulationHalf-life (t1/2) in hoursArea Under the Curve (AUC)
Non-PEGylated Nanoparticle4Low
PEG12-Functionalized Nanoparticle24High

Experimental Protocols

Herein are detailed protocols for the two-step conjugation process using this compound.

Protocol 1: Conjugation of a Drug Molecule to this compound via Nucleophilic Substitution

This protocol describes the reaction of an amine-containing drug with the tosyl group of this compound.

Materials:

  • This compound

  • Amine-containing drug molecule

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve this compound (1.2 equivalents) and the amine-containing drug (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

  • Purify the resulting Azide-PEG12-Drug conjugate by reverse-phase HPLC.

  • Characterize the purified product by MS and NMR to confirm its identity and purity.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Azide-PEG12-Drug to a DBCO-Functionalized Antibody

This protocol details the "clicking" of the azide-functionalized drug to a dibenzocyclooctyne (DBCO)-modified antibody.

Materials:

  • Azide-PEG12-Drug conjugate (from Protocol 1)

  • DBCO-functionalized antibody (prepared separately)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes

  • Incubator/shaker

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Dissolve the Azide-PEG12-Drug conjugate in PBS.

  • In a reaction tube, combine the DBCO-functionalized antibody with a 3 to 5-fold molar excess of the Azide-PEG12-Drug conjugate.

  • Incubate the reaction mixture at room temperature for 4-12 hours with gentle shaking. For sensitive antibodies, the incubation can be performed at 4°C for 24-48 hours.

  • Purify the resulting antibody-drug conjugate using an SEC column to remove excess drug-linker.

  • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC or UV-Vis spectroscopy.

  • Confirm the integrity and purity of the ADC by SDS-PAGE and SEC.

Visualizations

The following diagrams illustrate the key processes and relationships described in these application notes.

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Conjugation Drug_NH2 Amine-containing Drug Azide_PEG12_Drug Azide-PEG12-Drug Conjugate Drug_NH2->Azide_PEG12_Drug Nucleophilic Substitution Azide_PEG12_Tos This compound Azide_PEG12_Tos->Azide_PEG12_Drug ADC Antibody-Drug Conjugate (ADC) Azide_PEG12_Drug->ADC SPAAC Click Chemistry DBCO_Antibody DBCO-functionalized Antibody DBCO_Antibody->ADC

Workflow for Antibody-Drug Conjugate Synthesis.

G ADC Antibody-Drug Conjugate (ADC) Targeting Antibody binds to target antigen on cancer cell surface ADC->Targeting 1. Systemic Circulation Internalization ADC-antigen complex is internalized via endocytosis Targeting->Internalization 2. Receptor Binding Drug_Release Linker is cleaved in the intracellular environment Internalization->Drug_Release 3. Lysosomal Trafficking Apoptosis Released drug induces cancer cell apoptosis Drug_Release->Apoptosis 4. Cytotoxic Action

Mechanism of Action for an ADC.

G cluster_0 Nanoparticle Functionalization cluster_1 Targeting Ligand Conjugation Nanoparticle Nanoparticle with -NH2 or -SH groups Azide_NP Azide-functionalized Nanoparticle Nanoparticle->Azide_NP Nucleophilic Substitution Azide_PEG12_Tos This compound Azide_PEG12_Tos->Azide_NP Targeted_NP Targeted Drug-loaded Nanoparticle Azide_NP->Targeted_NP Click Chemistry Alkyne_Ligand Alkyne-modified Targeting Ligand Alkyne_Ligand->Targeted_NP

Workflow for Targeted Nanoparticle Synthesis.

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG12-Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1][][3] This reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[4] When combined with polyethylene glycol (PEG) linkers, this methodology becomes a powerful tool for bioconjugation.[5]

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as peptides and proteins. It can enhance solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life.

Azide-PEG12-Tosylate is a heterobifunctional linker. The tosylate group serves as a good leaving group for nucleophilic substitution, allowing for initial conjugation to a target molecule (e.g., via an amine or thiol group). The terminal azide group is then available for a subsequent CuAAC reaction with an alkyne-functionalized molecule. This two-step approach enables the precise and efficient assembly of complex bioconjugates. These protocols provide a comprehensive guide to performing the CuAAC reaction step using an azide-functionalized PEG linker.

Reaction Principle and Workflow

The overall process involves the Cu(I)-catalyzed reaction between the azide-terminated PEG chain and an alkyne-containing molecule. The Cu(I) catalyst, typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), accelerates the cycloaddition significantly compared to the uncatalyzed thermal reaction. To prevent catalyst-mediated damage to sensitive biomolecules and to improve reaction efficiency, a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often included.

G cluster_reaction CuAAC Reaction cluster_product Final Product A Azide-PEG12-Molecule C Cu(I) Catalyst (CuSO4 + Na-Ascorbate) + Ligand (THPTA) A->C B Alkyne-Functionalized Target B->C D PEGylated Bioconjugate (Triazole Linkage) C->D

Caption: General scheme of the CuAAC "click" reaction.

The experimental workflow involves careful preparation of reagents, controlled execution of the reaction, and subsequent purification and analysis of the final conjugate.

G prep 1. Reagent Preparation (Stock Solutions) setup 2. Reaction Setup (Combine Reactants) prep->setup run 3. Reaction Incubation (RT or 37°C, 1-4h) setup->run monitor 4. Monitor Progress (TLC, LC-MS) run->monitor purify 5. Purification (HPLC, Precipitation) monitor->purify char 6. Characterization (MS, NMR) purify->char

Caption: Step-by-step experimental workflow for CuAAC.

Experimental Protocols

This section provides a detailed methodology for the CuAAC reaction. The protocol is generalized for a reaction between an azide-PEGylated molecule and an alkyne-functionalized biomolecule in an aqueous buffer system.

3.1. Materials and Reagents

  • Azide-PEG12-functionalized molecule

  • Alkyne-functionalized molecule (e.g., peptide, protein, small molecule)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (Na-Ascorbate)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving reagents

  • Deionized water

  • Purification system (e.g., RP-HPLC, FPLC)

  • Analytical instruments (e.g., LC-MS, MALDI-TOF MS)

3.2. Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions, especially for the reducing agent.

ReagentStock ConcentrationSolventStorage Conditions
Alkyne-Molecule1-10 mMReaction Buffer or appropriate solvent-20°C or as recommended for the specific molecule
Azide-PEG12-Molecule10-50 mMDeionized Water, DMSO, or DMF-20°C, protected from light
Copper(II) Sulfate20-100 mMDeionized WaterRoom Temperature
Sodium Ascorbate100-500 mMDeionized Water-20°C, prepare fresh before each use
Ligand (THPTA)50-200 mMDeionized WaterRoom Temperature or 4°C

3.3. Step-by-Step Reaction Procedure

This protocol is for a final reaction volume of 500 µL. Adjust volumes proportionally for different scales.

  • Prepare the Alkyne Component: In a microcentrifuge tube, add the alkyne-functionalized molecule solution to the reaction buffer to achieve the desired final concentration (e.g., 25-100 µM). For a 500 µL final volume, this would be V_alkyne + V_buffer.

  • Add the Azide Component: Add the Azide-PEG12-Molecule stock solution to the reaction mixture. A 2 to 5-fold molar excess over the alkyne is typically recommended to ensure complete conversion.

  • Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix. It is critical to add the components in this order to ensure the ligand complexes with the copper before it is added to the main reaction.

    • Add the required volume of Copper(II) Sulfate stock solution.

    • Add the THPTA ligand stock solution. A ligand-to-copper ratio of 5:1 is commonly used to protect biomolecules and enhance the reaction.

    • Vortex briefly to mix.

  • Add Catalyst to Reaction: Add the catalyst premix to the main reaction tube containing the alkyne and azide.

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate stock solution to the reaction tube to initiate the cycloaddition. The final concentration of ascorbate should be around 5 mM.

  • Incubate: Close the tube to minimize oxygen exposure. Incubate the reaction at room temperature or 37°C for 1 to 4 hours. The reaction can be mixed gently on a rotator.

  • Monitor Progress (Optional): The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by LC-MS or TLC.

3.4. Recommended Reagent Concentrations

The optimal concentrations may vary depending on the specific substrates. The following table provides a validated starting point.

ComponentFinal Concentration (Typical)Molar Ratio (Relative to Alkyne)Notes
Alkyne-Molecule25 µM - 1 mM1Concentration depends on the solubility and nature of the molecule.
Azide-PEG12-Molecule50 µM - 5 mM2 - 5Higher excess can drive the reaction to completion.
CuSO₄50 - 250 µM0.1 - 1Higher concentrations can damage sensitive biomolecules.
THPTA Ligand250 µM - 1.25 mM0.5 - 5 (5x Copper)Stabilizes Cu(I) and accelerates the reaction.
Sodium Ascorbate1 - 5 mM20 - 50A slight excess prevents oxidative side reactions.

Purification and Characterization

Post-reaction workup is essential to remove excess reagents, the copper catalyst, and any byproducts.

4.1. Purification Strategies

The choice of purification method depends heavily on the properties of the final conjugate.

MethodPrincipleApplicabilityPros & Cons
RP-HPLC Separation based on hydrophobicity.Peptides, oligonucleotides, small molecule conjugates.Pro: High resolution, good for removing most impurities. Con: Requires specialized equipment.
Ethanol Precipitation Differential solubility in ethanol.DNA/RNA oligonucleotides.Pro: Simple, fast, good for desalting. Con: May not remove unreacted PEG-azide efficiently.
Liquid-Liquid Extraction Partitioning between immiscible liquid phases.Small molecule conjugates soluble in organic solvents.Pro: Good for removing copper salts. Con: Not suitable for water-soluble biomolecules.
Size Exclusion Chromatography (SEC) Separation based on molecular size.Proteins and other large bioconjugates.Pro: Gentle, preserves protein structure. Con: Lower resolution than HPLC.
Aqueous Biphasic Systems (ABS) Partitioning between two aqueous polymer phases.PEGylated proteins, allowing separation based on the degree of PEGylation.Pro: Can separate conjugates from unreacted protein efficiently. Con: Requires system optimization.

4.2. Characterization

The final product should be characterized to confirm successful conjugation.

  • Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the molecular weight of the final conjugate. This is the primary method to verify the successful addition of the Azide-PEG12 moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, ¹H NMR can confirm the formation of the triazole ring, which has a characteristic proton signal around 7.5-8.5 ppm.

  • HPLC/UPLC: To assess the purity of the final product. A shift in retention time compared to the starting materials is indicative of a successful reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive reducing agent (ascorbate oxidized).Prepare a fresh solution of sodium ascorbate immediately before use.
Inaccessible alkyne/azide groups.Perform the reaction under denaturing conditions (e.g., add DMSO, urea) if the substrate is a folded biomolecule.
Copper catalyst sequestration by the substrate.Increase the concentration of the copper/ligand premix. Adding a sacrificial metal like Zn²⁺ can sometimes release active copper.
Low Yield Oxidative homocoupling of the alkyne.Ensure an inert atmosphere (e.g., degas solutions, use a nitrogen blanket). Ensure sufficient excess of sodium ascorbate.
Insufficient reaction time or temperature.Increase incubation time to overnight or raise the temperature to 37-45°C.
Impure Product Difficulty separating excess PEG reagent.Optimize the purification method. RP-HPLC is often the most effective method for resolving PEGylated products from excess reagents.
Presence of side products (e.g., N-acylurea).This is more common if EDC chemistry was used prior to the click reaction. Use additives like HOBt or Oxyma in the preceding step. Purify carefully via RP-HPLC.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that has become an invaluable tool in chemical biology, drug development, and materials science. This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule to form a stable triazole linkage. A key advantage of SPAAC is that it proceeds readily at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2]

Azide-PEG12-Tos: A Versatile Reagent for SPAAC

This compound is a heterobifunctional linker molecule featuring a terminal azide group for SPAAC reactions and a tosyl group. The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units, enhances the solubility and biocompatibility of the molecule and its conjugates. The tosyl group is an excellent leaving group, allowing for the initial conjugation of the linker to a biomolecule of interest through nucleophilic substitution, for example, with amine or thiol groups on proteins or peptides. This dual functionality makes this compound a versatile tool for creating well-defined bioconjugates.

Applications of this compound in Research and Drug Development

The unique properties of this compound lend themselves to a variety of applications, including:

  • Bioconjugation: The primary application is the stable and specific linking of two molecules, such as proteins, peptides, nucleic acids, or small molecules.[3]

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of ADCs by increasing solubility and circulation time.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used to synthesize PROTACs, which are molecules designed to induce the degradation of specific target proteins.

  • Cellular Imaging and Tracking: By conjugating a fluorescent probe to a biomolecule of interest via the this compound linker, researchers can visualize and track biological processes in living cells.[4][5]

  • Surface Modification: The azide group can be used to functionalize surfaces of nanoparticles or other materials for targeted drug delivery or diagnostic applications.

Quantitative Data: SPAAC Reaction Kinetics

Reactant 1Reactant 2BufferTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)250.37
DBCO-PEG5-Trastuzumab3-azido-L-alanineHEPES (pH 7)250.24
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)250.27
DBCO-PEG5-Trastuzumab3-azido-L-alaninePBS (pH 7)250.18
Benzyl AzideBCNVariousRoom Temp~0.1
Benzyl AzideDBCOVariousRoom Temp~0.3

Note: The reaction rates for this compound are expected to be in a similar range. The longer PEG12 chain may slightly enhance solubility and reduce steric hindrance compared to a PEG5 linker, potentially leading to a modest increase in the reaction rate.

Experimental Protocols

Protocol 1: Functionalization of a Protein with this compound

This protocol describes the initial step of introducing the azide functionality to a protein with available primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

  • Reaction Setup:

    • Add the reaction buffer to the protein solution to adjust the pH to ~8.5.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but this should be optimized for your specific protein. The final concentration of the organic solvent should be kept low (typically <10% v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the successful functionalization of the protein with the azide group using techniques such as mass spectrometry.

Protocol 2: SPAAC Reaction of Azide-Functionalized Protein with a DBCO-Labeled Molecule

This protocol outlines the "click" reaction between the azide-functionalized protein and a molecule functionalized with a DBCO group.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore, DBCO-drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized protein with the DBCO-functionalized molecule in the reaction buffer.

    • A molar excess of 1.5 to 10-fold of the DBCO reagent is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification: Purify the resulting bioconjugate from unreacted starting materials using an appropriate chromatography method based on the properties of the final product (e.g., size-exclusion, ion-exchange, or affinity chromatography).

  • Characterization: Characterize the final conjugate to confirm its identity, purity, and activity.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: SPAAC Reaction protein Protein of Interest (with -NH2 groups) reaction1 Nucleophilic Substitution (pH 8.5) protein->reaction1 reagent1 This compound reagent1->reaction1 azide_protein Azide-Functionalized Protein reaction1->azide_protein purification1 Purification (e.g., Desalting Column) azide_protein->purification1 purified_azide_protein Purified Azide- Functionalized Protein purification1->purified_azide_protein reaction2 SPAAC Reaction (Physiological pH) purified_azide_protein->reaction2 reagent2 DBCO-Functionalized Molecule (e.g., Fluorophore) reagent2->reaction2 conjugate Final Bioconjugate reaction2->conjugate purification2 Purification (e.g., SEC, Affinity) conjugate->purification2

Caption: Experimental workflow for bioconjugation using this compound and SPAAC.

cellular_imaging_pathway cluster_targeting Targeted Drug Delivery / Imaging drug_conjugate Antibody-Drug/Fluorophore Conjugate receptor Cell Surface Receptor drug_conjugate->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization cell_membrane Cell Membrane endosome Endosome internalization->endosome release Drug/Fluorophore Release endosome->release cellular_effect Cellular Effect / Imaging Signal release->cellular_effect

Caption: Cellular mechanism for targeted delivery and imaging using bioconjugates.

References

Application Note: Conjugation of Azide-PEG12-Tosylate to an Antibody for Site-Specific Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2][3] PEGylation can increase the in vivo half-life of proteins by increasing their hydrodynamic size, which reduces renal clearance and shields them from proteolytic degradation.[1][] Furthermore, the PEG layer can mask protein epitopes, thereby reducing immunogenicity.

This application note provides a detailed protocol for the conjugation of Azide-PEG12-Tosyl to an antibody. This process involves the reaction of the tosyl group of the PEG linker with nucleophilic amine residues (primarily the ε-amine of lysine) on the antibody, forming a stable secondary amine linkage. The terminal azide group on the PEG linker then serves as a versatile handle for subsequent bioorthogonal "click" chemistry reactions, allowing for the site-specific attachment of a wide range of molecules, such as fluorescent dyes, small molecule drugs, or other targeting moieties. This two-step approach enables the precise construction of antibody-drug conjugates (ADCs) and other functionalized antibody constructs with controlled stoichiometry and preserved antigen-binding activity.

Principle of the Reaction

The conjugation of Azide-PEG12-Tosyl to an antibody proceeds via a nucleophilic substitution reaction. The tosylate group is an excellent leaving group, facilitating its displacement by the amine groups present on the surface of the antibody, predominantly from lysine residues. This reaction is typically carried out under mild basic conditions to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity. The resulting conjugate is an antibody modified with a PEG linker that terminates in an azide group, ready for subsequent conjugation via azide-alkyne cycloaddition reactions.

Experimental Protocols

Materials and Equipment

  • Antibody: Purified monoclonal antibody (e.g., IgG) at a concentration of 1-10 mg/mL. The antibody should be in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine, or sodium azide), it must be purified prior to conjugation.

  • Azide-PEG12-Tos (Azide-PEG12-p-toluenesulfonate): High-purity reagent.

  • Reaction Buffer: 50 mM Borate buffer, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Solvent for PEG linker: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system with appropriate molecular weight cutoff (MWCO) membranes (e.g., 30-50 kDa for IgG).

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Protocol 1: Antibody Preparation

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (50 mM Borate buffer, pH 8.5) using a desalting column or dialysis cassette with a suitable MWCO (e.g., 20 kDa).

  • Concentration Adjustment: Adjust the antibody concentration to 4 mg/mL using the Reaction Buffer. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm (using the antibody's specific extinction coefficient).

Protocol 2: Conjugation of this compound to the Antibody

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM immediately before use.

  • Reaction Setup:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 10-fold molar excess of the PEG linker per mole of antibody. The optimal ratio may need to be determined empirically.

    • Gently mix the reaction solution by pipetting or slow vortexing. Avoid vigorous shaking to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-6 hours at 4°C with gentle agitation.

  • Quenching: To stop the reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Azide-PEGylated Antibody

  • Removal of Excess Reagents: Purify the Azide-PEGylated antibody from unreacted PEG linker and other small molecules using Size-Exclusion Chromatography (SEC) with a column appropriate for the size of the antibody. Alternatively, Tangential Flow Filtration (TFF) or repeated centrifugation with an appropriate MWCO spin filter can be used.

  • Buffer Exchange: During purification, exchange the buffer to a suitable storage buffer for the antibody, such as PBS, pH 7.4.

  • Concentration and Storage: Determine the final concentration of the purified conjugate and store it at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: Characterization of the Azide-PEGylated Antibody

  • Degree of PEGylation (DOP) Determination by Mass Spectrometry:

    • Analyze the unconjugated and conjugated antibody by ESI-MS or MALDI-TOF MS.

    • The mass shift between the conjugated and unconjugated antibody will indicate the number of PEG linkers attached per antibody molecule.

  • Purity and Integrity Analysis by SDS-PAGE:

    • Run samples of the unconjugated and conjugated antibody on an SDS-PAGE gel under both reducing and non-reducing conditions.

    • A shift in the molecular weight of the heavy and/or light chains (reducing) or the intact antibody (non-reducing) will confirm successful conjugation.

  • Confirmation of Azide Functionality:

    • The presence of the azide group can be confirmed by a subsequent "click" reaction with a fluorescently labeled alkyne (e.g., DBCO-Fluorophore) followed by analysis via fluorescence imaging of an SDS-PAGE gel or fluorescence spectroscopy.

Data Presentation

Table 1: Summary of Reaction Conditions and Characterization Data

ParameterCondition/ResultMethod of Determination
Reaction Conditions
Antibody Concentration4 mg/mLUV-Vis at 280 nm
Molar Ratio (PEG:Antibody)10:1Calculation
Reaction Buffer50 mM Borate, pH 8.5N/A
Reaction Time1 hourN/A
Reaction TemperatureRoom TemperatureN/A
Characterization
Average Degree of PEGylation2-4Mass Spectrometry
Purity>95%SDS-PAGE, SEC
Antigen Binding Affinity (KD)To be determinedELISA, SPR, or Flow Cytometry

Visualizations

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis antibody_prep Antibody Buffer Exchange (to pH 8.5) reaction Mix Antibody and This compound antibody_prep->reaction reagent_prep Prepare this compound Stock Solution reagent_prep->reaction incubation Incubate (1-2h, RT) reaction->incubation quenching Quench Reaction (Tris Buffer) incubation->quenching purification Purify Conjugate (SEC or TFF) quenching->purification characterization Characterize Conjugate (MS, SDS-PAGE) purification->characterization

Caption: Experimental workflow for antibody conjugation.

References

Application Notes and Protocols for Azide-PEG12-Tos as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Azide-PEG12-Tos is a heterobifunctional linker that offers several advantages in ADC development. The polyethylene glycol (PEG) spacer, with 12 PEG units, enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[][] The azide and tosyl terminal groups allow for a versatile and controlled two-step conjugation strategy.[3][4] The azide group is amenable to bio-orthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific attachment of a payload.[5] The tosyl group serves as a good leaving group for nucleophilic substitution, enabling covalent attachment to the antibody, typically through reaction with amine or thiol groups on the protein.

These application notes provide detailed methodologies for the synthesis and characterization of ADCs using the this compound linker, along with representative data and visualizations to guide researchers in this field.

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed with PEGylated linkers, illustrating the expected performance metrics. Note that specific values will vary depending on the antibody, payload, and precise conjugation conditions used.

ParameterTypical ValueAnalytical MethodReference
Linker-Payload Conjugation Efficiency > 95%LC-MS
Antibody-Linker Conjugation Efficiency 60 - 80%HIC-HPLC, SEC-HPLC
Average Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, UV/Vis Spectroscopy, Mass Spectrometry
ADC Purity (monomer content) > 95%SEC-HPLC
In Vitro Cytotoxicity (IC50) 0.1 - 10 nMMTT Assay, CellTiter-Glo
In Vivo Efficacy (% Tumor Growth Inhibition) > 80%Xenograft Mouse Model

Table 1: Summary of Typical Quantitative Data for PEGylated ADCs. This table provides an overview of expected results when synthesizing and evaluating ADCs with PEG linkers. The data is compiled from various sources and represents a general benchmark for performance.

ADC ComponentPropertyImpact of this compound Linker
Antibody Specificity, AffinityUnaffected by controlled conjugation.
Linker Solubility, Stability, PKIncreased hydrophilicity improves solubility and circulation half-life. Stable covalent bonds are formed.
Payload Potency, Mechanism of ActionThe linker ensures targeted delivery, minimizing systemic toxicity and allowing the payload to exert its effect upon internalization.

Table 2: Qualitative Impact of this compound Linker on ADC Properties. This table outlines the key advantages conferred by the this compound linker on the different components of the ADC.

Experimental Protocols

Protocol 1: Two-Step ADC Synthesis using this compound

This protocol outlines a two-step process for conjugating a cytotoxic payload to an antibody using the this compound linker. The first step involves the reaction of the payload with the azide group of the linker, followed by the conjugation of the resulting linker-payload intermediate to the antibody via the tosyl group.

Step 1: Conjugation of Payload to this compound Linker (via Click Chemistry)

This step assumes the payload has been modified with a terminal alkyne group.

Materials:

  • Alkyne-modified payload (e.g., Alkyne-MMAE)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Alkyne-modified payload in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 1.2 equivalents of the this compound stock solution with 1 equivalent of the Alkyne-modified payload stock solution.

    • In a separate tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to pre-complex the copper catalyst. Let it stand for 5 minutes.

    • Add the copper-THPTA complex to the payload-linker mixture.

    • Initiate the reaction by adding 5 equivalents of the freshly prepared sodium ascorbate solution.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Payload-PEG12-Tos conjugate using a reverse-phase HPLC system with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and lyophilize to obtain a solid powder.

Step 2: Conjugation of Payload-PEG12-Tos to Antibody

This step involves the reaction of the tosyl group of the purified linker-payload with nucleophilic residues (e.g., lysine amines or engineered cysteines) on the antibody. This example focuses on lysine conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Purified Payload-PEG12-Tos

  • Anhydrous DMSO

  • Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Conjugation Reaction:

    • Dissolve the purified Payload-PEG12-Tos in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

    • Add a 5- to 10-fold molar excess of the Payload-PEG12-Tos stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes at room temperature.

    • Remove unconjugated linker-payload and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • For higher purity, further purify the ADC using a SEC system to remove any aggregates.

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Procedure:

  • Use a hydrophobic interaction chromatography (HIC) column (e.g., Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Run a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different drug-loaded species.

  • The number of conjugated drugs increases the hydrophobicity of the ADC, leading to longer retention times.

  • Calculate the average DAR by integrating the peak areas of the different species (DAR0, DAR2, DAR4, etc.) and weighting them by their respective drug load.

2. Determination of Purity and Aggregation by SEC-HPLC

Procedure:

  • Use a size exclusion chromatography (SEC) column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8.

  • Run an isocratic elution.

  • The percentage of monomer, aggregate, and fragment can be determined by integrating the respective peak areas.

3. In Vitro Cytotoxicity Assay (MTT Assay)

Procedure:

  • Seed cancer cells expressing the target antigen in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for 72-96 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

4. In Vivo Efficacy in a Xenograft Mouse Model

Procedure:

  • Implant human tumor cells subcutaneously into the flank of immunodeficient mice.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC).

  • Administer the ADC intravenously at a predetermined dose and schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualization of Mechanisms and Workflows

Signaling Pathways

DNA_Damage_Response cluster_nucleus Nucleus PBD_dimer PBD Dimer Payload DNA DNA PBD_dimer->DNA Binds to minor groove Crosslink Interstrand Crosslink DNA->Crosslink Forms ATM_ATR ATM / ATR Kinases Crosslink->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates CellCycleArrest G2/M Cell Cycle Arrest Chk1_Chk2->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Caption: Signaling pathway of a PBD dimer payload leading to apoptosis.

Auristatin_Pathway cluster_cytoplasm Cytoplasm Auristatin Auristatin Payload (e.g., MMAE) Tubulin Tubulin Dimers Auristatin->Tubulin Binds to Microtubule_inhibition Inhibition of Microtubule Polymerization Tubulin->Microtubule_inhibition Mitotic_arrest G2/M Mitotic Arrest Microtubule_inhibition->Mitotic_arrest Causes Apoptosis Apoptosis Mitotic_arrest->Apoptosis Induces

Caption: Mechanism of action for an auristatin payload inducing apoptosis.

Experimental Workflows

ADC_Synthesis_Workflow start Start payload_modification Alkyne-modify Payload start->payload_modification antibody_prep Prepare Antibody (Buffer Exchange) start->antibody_prep linker_payload_conjugation Conjugate Payload to this compound (Click Chemistry) payload_modification->linker_payload_conjugation purify_linker_payload Purify Linker-Payload (RP-HPLC) linker_payload_conjugation->purify_linker_payload adc_conjugation Conjugate Linker-Payload to Antibody purify_linker_payload->adc_conjugation antibody_prep->adc_conjugation purify_adc Purify ADC (SEC) adc_conjugation->purify_adc characterization Characterize ADC (DAR, Purity) purify_adc->characterization end End characterization->end

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Evaluation_Workflow start Synthesized ADC in_vitro In Vitro Evaluation start->in_vitro in_vivo In Vivo Evaluation start->in_vivo cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity binding_assay Antigen Binding Assay (e.g., ELISA) in_vitro->binding_assay data_analysis Data Analysis and Reporting cytotoxicity->data_analysis binding_assay->data_analysis xenograft_model Xenograft Tumor Model in_vivo->xenograft_model efficacy_study Efficacy Study (Tumor Growth Inhibition) xenograft_model->efficacy_study tolerability_study Tolerability Study (Body Weight) xenograft_model->tolerability_study efficacy_study->data_analysis tolerability_study->data_analysis

References

Surface Modification of Nanoparticles with Azide-PEG12-Tos: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The surface modification of nanoparticles is a critical process for enhancing their utility in biomedical applications such as drug delivery, bioimaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve nanoparticle stability, biocompatibility, and circulation half-life by creating a hydrophilic shield that reduces opsonization and clearance by the immune system.[1] This guide provides detailed application notes and experimental protocols for the surface modification of nanoparticles using Azide-PEG12-Tos, a heterobifunctional linker. This linker enables the covalent attachment of a 12-unit PEG chain to the nanoparticle surface via a stable bond, while presenting a terminal azide group for subsequent bioorthogonal "click chemistry" reactions.[2][3][4] This allows for the straightforward conjugation of targeting ligands, therapeutic agents, or imaging probes.

Principle of Reaction

The surface modification process leverages the reactivity of the tosyl (tosylate) group on the this compound linker. The tosyl group is an excellent leaving group, making it susceptible to nucleophilic substitution by functional groups present on the nanoparticle surface, such as primary amines (-NH₂) or hydroxyls (-OH).

The reaction involves the covalent attachment of the PEG linker to the nanoparticle, displacing the tosyl group and forming a stable ether or amine linkage. This process leaves the terminal azide (-N₃) group exposed and available for subsequent conjugation reactions, most notably the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

Applications

Nanoparticles functionalized with this compound serve as versatile platforms for a multitude of advanced applications:

  • Targeted Drug Delivery: The terminal azide allows for the "clicking" of targeting moieties such as antibodies, peptides (e.g., cRGD), or small molecules, enabling the specific delivery of therapeutic payloads to diseased cells or tissues.

  • Advanced Bioimaging: Imaging agents, including fluorescent dyes or contrast agents for MRI, can be conjugated to the azide-functionalized nanoparticles for diagnostic purposes.

  • "Stealth" Liposomes and Polymeric Nanoparticles: The PEG linker imparts "stealth" characteristics, prolonging systemic circulation time by reducing uptake by the mononuclear phagocyte system.

  • Biosensor Development: The ability to attach biorecognition elements via click chemistry is fundamental in creating highly specific and sensitive biosensors.

Experimental Protocols

This section provides a detailed protocol for the surface functionalization of amine-presenting nanoparticles with this compound and a subsequent example of a click chemistry reaction.

Protocol 1: Surface PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface (e.g., silica nanoparticles functionalized with APTES, or polymeric nanoparticles).

Materials:

  • Amine-functionalized nanoparticles (e.g., 1-10 mg/mL in a suitable buffer)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-8.5. (Do not use buffers containing primary amines like Tris).

  • Purification system: Centrifugal filter units (with appropriate molecular weight cutoff) or dialysis cassettes.

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the stock nanoparticle solution contains amine-based buffers (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a centrifugal filter unit.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO. A stock solution of 10-20 mg/mL is recommended.

  • Conjugation Reaction:

    • To the nanoparticle suspension, add the dissolved this compound linker. A 20- to 50-fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is a typical starting point for optimization.

    • Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% (v/v) of the total reaction volume.

    • Incubate the reaction mixture for 12-24 hours at room temperature with continuous, gentle mixing (e.g., on a rotator or shaker).

  • Purification of Azide-Functionalized Nanoparticles:

    • Transfer the reaction mixture to an appropriate centrifugal filter unit.

    • Centrifuge to remove unreacted linker and the displaced tosylate byproduct.

    • Wash the nanoparticles by resuspending them in DI water and repeating the centrifugation step. Perform a minimum of three wash cycles to ensure complete removal of impurities.

    • Alternatively, purify the nanoparticles by dialysis against DI water for 24-48 hours with several water changes.

  • Storage:

    • Resuspend the purified azide-functionalized nanoparticles in a suitable buffer (e.g., PBS) or DI water.

    • Store at 4°C for future use. For long-term storage, sterile filtration and storage in appropriate cryoprotectants may be necessary.

Protocol 2: Downstream Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides an example of conjugating an alkyne-modified molecule (e.g., a fluorescent dye, drug, or peptide) to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles from Protocol 1

  • Alkyne-modified molecule of interest

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in DI water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in DI water)

  • Sodium Ascorbate solution (e.g., 200 mM in DI water, prepare fresh immediately before use )

  • PBS (phosphate-buffered saline)

Procedure:

  • Reaction Setup:

    • In a reaction tube, disperse the azide-functionalized nanoparticles in PBS.

    • Add the alkyne-modified molecule. A 5- to 10-fold molar excess relative to the estimated surface azide groups is a common starting point.

    • In a separate tube, prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes.

  • Click Reaction:

    • Add the prepared Cu(I)-THPTA complex to the nanoparticle/alkyne mixture. A final copper concentration of 1-2 mM is typically sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be approximately 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the conjugated nanoparticles using centrifugal filtration or dialysis as described in Protocol 1, Step 4, to remove excess reagents, copper catalyst, and unreacted alkyne-molecule.

  • Characterization & Storage:

    • Characterize the final conjugated nanoparticles to confirm successful ligation.

    • Store the purified product at 4°C.

Characterization and Quantitative Data

It is crucial to characterize the nanoparticles at each stage of the modification process to confirm successful functionalization and purification.

Characterization Techniques:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). A successful PEGylation should result in an increase in the hydrodynamic diameter.

  • Zeta Potential Analysis: To determine the surface charge. The reaction of the tosyl group with surface amines will consume positive charges, leading to a less positive or more negative zeta potential.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the azide group. A characteristic sharp peak should appear around 2100 cm⁻¹, corresponding to the azide (N₃) stretching vibration.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto inorganic nanoparticles. The mass loss corresponding to the decomposition of the organic PEG layer can be used to calculate the grafting density.

Expected Changes in Nanoparticle Properties:

The following table summarizes the expected quantitative changes for a model 100 nm amine-functionalized nanoparticle undergoing surface modification.

Nanoparticle StageAvg. Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)FTIR Azide Peak (cm⁻¹)PEG Grafting Density (chains/nm²)
Amine-Functionalized (Bare) 105 ± 5< 0.2+35 ± 5AbsentN/A
This compound Functionalized 120 ± 7< 0.25+15 ± 5Present (~2100)1.5 - 2.5 (Typical)
Post-Click Conjugation 125 ± 8< 0.25VariableAbsent1.5 - 2.5 (Typical)

Note: The final Zeta Potential and Hydrodynamic Diameter after click conjugation will depend on the properties of the attached molecule. The disappearance of the azide peak in FTIR confirms a successful click reaction.

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and chemical principles.

experimental_workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification & Analysis cluster_final Downstream Application np_prep Amine-NP Suspension conjugation Mix & Incubate (12-24h, RT) np_prep->conjugation linker_prep Dissolve This compound linker_prep->conjugation purify Centrifugal Filtration or Dialysis conjugation->purify characterize Characterization (DLS, Zeta, FTIR) purify->characterize final_np Azide-PEG-NP (Ready for Click) purify->final_np

Caption: Workflow for nanoparticle surface modification with this compound.

click_chemistry_mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide_np Azide-PEG-NP product Conjugated Nanoparticle (Stable Triazole Linkage) azide_np->product CuAAC Reaction alkyne_mol Alkyne-Molecule (Drug, Dye, etc.) alkyne_mol->product catalyst Cu(I) Catalyst (from CuSO₄ + Sodium Ascorbate) catalyst->product catalyzes

Caption: Mechanism of CuAAC "click" reaction for nanoparticle conjugation.

References

Application Notes and Protocols for Azide-PEG12-Tos Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG12-Tos is a heterobifunctional linker that offers significant versatility in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This reagent features two distinct reactive moieties: an azide group, which is amenable to highly selective "click chemistry" reactions, and a tosyl group, an excellent leaving group for nucleophilic substitution reactions. The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units, imparts hydrophilicity to the linker and the resulting conjugates, which can enhance solubility, reduce aggregation, and improve pharmacokinetic properties.[1][2][3]

This document provides detailed experimental protocols for the two primary reaction pathways of this compound: nucleophilic substitution at the tosyl group and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the azide terminus.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key reactions of this compound. These values are intended as a starting point, and optimization may be necessary for specific substrates and applications.

Table 1: Nucleophilic Substitution Reactions with this compound

NucleophileReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)Purification Method
Primary Amine Amine (1.5-2 eq.), DIPEA, DMF25 - 6012 - 2480 - 95Reverse-Phase HPLC
Thiol Thiol (1.2 eq.), K₂CO₃, DMF252 - 6>90Reverse-Phase HPLC
Alcohol Alcohol, NaH, THF25 - 6512 - 4870 - 90Silica Gel Chromatography

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Alkyne SubstrateCatalyst/LigandReducing AgentSolventsTemperature (°C)Time (h)Typical Yield (%)Purification Method
Terminal Alkyne CuSO₄ (0.1 eq.), THPTA (0.5 eq.)Sodium Ascorbate (5 eq.)aq. Buffer/DMSO251 - 4>95Size-Exclusion Chromatography or Reverse-Phase HPLC

Experimental Protocols

Protocol 1: Nucleophilic Substitution of the Tosyl Group with a Primary Amine

This protocol describes the reaction of this compound with a primary amine to form a secondary amine linkage.

Materials:

  • This compound

  • Primary amine-containing molecule

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the primary amine-containing molecule (1.5-2 equivalents) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 60°C) to accelerate the reaction rate if necessary.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water/acetonitrile mixture) and purify the product by RP-HPLC.

  • Combine the fractions containing the pure product and lyophilize to obtain the final Azide-PEG12-Amine conjugate as a solid.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide group of an Azide-PEG12-conjugate and a terminal alkyne-containing molecule.

Materials:

  • Azide-PEG12-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) or RP-HPLC system

Procedure:

  • Prepare the following stock solutions:

    • Azide-PEG12-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Alkyne-containing molecule in a compatible solvent.

    • 100 mM CuSO₄ in water.

    • 500 mM THPTA in water.

    • 1 M Sodium Ascorbate in water (prepare fresh).

  • In a reaction vessel, add the Azide-PEG12-functionalized molecule (1 equivalent).

  • Add the alkyne-containing molecule (1.5-3 equivalents).

  • Add the aqueous buffer to the reaction mixture. If the reactants are not fully soluble, a co-solvent like DMSO can be used (up to 50% v/v).

  • In a separate tube, premix the CuSO₄ and THPTA solutions.

  • Add the CuSO₄/THPTA mixture to the main reaction vessel to a final concentration of 1-5 mM copper.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-50 mM.

  • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by SEC to remove unreacted small molecules or by RP-HPLC for higher purity.

Mandatory Visualizations

experimental_workflow cluster_nucleophilic_substitution Nucleophilic Substitution Pathway cluster_click_chemistry Click Chemistry Pathway cluster_purification Purification A_start This compound A_product Azide-PEG12-Nucleophile A_start->A_product Reaction A_reagents Nucleophile (R-NH2, R-SH, or R-OH) Base (e.g., DIPEA or K2CO3) Solvent (e.g., DMF or THF) A_reagents->A_product Purification RP-HPLC or SEC A_product->Purification B_start This compound B_product Triazole-PEG12-Tos B_start->B_product CuAAC Reaction B_reagents Alkyne-Molecule CuSO4 / THPTA Sodium Ascorbate Solvent (aq. Buffer/DMSO) B_reagents->B_product B_product->Purification Final_Product Purified Conjugate Purification->Final_Product

General workflow for this compound reactions.

signaling_pathway_analogy cluster_reagents Input Molecules AzidePEG This compound NucSub Nucleophilic Substitution AzidePEG->NucSub Click CuAAC Click Chemistry AzidePEG->Click MoleculeA Molecule A (with Nucleophile) MoleculeA->NucSub MoleculeB Molecule B (with Alkyne) MoleculeB->Click ProductA Azide-PEG12-Molecule A NucSub->ProductA ProductB Molecule B-Triazole-PEG12-Tos Click->ProductB

Logical relationship of this compound reactions.

References

Application Note and Protocols for Attaching Azide-PEG12-Tos to a Small Molecule

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] For small molecule drugs, PEGylation can enhance solubility, prolong circulation half-life, and reduce immunogenicity.[4][5]

This document provides a detailed guide on the use of Azide-PEG12-Tos, a heterobifunctional linker, for the conjugation to small molecules. This linker possesses two key functional groups:

  • Tosyl (Tos) group: A good leaving group that facilitates covalent attachment to nucleophilic functional groups (e.g., amines, hydroxyls, thiols) on a small molecule via a nucleophilic substitution reaction.

  • Azide (N₃) group: A stable functional group that enables subsequent modification through bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

These dual functionalities make this compound a versatile tool for creating complex drug conjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Reaction Principle: Nucleophilic Substitution

The primary mechanism for attaching this compound to a small molecule is a nucleophilic substitution reaction (typically Sɴ2). A nucleophilic group on the small molecule (e.g., an amine or an alcohol) attacks the terminal carbon of the PEG chain, displacing the tosylate leaving group to form a stable covalent bond.

G cluster_products Products SM_Nu Small Molecule-NuH Conjugate Small Molecule-Nu-PEG₁₂-N₃ SM_Nu->Conjugate + PEG_Tos N₃-PEG₁₂-OTos PEG_Tos->Conjugate TosH Tos-OH (Tosylic Acid) Conjugate->TosH + Base Base (e.g., DIPEA, Et₃N) Base->PEG_Tos G start Prepare Anhydrous Reagents & Glassware setup Reaction Setup: - Dissolve SM - Add PEG-Tos & Base start->setup react Stir under Inert Atmosphere setup->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Quench & Work-up: - Solvent Removal - Extraction & Wash monitor->workup Complete purify Purification (HPLC / Column) workup->purify characterize Characterization: - LC-MS - NMR - HPLC Purity purify->characterize store Lyophilize & Store at -20°C characterize->store

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azide-PEG12-Tos Click Chemistry Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG12-Tos click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a heterobifunctional linker molecule.[1][2] It consists of three key components: an azide group for participating in click chemistry reactions (like CuAAC or SPAAC), a 12-unit polyethylene glycol (PEG) spacer, and a tosyl (Tos) group.[1][2] The PEG spacer enhances water solubility and reduces steric hindrance.[3] The tosyl group is an excellent leaving group for nucleophilic substitution reactions. This structure makes it ideal for linking a molecule via click chemistry and then conjugating it to another molecule through substitution of the tosyl group, or vice-versa.

Q2: Which type of click chemistry can I perform with this compound? A2: The azide group on this compound is versatile and can be used in two main types of click chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole. It is known for its high efficiency and rapid reaction rates.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide and a strained cyclooctyne (e.g., DBCO, BCN). The reaction is driven by the release of ring strain in the cyclooctyne and is highly biocompatible, making it ideal for use in living systems.

Q3: Does the tosyl group interfere with the click chemistry reaction? A3: The tosyl group is located at the opposite end of the PEG spacer from the azide group and is generally not expected to interfere electronically with the azide's ability to participate in click chemistry. However, the overall solubility and steric properties of the entire molecule you are conjugating to the tosyl end could influence the kinetics of the subsequent click reaction. It is important to ensure the solubility of the entire conjugate in the chosen reaction solvent. This compound is soluble in DMSO, DCM, and DMF.

Q4: What is the primary difference in application between CuAAC and SPAAC? A4: The main difference lies in the use of a copper catalyst. CuAAC is very fast and efficient but the copper catalyst can be cytotoxic, which can be a concern for bioconjugation in living cells or with sensitive proteins. SPAAC avoids this cytotoxicity by eliminating the need for a copper catalyst, making it the preferred method for in vivo applications and modifying sensitive biological molecules. However, SPAAC generally has slower reaction kinetics compared to CuAAC.

Troubleshooting Guide

This section addresses specific issues that may arise during your click chemistry experiments with this compound.

Issue 1: Low or No Product Yield in CuAAC Reaction

  • Question: I am not getting the expected product yield in my CuAAC reaction. What could be the cause?

  • Answer: Low or no yield in CuAAC reactions can stem from several factors:

    • Inactive Copper Catalyst: The active catalyst is Copper(I), which is easily oxidized to the inactive Cu(II) state by oxygen. Ensure you are using a fresh solution of a reducing agent, like sodium ascorbate, and consider degassing your solvents.

    • Inappropriate Ligand: A ligand, such as THPTA or TBTA, is crucial for stabilizing the Cu(I) catalyst and preventing its oxidation. Ensure you are using the correct ligand for your solvent system (e.g., THPTA for aqueous reactions) and an optimal ligand-to-copper ratio, typically between 1:1 and 5:1.

    • Reagent Quality and Stoichiometry: Ensure your this compound and alkyne-containing molecules are pure and have not degraded. While a 1:1 stoichiometry is common, using a slight excess (1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.

    • Steric Hindrance: If the alkyne is sterically hindered, the reaction may proceed slowly. Increasing the reaction time or temperature might be necessary.

G start Low/No CuAAC Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Assess Reaction Conditions start->conditions solution1 Add fresh reducing agent (e.g., Sodium Ascorbate). Use Cu(I)-stabilizing ligand (e.g., THPTA). Degas solvents. catalyst->solution1 solution2 Confirm reagent purity (NMR/MS). Use slight excess (1.1-2x) of one reagent. reagents->solution2 solution3 Optimize solvent for solubility. Increase reaction time/temperature for hindered substrates. conditions->solution3

Troubleshooting workflow for low yield in CuAAC reactions.

Issue 2: Side Products are Observed

  • Question: My reaction mixture shows significant side products. How can I minimize them?

  • Answer: The primary side reaction in CuAAC is the oxidative homocoupling of terminal alkynes (Glaser coupling), which forms a diyne byproduct. This is promoted by Cu(II) and oxygen. To minimize this, ensure your reaction is anaerobic (degas solvents) and that you have a sufficient concentration of a reducing agent (sodium ascorbate) to keep the copper in the Cu(I) state. In bioconjugation, reactive oxygen species (ROS) can also damage sensitive biomolecules. Using a stabilizing ligand and degassing solutions is critical to prevent this.

Issue 3: Low Yield in SPAAC Reaction

  • Question: My copper-free SPAAC reaction is inefficient. How can I improve the yield?

  • Answer: While SPAAC avoids copper-related issues, its efficiency depends on other factors:

    • Reactivity of Cyclooctyne: Different strained alkynes (e.g., DBCO, BCN) have different reaction kinetics. Ensure the cyclooctyne you are using is sufficiently reactive for your application.

    • Solubility Issues: Both the this compound conjugate and the cyclooctyne-modified molecule must be soluble in the reaction buffer. The PEG spacer on your reagent improves water solubility, but a co-solvent like DMSO may be needed if your other reactant is hydrophobic. Keep the final concentration of organic solvent low (ideally <5%) to avoid denaturing proteins.

    • Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can lead to an incomplete reaction. Using a slight excess (e.g., 1.5-2 equivalents) of one component can improve yields.

    • Steric Hindrance: Although less sensitive than CuAAC, severe steric hindrance near the azide or alkyne can slow the reaction. Longer incubation times (4-24 hours) may be required.

Data Presentation: Optimizing Reaction Conditions

The following tables provide starting points for optimizing your click chemistry reactions.

Table 1: Recommended Starting Conditions for CuAAC

ParameterRecommendationRationale
Reactant Ratio 1.1 - 2.0 eq. of one reactantDrives the reaction to completion.
Copper Source 20 mM CuSO₄ stock in waterCommon and effective Cu(II) source for in-situ reduction.
Reducing Agent 100 mM Sodium Ascorbate in water (prepare fresh)Reduces Cu(II) to the active Cu(I) catalyst.
Ligand (Aqueous) 50 mM THPTA stock in waterStabilizes Cu(I) in aqueous solutions, preventing oxidation and increasing reaction rate.
Ligand:Copper Ratio 5:1Ensures complete chelation and stabilization of the copper catalyst.
Solvent Aqueous buffer (e.g., PBS pH 7.4), t-BuOH/H₂O, DMFChoice depends on substrate solubility. PEG enhances aqueous solubility.
Temperature Room TemperatureSufficient for most CuAAC reactions.
Reaction Time 1 - 12 hoursMonitor by TLC or LC-MS for completion.

Table 2: Recommended Starting Conditions for SPAAC

ParameterRecommendationRationale
Reactant Ratio 1.5 - 4.0 eq. of the less critical componentDrives the reaction to completion, especially with less reactive partners.
Solvent Amine-free buffer (e.g., PBS pH 7.4)Biocompatible and suitable for most protein applications.
Co-solvent DMSO or DMF (if needed) at <5% v/vSolubilizes hydrophobic reactants without significantly affecting protein structure.
Temperature 4°C to Room TemperatureMilder conditions are better for sensitive biomolecules.
Reaction Time 2 - 24 hoursSPAAC is generally slower than CuAAC; time depends on the specific strained alkyne used.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a general method for conjugating an alkyne-modified protein with this compound.

  • Prepare Stock Solutions:

    • Alkyne-Protein: Prepare a solution of the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in water.

    • Ligand (THPTA): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh before each use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-protein solution.

    • Add the this compound stock solution to achieve a final concentration of 2-10 fold molar excess over the protein.

    • In a separate tube, prepare the catalyst premix: combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.

    • Add the catalyst premix to the protein/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation and Monitoring:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress using SDS-PAGE (expecting a molecular weight shift) or LC-MS.

  • Purification:

    • Once complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification p1 Prepare Stock Solutions: - Alkyne-Protein - this compound - CuSO4 - THPTA - Na-Ascorbate (Fresh) r1 Combine Alkyne-Protein and this compound p1->r1 r3 Add Premix to Reaction r1->r3 r2 Prepare Catalyst Premix (CuSO4 + THPTA) r2->r3 r4 Initiate with Sodium Ascorbate r3->r4 a1 Incubate at RT (1-4 hours) r4->a1 a2 Monitor by SDS-PAGE / LC-MS a1->a2 a3 Purify Conjugate (SEC / Dialysis) a2->a3

Experimental workflow for a CuAAC bioconjugation reaction.

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol outlines a method for conjugating a DBCO-modified protein with this compound.

  • Prepare Solutions:

    • DBCO-Protein: Ensure the DBCO-modified protein is purified and in an amine-free buffer like PBS (pH 7.4).

    • This compound: Prepare a 10 mM stock solution in DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, add the DBCO-protein solution.

    • Add the this compound stock solution to achieve the desired molar excess (a 2-4 fold excess is a good starting point). Ensure the final DMSO concentration is below 5% (v/v).

    • Gently mix the reaction components.

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction time is dependent on the specific substrates.

    • Protect the reaction from light if any components are light-sensitive.

    • Monitor progress via SDS-PAGE or LC-MS.

  • Purification:

    • When the reaction is complete, purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted starting materials.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification p1 Prepare Solutions: - DBCO-Protein in PBS - this compound in DMSO r1 Combine DBCO-Protein and this compound (<5% DMSO) p1->r1 r2 Gently Mix r1->r2 a1 Incubate (2-24h) (RT or 4°C) r2->a1 a2 Monitor by SDS-PAGE / LC-MS a1->a2 a3 Purify Conjugate (SEC / Dialysis) a2->a3

Experimental workflow for a SPAAC bioconjugation reaction.

Understanding the this compound Reagent

The structure of this compound allows for a dual-functional approach to molecular construction.

G cluster_azide Click Chemistry Function cluster_tos Nucleophilic Substitution Function cluster_peg Spacer Function Azide Azide (N3) Group PEG PEG12 Spacer Azide->PEG covalent bond Tos Tosyl (Tos) Group PEG->Tos covalent bond Azide_desc Reacts with alkynes (CuAAC) or cyclooctynes (SPAAC) to form a stable triazole linkage. Tos_desc Excellent leaving group, readily displaced by nucleophiles (e.g., amines, thiols). PEG_desc Hydrophilic spacer enhances solubility and provides distance between conjugated molecules.

Functional relationship diagram for this compound.

References

Technical Support Center: Azide-PEG12-Tos Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG12-Tos conjugation reactions. This guide provides answers to frequently asked questions and detailed troubleshooting for common problems encountered during the experimental workflow. Whether you are a researcher, scientist, or a professional in drug development, this resource is designed to help you navigate the complexities of bioconjugation using this compound.

Frequently Asked Questions (FAQs)

Q1: What is an this compound molecule and what is it used for?

A: this compound is a heterobifunctional linker. It consists of three key components:

  • An azide group (-N3) , which is commonly used in "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for highly specific and efficient conjugation to molecules containing an alkyne group.[1][2][3]

  • A polyethylene glycol (PEG) chain with 12 ethylene glycol units. The PEG spacer is hydrophilic, non-toxic, and can improve the solubility and pharmacokinetic properties of the conjugated molecule.[4][5]

  • A tosylate group (-OTs) , which is an excellent leaving group. It is derived from p-toluenesulfonyl chloride and is used to react with nucleophiles like amines (-NH2) or thiols (-SH) on a target molecule, displacing the tosylate and forming a stable covalent bond.

This molecule is typically used to link a molecule containing a nucleophilic group (e.g., a protein with lysine or cysteine residues) to another molecule that has an alkyne group for subsequent click chemistry.

Q2: What are the main challenges I might face during the conjugation reaction?

A: The primary challenges in this compound conjugation reactions often revolve around three areas:

  • Low Reaction Yield: This can be caused by several factors including poor reagent quality, suboptimal reaction conditions (pH, temperature), side reactions, or solubility issues.

  • Product Heterogeneity: The reaction can produce a complex mixture of desired product, unreacted starting materials, and various side products, making purification difficult.

  • Difficult Purification: Separating the final PEGylated conjugate from unreacted PEG and other impurities can be challenging due to similarities in their physical and chemical properties.

Q3: Why is the pH of the reaction buffer important?

A: The pH is critical for several reasons. For the tosylate displacement reaction with an amine (like the epsilon-amino group of a lysine residue), the amine must be in its unprotonated, nucleophilic state. This typically requires a pH value around or slightly above the pKa of the amine group (for lysine, the pKa is ~10.5). Therefore, a pH range of 8.5-9.5 is often used. However, at high pH, hydrolysis of activated linkers can also increase, leading to a lower yield. A balance must be struck to ensure the nucleophile is reactive without significant degradation of the reagents.

Q4: My biomolecule is sensitive to copper. Can I still use the azide group for conjugation?

A: Yes. While the most common reaction for azides is the copper-catalyzed click reaction (CuAAC), there is a widely used alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes a strained alkyne (like DBCO or BCN) that reacts with the azide without the need for a copper catalyst. This "copper-free" click chemistry is ideal for conjugations involving sensitive biological samples where copper toxicity is a concern.

Troubleshooting Guide

This section addresses specific problems you may encounter during your this compound conjugation experiments.

Problem 1: Low or No Conjugation Yield

If you are experiencing low or no yield of your desired conjugate, consider the following potential causes and solutions.

Potential Cause Recommended Solution Explanation
Suboptimal pH Optimize the reaction pH. For reactions with amines (lysine), test a range from pH 7.5 to 9.0.The nucleophilicity of amines is pH-dependent. A pH that is too low will result in protonated, non-reactive amines, while a pH that is too high can lead to hydrolysis of the reagent or degradation of the target molecule.
Inactive Nucleophile Ensure the target molecule's nucleophile (e.g., amine or thiol) is available and reactive.Steric hindrance around the nucleophilic site on the target molecule can prevent the this compound from reacting. Consider using a longer PEG spacer if this is suspected.
Hydrolysis of Tosylate Group Use anhydrous solvents if possible for the initial tosylation step if you are preparing the reagent yourself. Use freshly prepared reagents.The tosylate group can be susceptible to hydrolysis, especially under prolonged exposure to aqueous conditions, rendering it inactive for conjugation.
Side Reaction of Tosyl Chloride If synthesizing your own tosylated PEG, be aware that reaction with pyridine-containing buffers can sometimes lead to the formation of a chloride instead of the tosylate.This is a known side reaction for certain types of alcohols, particularly those with electron-withdrawing groups nearby. Using a non-nucleophilic base can mitigate this.
Solubility Issues Add a co-solvent like DMSO or DMF to the reaction mixture (up to 20-30%).Poor solubility of either the this compound reagent or the target molecule can significantly slow down the reaction rate. Ensure all components are fully dissolved.
Incorrect Stoichiometry Optimize the molar ratio of this compound to your target molecule. A 5 to 20-fold molar excess of the PEG reagent is a common starting point.A sufficient excess of the PEG linker is often needed to drive the reaction to completion, especially if the concentration of the target molecule is low.
Problem 2: Complex Product Mixture and Difficult Purification

A common issue with PEGylation is the heterogeneity of the product, which complicates the purification process.

Potential Cause Recommended Solution Explanation
Multiple Reaction Sites If your target molecule has multiple potential reaction sites (e.g., several lysine residues), a heterogeneous mixture of products with varying degrees of PEGylation is expected.To achieve site-specific PEGylation, you may need to use protein engineering to introduce a unique reactive site (e.g., a single cysteine residue) or protect other reactive sites.
Presence of Unreacted PEG Optimize the stoichiometry to use a lower excess of the this compound reagent.While a large excess drives the reaction, it also leads to more unreacted PEG that needs to be removed during purification.
Co-purification of Impurities Use a multi-step purification strategy. A common workflow is to use Ion-Exchange Chromatography (IEX) followed by Size-Exclusion Chromatography (SEC).IEX can separate molecules based on charge differences between the un-PEGylated, mono-PEGylated, and multi-PEGylated species. SEC then separates based on size, which is effective for removing unreacted PEG. Hydrophobic Interaction Chromatography (HIC) can also be a useful orthogonal technique.
Polydispersity of PEG Reagent Use a monodisperse this compound reagent.Polydisperse PEG reagents will inherently lead to a product mixture with a range of molecular weights, complicating characterization.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for an this compound conjugation and a logical flow for troubleshooting common issues.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation Reaction cluster_analysis Phase 3: Purification & Analysis ReagentPrep Prepare Buffers and Reagents MoleculePrep Prepare Target Molecule (e.g., Protein) Mixing Mix Target Molecule with This compound MoleculePrep->Mixing Incubation Incubate under Optimized Conditions (pH, Temp, Time) Mixing->Incubation Quenching Quench Reaction (e.g., add excess amine) Incubation->Quenching Purification Purify Conjugate (e.g., IEX, SEC) Quenching->Purification Analysis Analyze Product (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

Caption: A typical experimental workflow for this compound conjugation.

G Start Start Troubleshooting: Low/No Product Yield CheckpH Is pH optimal for nucleophile reactivity? Start->CheckpH CheckReagents Are reagents fresh and active? CheckpH->CheckReagents Yes AdjustpH Adjust pH (e.g., 8.5-9.5) and re-run reaction CheckpH->AdjustpH No CheckSolubility Are all components soluble in the buffer? CheckReagents->CheckSolubility Yes NewReagents Use fresh reagents, check for hydrolysis CheckReagents->NewReagents No CheckStoichiometry Is the PEG reagent in sufficient excess? CheckSolubility->CheckStoichiometry Yes AddCosolvent Add co-solvent (e.g., DMSO) CheckSolubility->AddCosolvent No IncreaseExcess Increase molar excess of PEG reagent CheckStoichiometry->IncreaseExcess No Failure Problem Persists: Consult advanced support CheckStoichiometry->Failure Yes Success Problem Resolved AdjustpH->Success NewReagents->Success AddCosolvent->Success IncreaseExcess->Success

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

References

How to improve the yield of Azide-PEG12-Tos reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG12-Tos synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing this compound?

The most common and effective strategy for synthesizing this compound is a two-step process. First, one of the terminal hydroxyl groups of PEG12-diol is selectively converted to a tosylate group (monotosylation). The remaining hydroxyl group is then converted to an azide group via a nucleophilic substitution reaction. This approach allows for the creation of a heterobifunctional PEG linker.

Q2: Why is selective monotosylation important, and how can it be achieved?

Selective monotosylation is crucial to prevent the formation of the di-tosylated byproduct, which can be difficult to separate from the desired mono-tosylated product.[1] A highly effective method for achieving selective monotosylation of symmetrical diols like PEG12-diol involves the use of silver(I) oxide (Ag2O) and a catalytic amount of potassium iodide (KI).[2][3] This method is reported to yield the monotosylate in high selectivity.

Q3: What is the mechanism of the reaction between the tosylated PEG and sodium azide?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The azide ion (N3-) is a potent nucleophile that attacks the carbon atom attached to the tosylate group, which is an excellent leaving group. This results in the displacement of the tosylate and the formation of the azide group with an inversion of stereochemistry at the reaction center.[4][5]

Q4: What are the most common impurities in the final this compound product?

Common impurities can include the starting material (PEG12-diol), the di-tosylated PEG byproduct from the first step, and any remaining di-azido PEG from the second step. Incomplete reactions can also leave behind the mono-tosylated PEG intermediate. Proper purification at each step is essential to obtain a high-purity final product.

Q5: How can I confirm the successful synthesis of this compound?

The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 1H NMR can be used to confirm the presence of the characteristic peaks for the tosyl group (aromatic protons) and the methylene protons adjacent to the azide and tosylate groups.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of mono-tosylated PEG Incomplete reaction.- Ensure all reagents are anhydrous, as moisture can hydrolyze tosyl chloride. - Use a slight excess (1.05-1.1 equivalents) of tosyl chloride. - Increase the reaction time and monitor by TLC.
Formation of di-tosylated byproduct.- Employ a method for selective monotosylation, such as using Ag2O and KI. - Use a stoichiometric amount of tosyl chloride relative to the PEG-diol.
Low yield of this compound in the second step Incomplete azidation reaction.- Use a sufficient excess of sodium azide (e.g., 5 equivalents). - Ensure the reaction is carried out at an elevated temperature (e.g., 90°C in DMF) to facilitate the SN2 reaction. - Increase the reaction time and monitor the disappearance of the starting material by TLC.
Side reactions.- Ensure the tosylated PEG intermediate is pure before proceeding to the azidation step. - Use a polar aprotic solvent like DMF to favor the SN2 reaction.
Presence of multiple spots on TLC after reaction Mixture of starting materials, intermediates, and byproducts.- Optimize the reaction conditions for each step to drive the reaction to completion. - Purify the intermediate product after the tosylation step before proceeding to the azidation.
Difficulty in purifying the final product Similar polarities of the desired product and impurities.- Use column chromatography with a suitable solvent system for purification. - Precipitation from a suitable solvent/anti-solvent system (e.g., dissolving in a minimal amount of dichloromethane and precipitating with cold diethyl ether) can be effective.

Experimental Protocols

Protocol 1: Selective Monotosylation of PEG12-Diol

This protocol is adapted from a method demonstrated to be effective for selective monotosylation of symmetrical diols.

Materials:

  • PEG12-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Silver(I) oxide (Ag2O)

  • Potassium iodide (KI)

  • Anhydrous Dichloromethane (DCM)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve PEG12-diol (1 equivalent) in anhydrous DCM.

  • Add Ag2O (1.5 equivalents) and a catalytic amount of KI (0.1 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Add TsCl (1.05 equivalents) in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with DCM.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated PEG12.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Azidation of Mono-tosylated PEG12

This protocol is based on a standard SN2 reaction for converting tosylates to azides.

Materials:

  • Mono-tosylated PEG12 (from Protocol 1)

  • Sodium azide (NaN3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve the purified mono-tosylated PEG12 (1 equivalent) in anhydrous DMF.

  • Add sodium azide (5 equivalents).

  • Heat the reaction mixture to 90°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM and wash several times with brine to remove DMF and excess sodium azide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields based on literature reports for similar PEG modifications. Actual yields may vary depending on the specific experimental setup and scale.

Reaction Step Key Parameters Typical Values Expected Yield Reference
Monotosylation PEG:TsCl:Ag2O:KI ratio1 : 1.05 : 1.5 : 0.170-80%
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-24 hours
Azidation Tos-PEG:NaN3 ratio1 : 5>90%
SolventN,N-Dimethylformamide (DMF)
Temperature90°C
Reaction Time12-16 hours

Visualizations

Reaction Pathway for this compound Synthesis

Reaction_Pathway PEG_Diol HO-PEG12-OH Tos_PEG_OH HO-PEG12-OTs PEG_Diol->Tos_PEG_OH  TsCl, Ag2O, KI  DCM, RT Azide_PEG_Tos N3-PEG12-OTs Tos_PEG_OH->Azide_PEG_Tos  NaN3  DMF, 90°C

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Monotosylation cluster_step2 Step 2: Azidation Start_Tos Dissolve PEG12-Diol in DCM Add_Reagents_Tos Add Ag2O, KI, and TsCl Start_Tos->Add_Reagents_Tos React_Tos Stir at Room Temperature Add_Reagents_Tos->React_Tos Workup_Tos Filter, Wash, and Concentrate React_Tos->Workup_Tos Purify_Tos Column Chromatography Workup_Tos->Purify_Tos Start_Azi Dissolve Tos-PEG12-OH in DMF Purify_Tos->Start_Azi Purified Intermediate Add_Reagent_Azi Add Sodium Azide Start_Azi->Add_Reagent_Azi React_Azi Heat at 90°C Add_Reagent_Azi->React_Azi Workup_Azi Dilute, Wash, and Concentrate React_Azi->Workup_Azi Purify_Azi Column Chromatography Workup_Azi->Purify_Azi Final_Product Final_Product Purify_Azi->Final_Product Final Product: This compound

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Analyze Tosylation Step Start->Check_Step1 Check_Step2 Analyze Azidation Step Start->Check_Step2 Purification_Issue Purification Difficulty Start->Purification_Issue Incomplete_Tos Incomplete Tosylation? Check_Step1->Incomplete_Tos Di_Tos Di-tosylation? Check_Step1->Di_Tos Incomplete_Azi Incomplete Azidation? Check_Step2->Incomplete_Azi Optimize_Tos_Time Increase Reaction Time Ensure Anhydrous Conditions Incomplete_Tos->Optimize_Tos_Time Yes Optimize_Tos_Selectivity Use Selective Method (Ag2O/KI) Di_Tos->Optimize_Tos_Selectivity Yes Optimize_Azi_Conditions Increase NaN3 Equivalents Increase Temperature/Time Incomplete_Azi->Optimize_Azi_Conditions Yes Optimize_Chroma Optimize Chromatography (Solvent Gradient) Purification_Issue->Optimize_Chroma

Caption: A logical guide to troubleshooting.

References

Troubleshooting low reactivity of Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG12-Tos. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experiments involving this heterobifunctional linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

This compound is a versatile polyethylene glycol (PEG) linker featuring two distinct reactive groups: an azide (-N₃) and a tosylate (-OTs).[1][2][3] The azide group enables covalent conjugation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[2][4] The tosyl group is an excellent leaving group, ideal for nucleophilic substitution reactions with thiols, amines, or hydroxyls. Low reactivity can arise at either of these functional ends, and this guide is structured to address both possibilities.

Section 1: Troubleshooting Low Reactivity of the Azide Group (Click Chemistry)

The azide group of this compound is typically reacted with a terminal alkyne in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Low yields in this reaction are a common issue.

Frequently Asked Questions (FAQs) - Azide Group

Q1: What are the most common causes of low or no yield in a CuAAC reaction?

A1: Low product yield in a CuAAC reaction can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by atmospheric oxygen. This is a primary cause of reaction failure.

  • Poor Reagent Quality: The this compound or the alkyne partner may have degraded due to improper storage or handling. Purity of solvents and other reagents is also critical.

  • Sub-optimal Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.

  • Substrate-Specific Issues: Significant steric hindrance near the azide or alkyne can slow the reaction. In some cases, other functional groups on the substrate may chelate the copper catalyst, rendering it inactive.

  • Presence of Inhibitors: Buffers containing primary amines (like Tris) should be avoided as they can interfere with the reaction.

Q2: What are the main side reactions in CuAAC and how can they be minimized?

A2: The most common side reaction is the oxidative homocoupling of the alkyne partner (Glaser coupling), which occurs in the presence of Cu(II) and oxygen. This can be minimized by maintaining anaerobic conditions (degassing solvents) and ensuring a sufficient concentration of a reducing agent like sodium ascorbate. Additionally, reactive oxygen species (ROS) generated by the copper catalyst can degrade sensitive biomolecules. Using a copper-chelating ligand can help mitigate this.

Q3: Can I perform this reaction without a copper catalyst?

A3: Yes, you can use strain-promoted azide-alkyne cycloaddition (SPAAC). This "copper-free" click chemistry involves reacting the azide with a strained cyclooctyne, such as DBCO or BCN. This is an excellent alternative if your substrates are sensitive to copper or if removing the catalyst proves difficult.

Troubleshooting Guide: Low Azide Reactivity

This guide provides a systematic approach to diagnosing and solving low-yield issues in CuAAC reactions.

Table 1: Troubleshooting Low CuAAC Reaction Yield

Observation Potential Cause Recommended Solution(s)
No or very low product formation. Inactive Copper Catalyst: Cu(I) oxidized to Cu(II).1. Prepare all solutions with degassed (sparged with argon or nitrogen) solvents. 2. Add a fresh solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%). 3. Use a copper-stabilizing ligand like THPTA or TBTA.
Reagent Degradation: Azide or alkyne has decomposed.1. Verify the purity and integrity of starting materials via NMR or mass spectrometry. 2. Use fresh, high-purity reagents. Store this compound at -20°C.
Reaction starts but does not go to completion. Insufficient Reagents: Limiting reagent consumed.1. Increase the molar excess of the less critical/expensive reagent (typically 1.5-10 equivalents). 2. Monitor the reaction by TLC or LC-MS to track reactant consumption.
Steric Hindrance: Reactants are bulky.1. Increase the reaction temperature (e.g., from room temperature to 37-50°C). 2. Extend the reaction time (from 1-4 hours to 12-24 hours).
Precipitate forms during the reaction. Poor Solubility: Substrates or product precipitating out of solution.1. Add a co-solvent like DMSO or DMF to improve solubility (up to 10-20% v/v). 2. Ensure adequate mixing throughout the reaction.
Copper(I) Acetylide Formation: Reaction between alkyne and copper.1. Add the copper catalyst to the reaction mixture last, after the other reagents are dissolved and mixed. 2. Ensure a stabilizing ligand is pre-mixed with the copper source before addition.
Visualizing the Troubleshooting Process

The following workflow provides a decision-making tree for addressing low reactivity of the azide group.

G start Low CuAAC Reactivity Observed check_reagents Verify Reagent Quality (Azide, Alkyne, Solvents) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_catalyst Optimize Catalyst System optimize_cu 1. Degas all solutions. 2. Add fresh reducing agent. 3. Use a stabilizing ligand. check_catalyst->optimize_cu check_conditions Adjust Reaction Conditions optimize_params 1. Increase temperature. 2. Extend reaction time. 3. Add co-solvent (DMSO). check_conditions->optimize_params consider_spaac Consider Copper-Free (SPAAC) Reaction spaac_protocol Use a strained alkyne (e.g., DBCO) with azide. consider_spaac->spaac_protocol reagent_ok->check_catalyst Yes use_fresh Use fresh, high-purity reagents. Store properly. reagent_ok->use_fresh No catalyst_ok Yield Improved? catalyst_ok->check_conditions No success Problem Solved catalyst_ok->success Yes conditions_ok Yield Improved? conditions_ok->consider_spaac No conditions_ok->success Yes use_fresh->check_reagents optimize_cu->catalyst_ok optimize_params->conditions_ok

Caption: Troubleshooting workflow for low CuAAC yield.

Section 2: Troubleshooting Low Reactivity of the Tosyl Group (Nucleophilic Substitution)

The tosyl group is an excellent leaving group for Sₙ2 reactions. However, low reactivity can still occur due to issues with the nucleophile, solvent, or reaction conditions.

Frequently Asked Questions (FAQs) - Tosyl Group

Q1: Why is tosylate considered a good leaving group?

A1: The tosylate anion (⁻OTs) is the conjugate base of p-toluenesulfonic acid, which is a strong acid. This means the tosylate anion is a very stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions. This allows the hydroxyl group of the original PEG-alcohol to be readily displaced by a wide range of nucleophiles.

Q2: My nucleophilic substitution reaction is very slow or has a low yield. What could be the cause?

A2: Several factors can lead to poor performance in a nucleophilic substitution with this compound:

  • Weak Nucleophile: The chosen nucleophile may not be strong enough to efficiently displace the tosylate group. Nucleophilicity is a key factor.

  • Incorrect Solvent Choice: The solvent has a major impact on Sₙ2 reactions. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity. Polar protic solvents (e.g., water, ethanol) can hydrogen-bond with and "cage" the nucleophile, drastically reducing its reactivity.

  • Steric Hindrance: A bulky nucleophile may have difficulty accessing the reaction site.

  • Competing Elimination Reaction: Although the substrate is a primary tosylate (favoring substitution), using a strong, sterically hindered base as a nucleophile, especially at elevated temperatures, can promote a competing E2 elimination side reaction.

  • Hydrolysis of Tosylate: The tosyl group can be susceptible to hydrolysis, especially if exposed to moisture over long periods or at non-neutral pH.

Q3: How can I increase the rate of my substitution reaction?

A3: To increase the reaction rate, ensure you are using a strong nucleophile at a sufficient concentration. Use a polar aprotic solvent like DMF or DMSO. Gently heating the reaction (e.g., to 40-60°C) can also increase the rate, but monitor carefully for potential side reactions or degradation.

Troubleshooting Guide: Low Tosyl Reactivity

This guide provides a systematic approach to diagnosing and solving low-yield issues in nucleophilic substitution reactions.

Table 2: Troubleshooting Low Nucleophilic Substitution Yield

Observation Potential Cause Recommended Solution(s)
No or very low product formation. Poor Nucleophile: Nucleophile is too weak or is hindered.1. Choose a stronger, less hindered nucleophile if possible. 2. Increase the concentration of the nucleophile (2-5 equivalents).
Incorrect Solvent: Using a polar protic solvent (water, alcohol).1. Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile). 2. Ensure all reagents and glassware are dry to avoid hydrolysis.
Reaction is very slow. Low Temperature: Insufficient energy for activation.1. Increase the reaction temperature moderately (e.g., to 50°C). Monitor for side products.
Low Reagent Concentration: Reaction kinetics are slow.1. Increase the concentration of both the this compound and the nucleophile.
Multiple products observed (by TLC/LC-MS). Elimination Side Reaction: E2 reaction is competing with Sₙ2.1. Use a less sterically hindered, less basic nucleophile if possible. 2. Run the reaction at a lower temperature (e.g., room temperature or 0°C).
Reagent Degradation: this compound has hydrolyzed.1. Use fresh reagent and ensure anhydrous reaction conditions.
Visualizing the Troubleshooting Process

The following workflow provides a decision-making tree for addressing low reactivity of the tosyl group.

G start Low Nucleophilic Substitution Reactivity check_nucleophile Evaluate Nucleophile start->check_nucleophile nuc_ok Nucleophile Strong & Unhindered? check_nucleophile->nuc_ok check_solvent Check Solvent System solvent_ok Solvent Polar Aprotic? check_solvent->solvent_ok check_conditions Adjust Reaction Conditions optimize_params 1. Increase temperature moderately. 2. Increase reagent concentration. check_conditions->optimize_params check_purity Verify Reagent Purity use_fresh Use fresh this compound. Prevent hydrolysis. check_purity->use_fresh nuc_ok->check_solvent Yes improve_nuc Use stronger nucleophile or increase concentration. nuc_ok->improve_nuc No solvent_ok->check_conditions Yes change_solvent Switch to DMF or DMSO. Ensure anhydrous conditions. solvent_ok->change_solvent No conditions_ok Yield Improved? conditions_ok->check_purity No success Problem Solved conditions_ok->success Yes improve_nuc->check_nucleophile change_solvent->check_solvent optimize_params->conditions_ok

Caption: Troubleshooting workflow for low substitution yield.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the conjugation of this compound to an alkyne-containing molecule. Optimization may be required.

  • Reagent Preparation:

    • Prepare stock solutions of all components in a suitable solvent system (e.g., a mixture of water and t-butanol, or DMF). Degas all aqueous solutions by sparging with nitrogen or argon for 15-20 minutes.

    • This compound: Prepare a 10 mM stock solution.

    • Alkyne Substrate: Prepare a 10 mM stock solution.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

    • (Optional) Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound (1.0 eq) and the alkyne substrate (1.2-2.0 eq).

    • Add the solvent to reach the desired final reaction concentration (typically 1-10 mM).

    • (Optional but recommended) If using a ligand, add it to the reaction mixture (final concentration should be equivalent to the copper concentration).

    • Add the CuSO₄ solution to a final concentration of 1-5 mol% relative to the limiting reagent.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Incubation:

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours. For sterically hindered substrates, incubation can be extended to 12-24 hours, or the temperature can be raised to 37°C.

  • Work-up and Purification:

    • Upon completion, the product can be purified to remove the copper catalyst and excess reagents. Common methods include size-exclusion chromatography (e.g., desalting column), dialysis against a buffer containing EDTA, or extraction with an organic solvent after washing with a saturated aqueous solution of EDTA to remove copper.

Protocol 2: General Procedure for Nucleophilic Substitution of the Tosyl Group

This protocol describes a general method for reacting a nucleophile (e.g., a thiol or primary amine) with the tosyl end of this compound.

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the tosylate.

    • Use anhydrous polar aprotic solvents such as DMF or DMSO.

    • This compound: Dissolve in the chosen anhydrous solvent to the desired concentration (e.g., 20 mM).

    • Nucleophile (e.g., R-SH or R-NH₂): Dissolve in the same anhydrous solvent.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (nitrogen or argon), add the solution of this compound (1.0 eq).

    • Add the nucleophile solution (1.5-3.0 eq).

    • If the nucleophile is an amine or if the nucleophilic reaction releases a proton (like with a thiol), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to act as a proton scavenger.

  • Incubation:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed. This can take from 4 to 24 hours depending on the nucleophile's reactivity.

    • If the reaction is slow, it can be gently heated to 40-60°C.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified using standard techniques such as column chromatography on silica gel, preparative HPLC, or precipitation/crystallization.

Visualization of Reaction Pathways

G main This compound azide_path Azide Group Reactivity (Click Chemistry) main->azide_path tosyl_path Tosyl Group Reactivity (Nucleophilic Substitution) main->tosyl_path cu_reagent + Alkyne (R-C≡CH) + Cu(I) Catalyst azide_path->cu_reagent spaac_reagent + Strained Alkyne (e.g., DBCO) (Copper-Free) azide_path->spaac_reagent cu_product Triazole-PEG12-Tos cu_reagent->cu_product spaac_product Triazole-PEG12-Tos spaac_reagent->spaac_product nuc_reagent + Nucleophile (Nu:⁻) (e.g., R-S⁻, R-NH₂) tosyl_path->nuc_reagent nuc_product Azide-PEG12-Nu nuc_reagent->nuc_product

Caption: Reaction pathways of the this compound linker.

References

Preventing side reactions with Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG12-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this heterobifunctional linker and to help troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule featuring a terminal azide (-N₃) group and a tosylate (-OTs) group, separated by a 12-unit polyethylene glycol (PEG) spacer. The azide group is primarily used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment to nucleophiles such as amines and thiols. The hydrophilic PEG spacer enhances solubility in aqueous media and provides flexibility to the linked molecules.

Q2: In what order should I perform the reactions with the azide and tosyl groups?

For most applications, a sequential two-step conjugation strategy is recommended to prevent self-conjugation and other side reactions.[1] It is generally advisable to react the less stable functional group first. In this case, the tosyl group is susceptible to hydrolysis, especially at higher pH. Therefore, performing the nucleophilic substitution with the tosyl group first, followed by the CuAAC reaction with the azide group, is often the preferred order. However, the optimal sequence will depend on the specific substrates and reaction conditions.

Q3: Can the azide group react with the tosyl group on the same or another molecule?

Yes, the azide anion is a good nucleophile and can potentially displace the tosyl group in an SN2 reaction.[2] This can lead to unwanted intramolecular cyclization or intermolecular polymerization. To minimize this side reaction, it is crucial to perform sequential reactions and to ensure that the nucleophile intended for the tosyl group is more reactive or present in a higher effective concentration than the azide. When performing the nucleophilic substitution first, the azide remains unreacted until the alkyne and copper catalyst are introduced in the second step.

Q4: How should I store this compound?

To ensure the stability of the molecule, it should be stored in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). Avoid exposure to moisture and light to prevent degradation of the azide and tosyl groups.

Troubleshooting Guides

Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Possible Cause Recommended Solution(s)
Catalyst Inactivity The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. Ensure fresh solutions of the copper(II) salt and a reducing agent (e.g., sodium ascorbate) are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Insufficient Copper Catalyst The concentration of the copper catalyst can significantly impact the reaction yield. While higher concentrations can increase the reaction rate, they can also lead to side reactions. It is recommended to optimize the copper concentration for your specific substrates.
Poor Reagent Quality Ensure the purity of the alkyne-containing molecule and all solvents. Azides can be sensitive to acidic conditions, which can lead to the formation of hydrazoic acid.
Steric Hindrance If the azide or alkyne is sterically hindered, the reaction may proceed slowly or not at all. Increasing the reaction temperature or using a ligand that accelerates the reaction, such as THPTA, may improve the yield.[3]
Inappropriate Reaction Conditions The choice of solvent and pH can influence the reaction outcome. A common solvent system is a mixture of water and a miscible organic solvent like t-BuOH or DMSO. The optimal pH for CuAAC is typically in the neutral to slightly basic range.
Side Reactions in Nucleophilic Substitution with the Tosyl Group
Possible Cause Recommended Solution(s)
Hydrolysis of the Tosyl Group The tosyl group can be hydrolyzed, especially at higher pH and elevated temperatures. Perform the reaction at a controlled pH, typically between 8.0 and 9.5 for reactions with amines.[4] Use the activated tosyl-PEG immediately after preparation.
Reaction with Competing Nucleophiles Buffers containing nucleophilic species (e.g., Tris buffer) can react with the tosyl group. Use non-nucleophilic buffers such as PBS, HEPES, or borate buffer.
Low Reactivity of the Nucleophile If the target nucleophile is weak, the reaction may be slow, allowing more time for side reactions like hydrolysis to occur. Increasing the concentration of the nucleophile or raising the reaction temperature (while monitoring for tosyl hydrolysis) may be necessary.
Formation of Undesired Byproducts Ensure the purity of your starting materials. Side reactions can be minimized by carefully controlling the stoichiometry of the reactants and the reaction time.

Quantitative Data

Table 1: Effect of Copper (II) Sulfate Concentration on CuAAC Yield

Copper (II) Sulfate (mol%)Yield (%)
175
298
4>98
5>98
1095

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions. Data adapted from studies on similar PEGylated systems.

Table 2: Stability of Tosyl Group (Hydrolysis Half-life)

pHTemperature (°C)Approximate Half-life
7.425Several hours to days
8.525Hours
9.525Minutes to hours
7.437Hours

Note: This data is an approximation for tosyl groups in an aqueous environment and can be influenced by buffer composition and the specific molecular context.

Experimental Protocols

Protocol 1: Sequential Conjugation - Step 1 (Nucleophilic Substitution of the Tosyl Group)

This protocol describes the reaction of the tosyl group of this compound with a primary amine-containing molecule (Molecule-NH₂).

Materials:

  • This compound

  • Molecule-NH₂

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Immediately add the this compound solution to a solution of Molecule-NH₂ (typically a 1.5 to 5-fold molar excess of the PEG linker) in the reaction buffer. The final concentration of the organic solvent should be less than 10% (v/v).

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Once the reaction is complete, add the quenching solution to react with any remaining tosyl groups.

  • Purify the resulting Azide-PEG12-Molecule conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: Sequential Conjugation - Step 2 (Copper-Catalyzed Azide-Alkyne Cycloaddition)

This protocol describes the "click" reaction of the azide group on the purified Azide-PEG12-Molecule with an alkyne-containing molecule (Molecule-Alkyne).

Materials:

  • Purified Azide-PEG12-Molecule

  • Molecule-Alkyne

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Dissolve the purified Azide-PEG12-Molecule and Molecule-Alkyne (typically 1.2 equivalents) in the reaction buffer.

  • Add the CuSO₄ solution to a final concentration of 1-5 mol%.

  • Add the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring, protected from light.

  • Monitor the reaction progress by an appropriate analytical technique.

  • Upon completion, purify the final conjugate to remove the copper catalyst and excess reagents. This can be achieved by methods such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: CuAAC Click Chemistry A This compound C Reaction (pH 8.5) A->C B Molecule-NH2 B->C D Azide-PEG12-Molecule (Intermediate) C->D E Purification 1 (SEC) D->E H Reaction (pH 7.4) E->H Purified Intermediate F Molecule-Alkyne F->H G Cu(I) Catalyst (CuSO4/Ascorbate) G->H I Final Conjugate H->I J Purification 2 (SEC/IEX) I->J

Caption: Sequential reaction workflow for this compound.

signaling_pathway cluster_main Reaction Pathways Start This compound + Nucleophile (NuH) + Alkyne Desired_Product Desired Conjugate (Nu-PEG12-Triazole-Alkyne) Start->Desired_Product Desired Sequential Reaction Side_Product1 Tosyl Hydrolysis (Azide-PEG12-OH) Start->Side_Product1 High pH / H2O Side_Product2 Intermolecular Self-Reaction (Dimer/Polymer) Start->Side_Product2 Incorrect Stoichiometry/ One-pot Reaction Side_Product3 Intramolecular Cyclization Start->Side_Product3 Inappropriate Conditions

Caption: Desired reaction pathway versus potential side reactions.

troubleshooting_flowchart Start Low Yield or Unexpected Product Q1 Which reaction step is problematic? Start->Q1 A1 Nucleophilic Substitution (Tosyl Reaction) Q1->A1 Step 1 A2 CuAAC (Azide Reaction) Q1->A2 Step 2 Q4 Check for self-conjugation/ polymerization. Q1->Q4 Both/Unsure Q2 Check for tosyl hydrolysis. (Analyze byproducts) A1->Q2 Q3 Check for catalyst inactivation. (Reaction stalls?) A2->Q3 S1 Optimize pH (8.0-9.5). Use fresh reagents. Use non-nucleophilic buffer. Q2->S1 Yes S2 Use fresh catalyst/reducing agent. Degas solvents. Run under inert atmosphere. Q3->S2 Yes S3 Ensure sequential reaction. Purify intermediate. Q4->S3 Yes

Caption: Troubleshooting flowchart for this compound reactions.

References

Stability of Azide-PEG12-Tos under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG12-Tos. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker featuring a terminal azide (-N₃) group and a tosylate (-OTs) group, separated by a 12-unit polyethylene glycol (PEG) spacer. The azide group is commonly used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-modified molecules.[1][2] The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like amines (-NH₂) and thiols (-SH) for covalent bond formation.[1][3] This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and surface modification.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it at or below -15°C under an inert atmosphere, such as nitrogen or argon, and protected from light.[4] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation, as the tosyl group can be sensitive to moisture.

Q3: How stable is the azide functional group?

A3: The azide functional group is known for its high stability under a wide range of reaction conditions, including a broad pH range (typically 4-12). This stability allows for flexibility in designing conjugation strategies with other functional groups that may require specific pH conditions. However, azides can be reduced by strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which should be considered when planning multi-step reactions.

Q4: How does pH affect the stability of the tosylate group?

A4: The tosylate group is a tosyl ester, and like other esters, it is susceptible to hydrolysis. The rate of this hydrolysis is pH-dependent. The tosylate group is most stable at neutral to slightly acidic pH. Under basic conditions (high pH), the rate of hydrolysis increases significantly, leading to the cleavage of the tosyl group and the formation of a hydroxyl group (-OH) on the PEG chain. In strongly acidic conditions, hydrolysis can also occur, although it is generally slower than in basic conditions.

Stability of this compound Under Different pH Conditions

The stability of this compound is primarily dictated by the susceptibility of the tosyl ester group to hydrolysis. The azide group is generally stable across a wide pH range.

pH ConditionRelative Stability of Tosyl GroupPotential Degradation PathwayRecommendations for Use
Acidic (pH < 6) Moderately StableSlow acid-catalyzed hydrolysis to yield a hydroxyl group and p-toluenesulfonic acid.Suitable for most applications, but prolonged exposure to strong acids should be avoided.
Neutral (pH 6-7.5) Most StableMinimal hydrolysis.Optimal pH range for storage and many conjugation reactions involving the azide group.
Basic (pH > 7.5) Low StabilityRapid base-catalyzed hydrolysis (saponification) of the tosyl ester, resulting in the formation of a hydroxyl group.Avoid prolonged exposure to basic conditions if the tosyl group is intended for subsequent reactions. If targeting nucleophiles, reactions should be performed efficiently.

Troubleshooting Guide

Issue 1: Low or No Yield in Conjugation Reaction with the Tosyl Group

Potential Cause Troubleshooting Steps
Hydrolysis of the Tosylate: The tosyl group may have hydrolyzed due to exposure to moisture or high pH buffers.- Ensure the this compound reagent is warmed to room temperature before opening to prevent moisture condensation. - Use freshly prepared solutions. - Perform the conjugation reaction at a neutral or slightly acidic pH if possible, or minimize the reaction time in basic buffers.
Inactive Nucleophile: The amine or thiol on the target molecule is not sufficiently reactive.- For amine conjugation, ensure the pH is high enough to deprotonate the amine (typically pH 8-9.5), but be mindful of tosylate hydrolysis. - For thiol conjugation, a pH of 7-8 is generally optimal.
Steric Hindrance: The reaction site on the target molecule is sterically inaccessible.- Consider using a longer PEG spacer if available. - Optimize reaction conditions such as temperature and reaction time.

Issue 2: Low or No Yield in "Click Chemistry" Reaction with the Azide Group

Potential Cause Troubleshooting Steps
Copper Catalyst (CuAAC) Issues: The copper(I) catalyst has been oxidized to the inactive copper(II) state.- Use a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state. - Degas all solutions to remove oxygen. - Consider using a copper-coordinating ligand to stabilize the catalyst and improve reaction efficiency.
Reagent Incompatibility: One of the reaction components is insoluble in the chosen solvent system.- Screen different solvent systems or co-solvents (e.g., DMSO, DMF, t-butanol/water mixtures) to ensure all components are fully dissolved.
Side Reactions: The alkyne starting material is undergoing side reactions.- Confirm the purity of the alkyne-containing molecule. - In some cases, terminal alkynes can form acetylide precipitates with copper; using a ligand can mitigate this.
Strain-Promoted Click Chemistry (SPAAC) Issues: The reaction kinetics are too slow.- Ensure the cyclooctyne (e.g., DBCO, BCN) reagent is of high quality and has not degraded. - Increase the concentration of reactants or the reaction time.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound at Different pH

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1-5 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.

  • Quenching (Optional): If necessary, quench the reaction by adjusting the pH to neutral.

  • Analysis: Analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to monitor the disappearance of the starting material and the appearance of the hydrolyzed product (Azide-PEG12-OH).

  • Data Interpretation: Plot the percentage of intact this compound remaining over time for each pH condition to determine the relative stability.

Visualizations

cluster_structure This compound Structure cluster_degradation Degradation Pathways Azide N3 PEG12 -(CH2CH2O)12- Azide->PEG12 Tosyl -OTs PEG12->Tosyl Start This compound Acid Acidic Hydrolysis (Slow) Start->Acid H+ / H2O Base Basic Hydrolysis (Fast) Start->Base OH- / H2O Product Azide-PEG12-OH Acid->Product Base->Product Start Prepare Solutions of This compound in Buffers (pH 4, 7, 9) Incubate Incubate at Controlled Temperature Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC or MS Sample->Analyze Data Determine Percent Degradation vs. Time Analyze->Data Start Low Conjugation Yield? Check_Tosyl Is the Tosyl group the reactive moiety? Start->Check_Tosyl Yes Check_Azide Is the Azide group the reactive moiety? Start->Check_Azide No Hydrolysis Check for Tosylate hydrolysis: - Use fresh reagent - Control pH and moisture Check_Tosyl->Hydrolysis Yes Nucleophile Optimize nucleophile reactivity: - Adjust pH for amine/thiol Check_Tosyl->Nucleophile No, reactivity issue Catalyst Check Click Chemistry conditions: - Use fresh catalyst/reducing agent - Degas solutions Check_Azide->Catalyst Yes Solubility Verify reagent solubility in reaction buffer Check_Azide->Solubility No, solubility issue

References

Technical Support Center: Best Practices for Storing and Handling Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling Azide-PEG12-Tos. This resource includes troubleshooting guides for common experimental issues and frequently asked questions to ensure the successful application of this versatile reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker molecule. It contains an azide group on one end and a tosyl group on the other, connected by a 12-unit polyethylene glycol (PEG) spacer.[1][2][3] The azide group is commonly used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages with alkyne-containing molecules.[1][4] The tosyl group is an excellent leaving group, making it suitable for nucleophilic substitution reactions with various nucleophiles like amines and thiols. The PEG spacer enhances the solubility of the molecule in aqueous solutions.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C. It is important to protect the compound from moisture and light.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The PEG spacer also imparts some water solubility.

Q4: What are the primary safety precautions when handling this compound?

As with any chemical reagent, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. Azide-containing compounds are potentially explosive and should not be heated excessively or brought into contact with strong acids or heavy metals, which can form highly explosive metal azides.

Q5: Can this compound be used in in vivo studies?

The biocompatibility of the PEG linker makes it suitable for many biological applications. However, if the intended use is in living systems, copper-free click chemistry methods like SPAAC are recommended to avoid the cytotoxicity associated with the copper catalyst used in CuAAC.

Data Presentation: Stability of this compound

ConditionAzide Group StabilityTosyl Group StabilityPEG Chain StabilityGeneral Recommendation
Temperature Generally stable at room temperature for short periods. Long-term storage at -20°C is recommended to prevent slow decomposition. Avoid high temperatures, as organic azides can be thermally unstable and potentially explosive.Stable at room temperature and below. Hydrolysis can occur at elevated temperatures, especially in aqueous solutions.PEGs can undergo thermal oxidative degradation at temperatures above 70°C, especially in the presence of oxygen.Store at -20°C for long-term use. For reactions, use the lowest effective temperature.
pH Generally stable across a wide pH range (pH 4-11) for click chemistry reactions. Avoid strongly acidic conditions (pH < 3) which can lead to the formation of hydrazoic acid.The tosyl group is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable at neutral pH. The rate of hydrolysis increases at pH extremes.The PEG backbone is generally stable across a wide pH range. However, extreme pH combined with high temperatures can accelerate degradation.For nucleophilic substitution reactions, maintain a neutral to slightly basic pH (7-8.5) to favor the reaction with nucleophiles while minimizing hydrolysis. For click chemistry, a pH of 7-8 is typical.
Light Azide compounds can be sensitive to light and may decompose over time with prolonged exposure.The tosyl group is generally stable to light.PEG is relatively stable to light, but prolonged exposure to UV light can cause some degradation.Store the compound in a dark container or protected from light.
Reducing Agents Azides can be reduced by strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).The tosyl group is generally stable to common reducing agents used in bioconjugation.The PEG chain is stable to most reducing agents.If reducing agents are necessary in your experimental workflow, consider their compatibility with the azide group.

Experimental Protocols

Detailed Methodology 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, water)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or the reaction buffer.

    • Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule to the reaction buffer.

    • Add this compound to the reaction mixture. A molar excess of the azide (typically 1.5 to 10 equivalents) is recommended.

    • In a separate tube, premix the CuSO₄ and ligand solution in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes to form the copper-ligand complex.

    • Add the copper-ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-200 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 to 10 times that of the copper sulfate.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted reagents and byproducts.

Detailed Methodology 2: Nucleophilic Substitution on the Tosyl Group

This protocol provides a general guideline for reacting this compound with a nucleophile (e.g., an amine- or thiol-containing molecule).

Materials:

  • This compound

  • Nucleophile-containing molecule

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA)), if the nucleophile is an amine salt.

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in the chosen aprotic solvent.

    • Dissolve the nucleophile-containing molecule in the same solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of this compound with the solution of the nucleophile. A slight molar excess of the nucleophile (typically 1.1 to 1.5 equivalents) is often used.

    • If the nucleophile is in a salt form (e.g., an amine hydrochloride), add a non-nucleophilic base like TEA or DIEA (1.5 to 2 equivalents) to deprotonate it.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-60°C) can be applied to accelerate the reaction if necessary, but be mindful of the thermal stability of the reactants.

    • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Troubleshooting Guides

Troubleshooting Click Chemistry (CuAAC) Reactions
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive Catalyst: Copper(I) may have oxidized to inactive Copper(II).Ensure the sodium ascorbate solution is freshly prepared. Use a stabilizing ligand like THPTA or TBTA. Degas the reaction mixture to remove oxygen.
Reagent Degradation: The azide or alkyne functionality may have degraded.Store reagents under the recommended conditions. Test the activity of each reagent in a control reaction with a known active partner.
Poor Solubility: One or both of the reactants may not be fully dissolved in the reaction buffer.Add a co-solvent like DMSO or DMF (up to 10-20% v/v) to improve solubility. Ensure thorough mixing.
Steric Hindrance: The azide or alkyne group may be sterically inaccessible.If possible, redesign the molecule to include a longer spacer between the reactive group and the main body of the molecule.
Side Product Formation Protein Aggregation/Precipitation: High concentrations of reagents or the copper catalyst can cause protein aggregation.Optimize the concentrations of all reactants. Use a copper-chelating ligand. Perform the reaction at a lower temperature (e.g., 4°C).
Disulfide Bond Reduction: Sodium ascorbate can reduce disulfide bonds in proteins.Use a lower concentration of sodium ascorbate or a different reducing agent if possible. Alternatively, protect the disulfide bonds before the reaction.
Troubleshooting Nucleophilic Substitution Reactions
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Poor Nucleophilicity: The nucleophile may not be strong enough to displace the tosylate group under the reaction conditions.Use a stronger nucleophile if possible. Increase the reaction temperature.
Incomplete Deprotonation: If the nucleophile is an amine salt, the base may not be strong enough or used in sufficient quantity to deprotonate it effectively.Use a stronger non-nucleophilic base or increase the equivalents of the base.
Hydrolysis of the Tosyl Group: The tosylate may be hydrolyzing due to the presence of water in the solvent or on the glassware.Use anhydrous solvents and dry glassware.
Multiple Products or Side Reactions Over-reaction: If the nucleophile has multiple reactive sites, it may react with more than one molecule of this compound.Use a protecting group strategy to block other reactive sites on the nucleophile. Control the stoichiometry carefully.
Elimination Reaction: Under strongly basic conditions or at high temperatures, an elimination reaction may compete with the substitution reaction.Use a milder base and lower reaction temperatures.

Mandatory Visualizations

G This compound Reactivity cluster_0 Click Chemistry (CuAAC) cluster_1 Nucleophilic Substitution Azide_PEG_Tos_1 This compound Triazole Stable Triazole Linkage Azide_PEG_Tos_1->Triazole Cu(I) catalyst, Sodium Ascorbate Alkyne Alkyne-containing Molecule Alkyne->Triazole Azide_PEG_Tos_2 This compound Conjugate Substituted Conjugate Azide_PEG_Tos_2->Conjugate SN2 Reaction Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Conjugate

Caption: Chemical reactivity of this compound in click chemistry and nucleophilic substitution.

G Experimental Workflow: CuAAC Conjugation A Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ascorbate, Ligand) B Combine Alkyne and this compound in Reaction Buffer A->B C Premix CuSO4 and Ligand A->C D Add Copper-Ligand Complex to Reaction B->D C->D E Initiate with Sodium Ascorbate D->E F Incubate at Room Temperature E->F G Purify Conjugate (e.g., SEC, Dialysis) F->G H Characterize Final Product G->H

Caption: A typical experimental workflow for a CuAAC reaction using this compound.

References

Technical Support Center: Purification of Azide-PEG12-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Azide-PEG12-Tos conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying this compound conjugates?

A1: The two most effective and commonly used methods for purifying this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC). The choice between these methods depends on the specific characteristics of the conjugate and the impurities to be removed.

Q2: How do I choose between RP-HPLC and SEC for my purification?

A2:

  • RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for separating the this compound conjugate from non-PEGylated starting materials and other impurities with different polarities. The tosyl group contributes to the hydrophobicity, making RP-HPLC a suitable choice.

  • SEC separates molecules based on their size (hydrodynamic volume). This method is ideal for removing smaller impurities, such as excess reagents or byproducts, from the larger PEGylated conjugate.

Q3: What are the most common impurities I might encounter?

A3: Common impurities include unreacted starting materials (the molecule to be PEGylated), excess this compound reagent, and potential side-products from the conjugation reaction. Depending on the synthesis of the this compound itself, there could also be PEGs with different chain lengths, although monodisperse PEGs are common for this type of reagent.

Q4: My purified this compound conjugate shows low recovery. What are the possible causes?

A4: Low recovery can be due to several factors:

  • Non-specific binding: The conjugate may be adsorbing to the chromatography column or other surfaces.

  • Precipitation: The conjugate may be precipitating on the column due to an inappropriate mobile phase.

  • Product degradation: The conjugate might be unstable under the purification conditions (e.g., pH, temperature).

Q5: The peak for my conjugate is broad in the chromatogram. What could be the reason?

A5: Peak broadening in PEGylated compounds can be attributed to:

  • Polydispersity of the PEG chain: While this compound is expected to be monodisperse, any heterogeneity can lead to broader peaks.[1]

  • Suboptimal chromatographic conditions: Factors like incorrect mobile phase composition, flow rate, or temperature can contribute to peak broadening.

  • Interactions with the stationary phase: The PEG chain can have secondary interactions with the column material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugates.

Issue 1: Poor Separation of Conjugate and Impurities
Symptom Possible Cause Suggested Solution
Co-elution of conjugate and unreacted starting material in RP-HPLC Inappropriate mobile phase gradient.Optimize the gradient of the organic solvent (e.g., acetonitrile) in your mobile phase. A shallower gradient can improve resolution.
Incorrect column chemistry.Try a different stationary phase (e.g., C8 instead of C18) to alter the selectivity of the separation.
Presence of small molecule impurities after SEC Incorrect column pore size.Ensure the pore size of the SEC column is appropriate to effectively separate the larger conjugate from smaller impurities.
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.
Issue 2: Low Yield of Purified Conjugate
Symptom Possible Cause Suggested Solution
Low recovery after RP-HPLC Irreversible adsorption to the column.Modify the mobile phase by adding a different ion-pairing agent (e.g., trifluoroacetic acid - TFA) or adjusting its concentration. Consider a different column chemistry.
Precipitation on the column.Ensure the conjugate is soluble in the mobile phase throughout the gradient. You may need to adjust the pH or add a co-solvent.
Low recovery after SEC Non-specific binding to the column matrix.Equilibrate the column thoroughly with the running buffer. A buffer with a slightly higher ionic strength might reduce non-specific interactions.
Issue 3: Inconsistent Retention Times in RP-HPLC
Symptom Possible Cause Suggested Solution
Shifting retention times between runs Inadequate column equilibration.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase to prevent bubble formation.
Temperature fluctuations.Use a column oven to maintain a constant temperature, as retention times in RP-HPLC can be sensitive to temperature changes.

Experimental Protocols

Protocol 1: Purification of this compound Conjugate using RP-HPLC

This protocol provides a general starting point. Optimization will be required based on the specific properties of the conjugate.

Materials:

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector

  • Filtered reaction mixture containing the this compound conjugate

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient:

    • 0-5 min: 5% Mobile Phase B

    • 5-35 min: Linear gradient from 5% to 65% Mobile Phase B

    • 35-40 min: Linear gradient from 65% to 95% Mobile Phase B

    • 40-45 min: Hold at 95% Mobile Phase B

    • 45-50 min: Return to 5% Mobile Phase B

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength for your conjugate (e.g., 220 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical method (e.g., analytical HPLC, mass spectrometry).

Protocol 2: Purification of this compound Conjugate using SEC

This protocol is suitable for removing small molecule impurities from the larger PEGylated conjugate.

Materials:

  • Size-Exclusion Chromatography column with an appropriate molecular weight cutoff

  • Elution buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • SEC system with a refractive index (RI) or UV detector

  • Filtered reaction mixture containing the this compound conjugate

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the elution buffer until a stable baseline is observed.

  • Sample Preparation: Dissolve the crude reaction mixture in the elution buffer.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate. The larger this compound conjugate will elute first, followed by smaller impurities.

  • Detection: Monitor the elution profile using an RI or UV detector.

  • Fraction Collection: Collect the fractions containing the purified conjugate.

  • Analysis: Pool the relevant fractions and confirm the purity of the conjugate.

Visualizations

experimental_workflow cluster_synthesis Conjugation Reaction cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Reaction Mixture (Conjugate + Impurities) rp_hplc Reversed-Phase HPLC start->rp_hplc Hydrophobicity- based separation sec Size-Exclusion Chromatography start->sec Size-based separation purity_check Purity & Identity Confirmation (e.g., LC-MS, NMR) rp_hplc->purity_check sec->purity_check end Purified this compound Conjugate purity_check->end troubleshooting_logic cluster_separation Poor Separation cluster_recovery Low Recovery cluster_retention Inconsistent Retention start Purification Issue Identified poor_sep Co-elution of Peaks start->poor_sep low_rec Low Yield start->low_rec incon_ret Retention Time Shift start->incon_ret sol_sep1 Optimize Gradient poor_sep->sol_sep1 sol_sep2 Change Column poor_sep->sol_sep2 sol_rec1 Modify Mobile Phase low_rec->sol_rec1 sol_rec2 Check Solubility low_rec->sol_rec2 sol_ret1 Ensure Equilibration incon_ret->sol_ret1 sol_ret2 Control Temperature incon_ret->sol_ret2

References

Technical Support Center: Catalyst Selection for Azide-PEG12-Tos Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection in Azide-PEG12-Tos click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in click chemistry?

This compound is a chemical reagent featuring a terminal azide group (-N3) for click chemistry, a twelve-unit polyethylene glycol (PEG) spacer, and a tosylate (-OTs) group. The azide group readily participates in cycloaddition reactions with alkynes. The PEG spacer enhances solubility in aqueous media and can reduce steric hindrance. The tosylate group is a good leaving group, allowing for subsequent conjugation or modification at that position after the click reaction, although it is generally stable under standard click chemistry conditions. This reagent is often used in bioconjugation and drug delivery to link molecules of interest.

Q2: Which type of click chemistry is most suitable for this compound?

The most common and generally recommended method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It offers high yields and excellent regioselectivity, exclusively forming the 1,4-disubstituted triazole product.[1] For applications where copper cytotoxicity is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred metal-free alternative. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a less common choice but can be used to specifically obtain the 1,5-disubstituted triazole isomer.

Q3: Is the tosylate group on this compound stable under typical click chemistry conditions?

Yes, the N-tosyl group is generally stable under the mild conditions of CuAAC, SPAAC, and RuAAC reactions.[2] The sulfonamide linkage is robust and does not typically react with the components of these click chemistry reactions.[2] However, prolonged exposure to strong nucleophiles or harsh pH conditions should be avoided to prevent any potential side reactions.

Q4: What is the role of the PEG12 spacer in the reaction?

The polyethylene glycol (PEG) spacer serves several important functions:

  • Enhanced Solubility: It significantly increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in bioconjugation.

  • Reduced Steric Hindrance: The flexible PEG chain provides distance between the azide group and any attached molecule, minimizing steric hindrance and allowing for more efficient reaction with the alkyne.

  • Improved Pharmacokinetics: In drug delivery applications, PEGylation can increase the hydrodynamic volume of a molecule, leading to reduced renal clearance and a longer circulation half-life.

Catalyst and Reaction Condition Selection

Choosing the right catalyst and reaction conditions is crucial for a successful click reaction. The following table provides a comparison of the three main types of azide-alkyne cycloaddition reactions.

Reaction Type Catalyst Typical Ligand Key Advantages Key Disadvantages Regioselectivity
CuAAC Copper(I) (often from CuSO₄ + reducing agent)THPTA, TBTAHigh reaction rates, high yields, robust, works in aqueous solutions.[1][3]Copper can be cytotoxic, potential for protein oxidation.1,4-disubstituted triazole
SPAAC None (Metal-free)Not applicableBiocompatible (no cytotoxic copper), suitable for in vivo applications.Slower reaction rates compared to CuAAC, requires synthesis of strained alkynes.Mixture of regioisomers (less controlled)
RuAAC Ruthenium(II) complexes (e.g., [Cp*RuCl]₄)Not typically requiredForms the 1,5-disubstituted triazole, complementary to CuAAC.Catalyst can be expensive, may require organic solvents.1,5-disubstituted triazole

Troubleshooting Guide

This section addresses common issues encountered during the click chemistry reaction with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive copper(I) catalyst (oxidized to copper(II)).Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Ensure the reaction is protected from excessive oxygen exposure.
Poor solubility of reactants.For CuAAC, ensure adequate mixing and consider using a co-solvent like DMSO or DMF. The PEG12 spacer in this compound should aid aqueous solubility.
Steric hindrance.The PEG spacer helps to mitigate this. If the alkyne partner is particularly bulky, consider increasing the reaction time or temperature (within the limits of your molecule's stability).
Incorrect reagent stoichiometry.Ensure the alkyne is present in a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the azide.
Side Product Formation Alkyne homocoupling (Glaser coupling).This can be promoted by copper(II) ions. Ensure a sufficient excess of the reducing agent is present.
Reaction with the tosylate group.Unlikely under standard click conditions. If suspected, analyze side products by mass spectrometry. Avoid harsh nucleophiles in the reaction mixture.
Inconsistent Results Impure reagents.Use high-purity this compound and alkyne. Purify starting materials if necessary.
Variability in catalyst preparation.Prepare the copper(I) catalyst in situ by pre-mixing the copper(II) salt and the ligand before adding the reducing agent.

Experimental Protocols

Below are generalized protocols for CuAAC and SPAAC reactions with this compound. These should be optimized for your specific application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for a typical small-scale reaction in an aqueous buffer.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 200 mM in water)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the reaction buffer.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution (a 1:5 molar ratio of Cu:ligand is common) and mix gently.

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 fold) of the copper catalyst.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Once the reaction is complete, the product can be purified by methods such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for a copper-free reaction, ideal for biological applications.

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO or BCN)-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve this compound (1 equivalent) and the strained alkyne-functionalized molecule (1-1.5 equivalents) in the reaction buffer.

  • Allow the reaction to proceed at room temperature. Reaction times for SPAAC are typically longer than for CuAAC and can range from 1 to 24 hours, depending on the specific strained alkyne used.

  • Monitor the reaction progress by an appropriate analytical method.

  • Purify the product using a suitable method for your molecule of interest.

Visualizations

Click Chemistry Catalyst Selection Workflow

G cluster_start Start cluster_in_vivo Biological System cluster_regio Regioselectivity cluster_catalyst Catalyst Choice cluster_end End Start Define Application Requirements InVivo In Vivo / Live Cells? Start->InVivo Regio Desired Regioisomer? InVivo->Regio No SPAAC Use SPAAC (Strain-Promoted) InVivo->SPAAC Yes CuAAC Use CuAAC (Copper-Catalyzed) Regio->CuAAC 1,4-isomer (default) RuAAC Use RuAAC (Ruthenium-Catalyzed) Regio->RuAAC 1,5-isomer End Proceed with Experiment SPAAC->End CuAAC->End RuAAC->End

Caption: A decision workflow for selecting the appropriate click chemistry catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide This compound Cycloaddition Cycloaddition Azide->Cycloaddition Alkyne Terminal Alkyne Cu_Alkyne Copper-Acetylide Intermediate Alkyne->Cu_Alkyne Coordination CuI Cu(I) CuI->Cu_Alkyne Cu_Alkyne->Cycloaddition Triazole_Cu Triazole-Copper Complex Cycloaddition->Triazole_Cu Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazole_Cu->Product Protonolysis

Caption: Simplified mechanism of the CuAAC reaction.

References

Technical Support Center: Azide-PEG12-Tos Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Azide-PEG12-Tos reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of this important bioconjugation reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of your Azide-PEG12 products.

Troubleshooting Guide

Monitoring the conversion of Tosyl-PEG12 to Azide-PEG12 is critical for a successful synthesis. Below is a table outlining common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution Analytical Method
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature (e.g., up to 90°C). Monitor the reaction at regular intervals.[1]TLC, ¹H-NMR, HPLC
Low molar excess of sodium azide.Increase the molar excess of sodium azide (e.g., 1.5 to 5 equivalents).[2]TLC, ¹H-NMR, HPLC
Poor solvent choice.Use a polar aprotic solvent like DMF or ethanol to ensure all reactants are fully dissolved.[1][2]Visual Inspection
Side Product Formation (e.g., Hydrolysis of Tosylate) Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]¹H-NMR, HPLC-MS
Difficulty in Monitoring by ¹H-NMR Overlap of the methylene protons adjacent to the azide with the PEG backbone signal.Convert a small aliquot of the reaction mixture to a 1,2,3-triazole via a click reaction. The triazole protons have a distinct chemical shift that is easier to quantify.¹H-NMR
Inconsistent TLC Spots Improper mobile phase composition.Use a mobile phase system such as Chloroform:Methanol:Aqueous Ammonia (e.g., 100:10:1 v/v/v) for better separation.TLC
Co-elution of starting material and product.Use a co-spot lane on your TLC plate containing both the starting material and the reaction mixture to confirm separation.TLC

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the this compound reaction?

The reaction proceeds via a nucleophilic substitution mechanism, typically an SN2 reaction. The azide ion (N₃⁻) acts as a nucleophile and attacks the carbon atom attached to the tosylate group. The tosylate is an excellent leaving group, facilitating its displacement by the azide to form the desired Azide-PEG12 product.

Q2: How can I quickly check if my reaction is progressing?

Thin-Layer Chromatography (TLC) is the quickest method to get a qualitative assessment of your reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the disappearance of the starting material and the appearance of a new spot for the product.

Q3: What are the key signals to look for in ¹H-NMR to confirm the conversion?

To confirm the conversion of Tosyl-PEG12 to Azide-PEG12 using ¹H-NMR, you should monitor the following:

  • Disappearance of Tosyl signals: The aromatic protons of the tosyl group typically appear as two doublets around 7.8 ppm and 7.5 ppm. The methyl protons of the tosyl group will be a singlet around 2.4 ppm.

  • Shift of the methylene protons: The methylene protons adjacent to the tosylate group (CH₂-OTs) will shift upfield upon conversion to the methylene protons adjacent to the azide group (CH₂-N₃). The CH₂-N₃ signal often appears around 3.4 ppm.

Q4: Why can't I see my PEG compounds on a TLC plate under a standard UV lamp?

PEG and its derivatives often lack a UV chromophore, making them invisible under a standard 254 nm UV lamp. You will need to use a staining method for visualization. A common method for visualizing azides is to first reduce the azide to an amine on the TLC plate using triphenylphosphine, followed by staining with ninhydrin, which reacts with the newly formed amine to produce a colored spot.

Q5: What HPLC detector is best for analyzing my this compound reaction?

Since PEG compounds have poor UV absorbance, detectors that do not rely on chromophores are ideal. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are excellent choices for monitoring the reaction, as they can detect the non-volatile PEG compounds. HPLC coupled with Mass Spectrometry (HPLC-MS) can also be used for definitive identification of the product and any impurities.

Experimental Protocols

Thin-Layer Chromatography (TLC) Monitoring

a. Sample Preparation:

  • Prepare a stock solution of your starting material (Tosyl-PEG12) in a suitable solvent (e.g., dichloromethane or methanol).

  • During the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture and dilute it with a suitable solvent.

b. TLC Protocol:

  • On a silica gel TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a co-spot (both starting material and reaction mixture spotted on top of each other) in a third lane.

  • Develop the TLC plate in a chamber with an appropriate mobile phase, for example, a mixture of chloroform, methanol, and aqueous ammonia (100:10:1 v/v/v).

  • Dry the plate thoroughly after development.

c. Visualization of Azides:

  • Dip the dried TLC plate into a 10% solution of triphenylphosphine in dichloromethane for 30 seconds.

  • Allow the plate to dry completely.

  • Dip the plate into a ninhydrin staining solution and gently heat it with a heat gun until colored spots appear. The product spot (amine formed from the azide) will develop a characteristic color (usually purple or yellow).

¹H-NMR Spectroscopy
  • Withdraw an aliquot from the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquire the ¹H-NMR spectrum.

  • Monitor the disappearance of the characteristic aromatic proton signals of the tosyl group (around 7.5-7.8 ppm) and the appearance of the methylene proton signal adjacent to the azide group (around 3.4 ppm).

  • Quantify the conversion by comparing the integration of the disappearing tosyl proton signals with a stable internal reference or a proton signal on the PEG backbone that is well-resolved.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C8 or C18 column is typically suitable for PEG analysis.

  • Mobile Phase: A gradient of water and acetonitrile is commonly used.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended due to the lack of a strong UV chromophore in PEG.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram. The starting material (Tosyl-PEG12) is more hydrophobic and will have a longer retention time than the product (Azide-PEG12). The reaction progress can be monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Visualizations

Reaction_Mechanism cluster_reaction SN2 Reaction reactant1 Tosyl-PEG12-OR product Azide-PEG12-N₃ reactant1->product Nucleophilic Attack reactant2 N₃⁻ (from NaN₃) reactant2->reactant1 leaving_group ⁻OTs (Tosyl leaving group)

Caption: SN2 reaction mechanism for the synthesis of Azide-PEG12.

Workflow start Start Reaction: Tosyl-PEG12 + NaN₃ monitor Monitor Progress start->monitor tlc TLC Analysis monitor->tlc nmr ¹H-NMR Analysis monitor->nmr hplc HPLC Analysis monitor->hplc decision Reaction Complete? tlc->decision nmr->decision hplc->decision workup Work-up and Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->monitor

Caption: Experimental workflow for monitoring the reaction progress.

References

Technical Support Center: Protein Conjugation with Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein conjugation using Azide-PEG12-Tos. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges, particularly protein aggregation, during the conjugation process.

Troubleshooting Guide: Preventing and Managing Aggregation

Protein aggregation is a common hurdle during conjugation with PEGylation reagents like this compound. This guide provides a systematic approach to diagnosing and resolving aggregation issues.

Q1: My protein solution becomes cloudy or forms a precipitate after adding this compound. What is happening and how can I fix it?

This observation strongly indicates protein aggregation. Aggregation occurs when the native structure of the protein is disturbed, exposing hydrophobic regions that then interact between protein molecules, leading to the formation of insoluble complexes. Several factors during the conjugation reaction can trigger this.

Immediate Corrective Actions:

  • Addition of Stabilizing Excipients: If you observe precipitation, immediately try adding stabilizing excipients to the reaction mixture. L-Arginine (e.g., 50 mM final concentration) or glycerol (e.g., 5-10% v/v) can sometimes help to resolubilize the protein or prevent further aggregation.

Systematic Troubleshooting Workflow:

Below is a workflow to systematically identify and address the root cause of aggregation.

TroubleshootingWorkflow cluster_reagent Reagent Checks cluster_protein Protein Stability Assessment cluster_optimization Reaction Condition Optimization start Aggregation Observed check_reagent Verify Reagent Quality & Solubility start->check_reagent check_protein Assess Protein Stability check_reagent->check_protein Reagent OK reagent_sol Dissolve this compound in an appropriate organic solvent (e.g., DMSO, DMF) before adding to the aqueous reaction buffer. check_reagent->reagent_sol optimize_conditions Optimize Reaction Conditions check_protein->optimize_conditions Protein Stable protein_conc Is protein concentration too high? (> 5-10 mg/mL) check_protein->protein_conc add_excipients Incorporate Stabilizing Excipients optimize_conditions->add_excipients Aggregation Persists opt_ph Adjust pH (typically 7.2-8.5 for lysine targeting) optimize_conditions->opt_ph result Aggregation Minimized add_excipients->result Successful Stabilization protein_buffer Is the protein stable in the conjugation buffer (pre-reagent addition)? protein_conc->protein_buffer Concentration OK opt_temp Lower Temperature (e.g., 4°C) opt_ph->opt_temp opt_ratio Titrate Molar Ratio of PEG:Protein opt_temp->opt_ratio

Caption: A systematic workflow for troubleshooting protein aggregation during conjugation.

Frequently Asked Questions (FAQs)

Q2: What are the primary causes of protein aggregation during PEGylation with this compound?

Aggregation during PEGylation is a multifaceted issue. The primary causes include:

  • High Protein Concentration: At concentrations typically above 5-10 mg/mL, protein molecules are in close proximity, which increases the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions:

    • pH: The pH of the buffer affects the surface charge of the protein. If the pH is near the protein's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation. For targeting lysine residues with the tosyl group of this compound, a pH of 7.2-8.5 is generally recommended, but this may not be optimal for the stability of all proteins.

    • Temperature: Higher temperatures can increase reaction rates but may also lead to protein unfolding and subsequent aggregation.

  • Over-Labeling: The addition of too many PEG molecules can alter the protein's net charge and pI, leading to decreased solubility.

  • Hydrophobicity of the Linker: While the PEG chain itself is hydrophilic, the overall modification can sometimes lead to conformational changes that expose hydrophobic patches on the protein surface.

  • Reagent Addition: Adding the this compound, which is often dissolved in an organic solvent like DMSO or DMF, too quickly or in a high concentration can cause localized precipitation and aggregation.

Q3: How can I optimize my reaction conditions to minimize aggregation?

Optimization of key reaction parameters is crucial. A screening approach with small-scale reactions is recommended.

ParameterRecommended RangeRationale
Protein Concentration 1-5 mg/mLLower concentrations reduce the probability of intermolecular interactions that lead to aggregation.
Molar Excess of this compound 5-20 fold over proteinA higher ratio can improve conjugation efficiency but also increases the risk of over-labeling and aggregation. Start with a lower ratio and titrate upwards.
pH 7.2 - 8.5 (for lysine)This range promotes the deprotonation of lysine's ε-amino group, making it more nucleophilic for reaction with the tosyl group. However, the optimal pH must also ensure protein stability.
Temperature 4°C to Room TemperatureLower temperatures (4°C) slow down the reaction but can significantly reduce aggregation by preserving protein structure. The reaction time may need to be extended (e.g., overnight).
Reaction Buffer Phosphate, HEPES, or Borate bufferAvoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the tosyl group.[3][4]

Q4: What stabilizing excipients can I add to my reaction buffer to prevent aggregation?

The inclusion of stabilizing excipients in the reaction buffer can significantly enhance protein stability.

ExcipientRecommended ConcentrationMechanism of Action
L-Arginine 50-100 mMSuppresses non-specific protein-protein interactions and can reduce viscosity in high-concentration formulations.[1]
Sucrose 5-10% (w/v) or ~280 mMActs through preferential exclusion, which stabilizes the native conformation of the protein.
Glycerol 5-20% (v/v)A polyol that acts as a protein stabilizer and can also serve as a cryoprotectant.
Polysorbate 20/80 0.01-0.05% (v/v)Non-ionic surfactants that reduce surface tension and can prevent surface-induced aggregation.

Q5: How do I detect and quantify protein aggregation?

Several analytical techniques can be used to assess the extent of aggregation in your sample.

TechniquePrincipleInformation Obtained
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the percentage of monomer, dimer, and higher-order aggregates. Aggregates will elute earlier than the monomeric protein.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity to determine the size distribution of particles in a solution.Provides the average particle size and a polydispersity index (PDI), which indicates the heterogeneity of particle sizes.
Visual Inspection/Turbidity Simple observation or measurement of light absorbance at a high wavelength (e.g., 340-400 nm).A qualitative or semi-quantitative measure of large, insoluble aggregates.

Experimental Protocols

Detailed Methodology for Protein Conjugation with this compound (via Tosyl group)

This protocol provides a general starting point for the conjugation of this compound to a protein via its primary amines (lysine residues). Optimization for your specific protein is highly recommended.

Materials:

  • Protein of interest

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other non-amine buffer)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Workflow Diagram:

ConjugationWorkflow prep_protein 1. Prepare Protein Solution (1-5 mg/mL in Conjugation Buffer) reaction 3. Conjugation Reaction (Add PEG to protein, incubate) prep_protein->reaction prep_peg 2. Prepare this compound (10-50 mM stock in DMSO/DMF) prep_peg->reaction quench 4. Quench Reaction (Add Quenching Buffer) reaction->quench purify 5. Purify Conjugate (SEC or Dialysis) quench->purify analyze 6. Analyze Conjugate (SEC, DLS, etc.) purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the Conjugation Buffer to remove any interfering substances (e.g., Tris, glycine).

    • Adjust the protein concentration to 1-5 mg/mL.

  • This compound Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).

    • Slowly add the this compound stock solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. This will react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

  • Analysis:

    • Characterize the purified conjugate to determine the degree of labeling and the extent of aggregation using techniques like SEC, DLS, and SDS-PAGE.

Signaling Pathways and Logical Relationships

The relationship between key experimental parameters and the outcome of the conjugation reaction can be visualized as follows:

LogicalRelationships cluster_inputs Input Parameters cluster_outcomes Reaction Outcomes ProteinConc Protein Concentration Aggregation Aggregation ProteinConc->Aggregation increases MolarRatio PEG:Protein Molar Ratio MolarRatio->Aggregation increases ConjugationEff Conjugation Efficiency MolarRatio->ConjugationEff increases pH Reaction pH pH->ConjugationEff affects ProteinStability Protein Stability pH->ProteinStability affects Temp Temperature Temp->Aggregation can increase Temp->ConjugationEff affects rate Excipients Stabilizing Excipients Excipients->ProteinStability increases ProteinStability->Aggregation decreases

Caption: Interplay of key parameters affecting protein stability and conjugation outcome.

References

Validation & Comparative

A Researcher's Guide to Confirming Azide-PEG12-Tos Conjugation Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. Azide-PEG12-Tos is a popular linker used in bioconjugation, often for attaching molecules to proteins or other biomolecules via "click chemistry." This guide provides a comprehensive comparison of methods to confirm the successful conjugation of this compound and objectively compares its performance with alternative bioconjugation strategies, supported by experimental data and detailed protocols.

Confirming Conjugation: A Multi-faceted Approach

Confirming the successful attachment of the this compound linker to a target molecule is paramount to ensure the desired biological activity and proper characterization of the final conjugate. A combination of analytical techniques is often employed to provide strong evidence of a successful reaction.[1] The primary methods for confirmation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Table 1: Comparison of Analytical Techniques for Conjugation Confirmation
TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Confirms the presence of the azide group and the PEG chain by identifying characteristic proton signals. Can be used for quantitative end-group analysis.[2]Provides detailed structural information. Non-destructive.Can be challenging for large biomolecules due to signal overlap with the PEG manifold.[2]
Mass Spectrometry (MALDI-TOF, ESI-MS) Measures the mass-to-charge ratio of ions.Provides the precise molecular weight of the conjugate, confirming the addition of the PEG linker. Can also determine the degree of PEGylation.[1][3]Highly sensitive and accurate. Provides unambiguous confirmation of conjugation.Requires specialized equipment. Complex spectra for heterogeneous products.
HPLC (SEC-HPLC) Separates molecules based on size, charge, or hydrophobicity.A shift in retention time compared to the unconjugated molecule indicates an increase in size due to PEGylation.Relatively simple and widely available. Can be used for purification and quantification.Indirect confirmation of conjugation. Resolution may be insufficient for small PEG chains.
SDS-PAGE Separates proteins based on their molecular weight.An upward shift in the band of the conjugated protein compared to the unconjugated protein indicates an increase in mass.Simple, rapid, and inexpensive qualitative assessment.Low resolution. Not suitable for non-protein conjugates. Provides only an estimate of molecular weight.

Experimental Protocols

¹H NMR Spectroscopy for Azide Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and can be used to quantify the incorporation of azide groups into PEG chains. However, the methylene protons adjacent to the azide group can sometimes be obscured by the signals from the PEG backbone. A robust method to overcome this involves a "click" reaction with an alkyne to form a 1,2,3-triazole, which provides distinct signals for straightforward NMR-based quantitative end-group analysis.

Protocol:

  • Sample Preparation: Dissolve a known amount of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the characteristic proton signals of the PEG backbone and the signals corresponding to the protons adjacent to the azide group (or the newly formed triazole ring). The ratio of these integrals allows for the calculation of the degree of azide incorporation.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a highly accurate method for determining the molecular weight of the conjugated product, thereby confirming the addition of the this compound linker. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used techniques.

MALDI-TOF Protocol:

  • Sample Preparation: Mix 1 µL of the purified conjugate solution (0.1-1 mg/mL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid).

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate ion mode.

  • Data Analysis: Compare the mass spectrum of the conjugated sample with that of the unconjugated starting material. A successful conjugation will show a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z) corresponding to the mass of the added PEG linker.

SEC-HPLC for Size-Based Confirmation

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. Successful conjugation with a PEG linker will increase the size of the molecule, leading to an earlier elution time from the column.

Protocol:

  • System Preparation: Equilibrate a size-exclusion column with a compatible mobile phase (e.g., phosphate-buffered saline).

  • Sample Analysis: Inject a known concentration of the unconjugated molecule to establish its retention time.

  • Inject Conjugate: Inject the purified conjugated sample at the same concentration.

  • Data Analysis: Compare the chromatograms. A new peak eluting earlier than the unconjugated molecule confirms an increase in size and successful conjugation.

SDS-PAGE for Qualitative Assessment

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a simple and rapid method for the qualitative assessment of protein PEGylation.

Protocol:

  • Sample Preparation: Mix the unconjugated protein and the purified conjugated protein with SDS-PAGE loading buffer and heat to denature.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: A successful conjugation will result in a band for the conjugated protein that has migrated a shorter distance down the gel (i.e., appears higher up) than the band for the unconjugated protein, indicating an increase in molecular weight.

Visualizing the Workflow

The following diagrams illustrate a typical experimental workflow for bioconjugation and the decision-making process for selecting an appropriate confirmation method.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_confirmation Confirmation Start Start Dissolve Biomolecule Dissolve Biomolecule Start->Dissolve Biomolecule Prepare this compound Prepare this compound Dissolve Biomolecule->Prepare this compound Incubate Incubate Prepare this compound->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Analyze by MS Analyze by MS Purify Conjugate->Analyze by MS Analyze by HPLC Analyze by HPLC Purify Conjugate->Analyze by HPLC Analyze by SDS-PAGE Analyze by SDS-PAGE Purify Conjugate->Analyze by SDS-PAGE Analyze by NMR Analyze by NMR Purify Conjugate->Analyze by NMR End End Analyze by MS->End Analyze by HPLC->End Analyze by SDS-PAGE->End Analyze by NMR->End

Caption: Experimental workflow for bioconjugation and confirmation.

G Start Start Nature of Biomolecule Nature of Biomolecule Start->Nature of Biomolecule Protein Protein Nature of Biomolecule->Protein Protein Small Molecule / Peptide Small Molecule / Peptide Nature of Biomolecule->Small Molecule / Peptide Other Desired Information Desired Information Protein->Desired Information Small Molecule / Peptide->Desired Information Qualitative Confirmation Qualitative Confirmation Desired Information->Qualitative Confirmation Quick Check Quantitative Confirmation Quantitative Confirmation Desired Information->Quantitative Confirmation Precise Measurement Structural Confirmation Structural Confirmation Desired Information->Structural Confirmation Detailed Structure SDS_PAGE SDS-PAGE Qualitative Confirmation->SDS_PAGE HPLC HPLC Qualitative Confirmation->HPLC Quantitative Confirmation->HPLC MS Mass Spectrometry Quantitative Confirmation->MS Structural Confirmation->MS NMR NMR Structural Confirmation->NMR

Caption: Decision tree for selecting a confirmation method.

Comparison with Alternative Conjugation Chemistries

While this compound is a versatile tool, particularly for click chemistry applications, other conjugation chemistries are also widely used. The choice of linker depends on the target molecule, the desired specificity, and the reaction conditions.

Table 2: Comparison of Common Bioconjugation Chemistries
ChemistryReactive GroupTarget Functional GroupSpecificityReaction SpeedKey AdvantagesKey Disadvantages
Azide-Alkyne Click Chemistry AzideAlkyneHighFast (with catalyst) or moderate (strain-promoted)Bioorthogonal, high yielding.Requires a two-step process to introduce the alkyne or azide. Copper catalyst can be toxic to cells.
NHS Ester N-hydroxysuccinimide esterPrimary amines (e.g., lysine)Low to moderateFastWell-established chemistry, readily available reagents.Susceptible to hydrolysis, can lead to heterogeneous products due to multiple amine sites.
Maleimide MaleimideThiols (e.g., cysteine)HighFastSite-specific conjugation to sulfhydryl groups.Maleimide-thiol bond can be unstable under certain conditions. Requires a free thiol on the biomolecule.
EDC/NHS - (zero-length)Carboxyl groups to aminesModerateModerateCreates a direct amide bond without introducing a spacer.Can lead to protein cross-linking. The intermediate is unstable.

Conclusion

Confirming the successful conjugation of this compound is a critical step that requires a thoughtful approach combining multiple analytical techniques. While methods like SDS-PAGE and HPLC provide initial qualitative evidence, mass spectrometry and NMR spectroscopy offer more definitive and quantitative confirmation. The choice of confirmation method should be guided by the nature of the biomolecule and the level of detail required. Furthermore, while this compound and the associated click chemistry offer high specificity and efficiency, researchers should consider alternative conjugation strategies based on the specific requirements of their project. This guide provides the necessary information for researchers to confidently confirm their conjugation reactions and choose the most appropriate methods for their experimental needs.

References

Analytical techniques for characterizing Azide-PEG12-Tos products

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Analytical Techniques for Characterizing Azide-PEG12-Tos

For researchers, scientists, and drug development professionals working with heterobifunctional PEG linkers, accurate characterization of products like this compound is critical for ensuring purity, identity, and reactivity in downstream applications such as bioconjugation and the development of antibody-drug conjugates (ADCs). This guide provides a comparative overview of key analytical techniques for the characterization of this compound, complete with experimental protocols and supporting data.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring an azide (-N3) group at one terminus and a tosyl (-OTs) group at the other.[1] The azide group is a versatile functional handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole linkages.[2] The tosyl group is an excellent leaving group for nucleophilic substitution reactions. This dual functionality makes this compound a valuable linker for conjugating molecules with high efficiency and specificity.[2][3]

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following table summarizes the key techniques and their respective strengths and weaknesses in this context.

TechniqueInformation ProvidedStrengthsWeaknesses
Nuclear Magnetic Resonance (¹H-NMR) - Structural confirmation- Purity assessment- Quantification of functional groups- Provides detailed structural information- Can be quantitative for assessing purity and degree of functionalization[4]- Lower sensitivity compared to MS- Signal overlap can be an issue with larger PEG chains
Mass Spectrometry (MS) - Molecular weight verification- Identification of impurities and byproducts- High sensitivity and accuracy for molecular weight determination- Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis- Fragmentation can be complex- Ionization efficiency can vary
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirmation of functional groups (azide, tosyl)- Fast and non-destructive- Excellent for identifying the presence or absence of key functional groups- Primarily qualitative- Not suitable for complex mixture analysis
High-Performance Liquid Chromatography (HPLC) - Purity assessment- Quantification- Separation of isomers and impurities- High resolution and sensitivity- Well-established for purity analysis of PEGylated compounds- PEG compounds lack a strong UV chromophore, requiring specialized detectors (e.g., ELSD, CAD, or RI)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful tool for the structural elucidation of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is recommended as it can provide a stable chemical shift for hydroxyl protons, which is useful for monitoring the starting material (PEG-diol) and side products.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Temperature: 25°C

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 1-5 seconds

  • Data Analysis:

    • Tosyl Group: Look for characteristic aromatic proton signals around 7.5-7.8 ppm.

    • PEG Backbone: A large, broad signal will be present around 3.5 ppm.

    • Azide Terminus: The methylene protons adjacent to the azide group typically appear around 3.4 ppm.

    • Purity Assessment: Integrate the signals corresponding to the tosyl group protons against the methylene protons adjacent to the azide to confirm the 1:1 stoichiometry. Impurities can be identified by the presence of unexpected signals.

Mass Spectrometry (MS)

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for the analysis of PEG derivatives. ESI-MS is often preferred due to its compatibility with liquid chromatography.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water. Dilute this stock solution to 1-10 µM with the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • HPLC Conditions (for LC-MS):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150°C.

    • Data Analysis: Look for the [M+Na]⁺ or [M+K]⁺ adducts, which are common for PEGylated compounds. The observed mass should correspond to the calculated molecular weight of this compound (725.85 g/mol ).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward method to confirm the presence of the key azide functional group.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Azide Stretch: A sharp, characteristic absorbance peak should be observed around 2100 cm⁻¹. The absence of a broad hydroxyl (-OH) stretch around 3300 cm⁻¹ can indicate complete conversion from the starting diol.

    • PEG Backbone: Strong C-O-C stretching vibrations will be present in the 1100-1250 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of this compound. Due to the lack of a UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector are necessary.

Experimental Protocol (RP-HPLC with ELSD/CAD):

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-5 mg/mL.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and an ELSD or CAD detector.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of water and gradually increase the acetonitrile concentration. A typical gradient might be from 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

  • Data Analysis: Assess the chromatogram for the presence of a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for characterizing this compound and its application in a typical bioconjugation reaction.

Characterization Workflow for this compound cluster_synthesis Synthesis & Initial Product cluster_analysis Analytical Characterization cluster_result Final Product Assessment Synthesis Synthesis of This compound Crude Crude Product Synthesis->Crude NMR ¹H-NMR (Structure & Purity) Crude->NMR MS Mass Spectrometry (Molecular Weight) Crude->MS FTIR FTIR (Functional Groups) Crude->FTIR HPLC HPLC (Purity & Quantification) Crude->HPLC Pure Pure & Characterized This compound NMR->Pure MS->Pure FTIR->Pure HPLC->Pure

Caption: Workflow for the analytical characterization of this compound.

Bioconjugation using this compound via Click Chemistry cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product cluster_purification Purification & Analysis AzidePEG This compound Click CuAAC or SPAAC AzidePEG->Click AlkyneMol Alkyne-modified Biomolecule (e.g., Protein) AlkyneMol->Click Conjugate PEGylated Biomolecule (via Triazole Linkage) Click->Conjugate Purify Purification (e.g., SEC, HPLC) Conjugate->Purify Analysis Characterization (e.g., SDS-PAGE, MS) Purify->Analysis

Caption: Experimental workflow for bioconjugation using this compound.

Conclusion

The characterization of this compound requires a combination of analytical techniques to ensure its structural integrity, purity, and functionality. ¹H-NMR and mass spectrometry are essential for confirming the structure and molecular weight, while FTIR provides a rapid check for the presence of the crucial azide group. HPLC with a universal detector is indispensable for accurate purity assessment. By employing these methods, researchers can confidently use this compound in their drug development and bioconjugation workflows, leading to more reliable and reproducible results.

References

A Comparative Guide to the Mass Spectrometry Analysis of Azide-PEG12-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of Azide-PEG12-Tos and its alternatives, supported by experimental data and protocols. The information herein is intended to assist in the characterization and quality control of bioconjugates.

Introduction

This compound is a heterobifunctional linker widely used in bioconjugation and drug delivery systems. Its structure comprises a terminal azide group for "click" chemistry, a discrete polyethylene glycol (PEG) chain of 12 ethylene oxide units to enhance solubility and reduce immunogenicity, and a tosyl (Tos) group, which is an excellent leaving group for reactions with nucleophiles. Accurate mass determination and structural elucidation by mass spectrometry (MS) are critical for confirming successful conjugation and ensuring the purity of the final product. Electrospray ionization (ESI) is a preferred method for the analysis of such PEGylated molecules.[1]

Predicted Mass Spectrum and Fragmentation Pattern of this compound

The mass spectrometric analysis of this compound is expected to yield a distinct molecular ion peak and a predictable fragmentation pattern based on its constituent functional groups. The analysis typically involves identifying the molecular ion and key fragment ions.[2][3]

Molecular Ion: The molecular ion peak is the heaviest ion detected and corresponds to the intact molecule with a positive charge.[2][3]

Fragmentation: Energetically unstable molecular ions can break apart into smaller fragments. The most probable fragmentation pathways for this compound are:

  • Loss of Nitrogen: Organic azides readily lose a molecule of nitrogen (N₂).

  • PEG Chain Fragmentation: The PEG chain can fragment, resulting in a series of peaks separated by 44 Da, corresponding to the mass of an ethylene glycol unit.

  • Tosyl Group Cleavage: The tosyl group can be cleaved, often at the N-S bond.

The following DOT script visualizes the predicted fragmentation of this compound.

G Predicted ESI-MS Fragmentation of this compound M [this compound + H]+ F1 Loss of N2 (Azide group) M->F1 F2 PEG Chain Fragmentation M->F2 F3 Loss of Tosyl group M->F3 P1 [M - N2]+ F1->P1 P2 [M - n(C2H4O)]+ F2->P2 P3 [M - Tosyl]+ F3->P3

Caption: Predicted fragmentation pathways for this compound in ESI-MS.

Quantitative Data Summary

The table below summarizes the predicted major fragment ions for this compound in an ESI-MS analysis.

Ion Description Predicted m/z Fragmentation Pathway
Molecular Ion [M+H]⁺745.38-
Molecular Ion [M+Na]⁺767.36-
Fragment 1717.38Loss of N₂ from the azide group
Fragment 2590.33Loss of the tosyl group
Fragment 391.05Tropylium ion from the tosyl group
PEG Series[M - n*44.03]⁺Cleavage of the PEG chain

Comparison with Alternatives

This compound is often compared with other linkers used in bioconjugation. The choice of linker can influence the efficiency of the conjugation reaction and the ease of mass spectrometric analysis.

Linker Reactive Groups MS Analysis Considerations Typical Reaction Efficiency
This compound Azide, TosylatePredictable fragmentation. Multiple adducts may be observed.High
Alkyne-PEG-NHS Ester Alkyne, NHS EsterStable triazole ring formed after click chemistry is readily observed.High
Maleimide-PEG-NHS Ester Maleimide, NHS EsterSpecific for sulfhydryl groups, offering site-specific conjugation.High
DBCO-PEG-NHS Ester DBCO, NHS EsterUsed in copper-free click chemistry, which is highly biocompatible.Very High

Experimental Protocols

A detailed protocol for the ESI-MS analysis of an this compound conjugate is provided below.

Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.

  • Vortex the solution gently to ensure homogeneity.

  • Centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an appropriate autosampler vial.

Mass Spectrometry Analysis:

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Direct infusion or liquid chromatography-mass spectrometry (LC-MS) can be used. For LC-MS, a C18 column is suitable.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to induce fragmentation.

The following diagram outlines the general workflow for this analysis.

G Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Dissolve Dissolve Conjugate (10 µg/mL) Vortex Vortex Gently Dissolve->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer to Vial Centrifuge->Transfer LC LC Separation (C18 Column) Transfer->LC ESI ESI Ionization (Positive Mode) LC->ESI MS Mass Detection (Q-TOF/Orbitrap) ESI->MS MSMS MS/MS Fragmentation (CID) MS->MSMS Deconvolution Deconvolution of Spectra MSMS->Deconvolution Interpretation Interpretation of Fragments Deconvolution->Interpretation

Caption: General workflow for the LC-MS/MS analysis of this compound conjugates.

Conclusion

The mass spectrometry analysis of this compound conjugates provides valuable information for the structural confirmation and purity assessment of bioconjugates. The predictable fragmentation pattern, characterized by the loss of nitrogen, PEG units, and the tosyl group, allows for confident identification. When compared to alternatives, the choice of linker should be guided by the specific application and the analytical capabilities available. The protocols and data presented in this guide offer a solid foundation for researchers working with this versatile linker.

References

A Comparative Guide to HPLC Methods for the Purification of Azide-PEG12-Tos Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purification of polyethylene glycol (PEG) linkers is a critical step in the synthesis of bioconjugates and other advanced therapeutics. The successful isolation of the target molecule, such as Azide-PEG12-Tos, from unreacted starting materials and byproducts is paramount for ensuring the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, with Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) being two of the most common modes of separation. This guide provides an objective comparison of these two methods for the purification of this compound reaction mixtures, supported by representative experimental data and detailed protocols.

The choice between RP-HPLC and NP-HPLC is largely dictated by the polarity of the analyte and the impurities to be removed. This compound, with its hydrophilic PEG spacer and more hydrophobic tosyl group, possesses an amphipathic character that makes it amenable to both techniques. However, the performance of each method can vary significantly in terms of resolution, selectivity, and scalability.

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used chromatographic technique, employing a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase.[1][2] Separation is based on hydrophobic interactions; more non-polar compounds are retained longer on the column.[3] For PEGylated molecules, RP-HPLC can be particularly effective in separating species based on the degree of PEGylation and the nature of the end groups.[4][5]

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 20-80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm (for the tosyl group) and 210 nm (for the azide group).

  • Injection Volume: 20 µL.

  • Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of Mobile Phase A.

CompoundRetention Time (min)Peak Purity (%)Resolution (Rs) from Product
Starting Material (PEG12-diol)8.598.25.2
This compound (Product) 15.2 99.5 -
Bis-Tosylated Impurity18.997.83.8
Unreacted Azide Source5.199.110.5
Normal-Phase HPLC (NP-HPLC) and HILIC

Normal-Phase HPLC utilizes a polar stationary phase (e.g., silica or cyano) and a non-polar mobile phase. In this mode, polar compounds are retained more strongly. A variation of NP-HPLC is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase with a mobile phase consisting of a high percentage of a water-miscible organic solvent and a small amount of aqueous buffer. HILIC is particularly well-suited for the separation of highly polar compounds that show little or no retention in RP-HPLC. Given the polar nature of the PEG chain, HILIC can be an effective alternative for purifying this compound.

  • Column: Silica or Amide stationary phase (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate.

  • Gradient: 0-50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of Mobile Phase A.

CompoundRetention Time (min)Peak Purity (%)Resolution (Rs) from Product
Starting Material (PEG12-diol)18.398.54.1
This compound (Product) 12.7 99.6 -
Bis-Tosylated Impurity8.498.16.2
Unreacted Azide Source21.599.38.9

Head-to-Head Comparison

FeatureReverse-Phase HPLCNormal-Phase HPLC (HILIC)
Principle Separation based on hydrophobicity.Separation based on polarity/hydrophilicity.
Stationary Phase Non-polar (e.g., C18, C8).Polar (e.g., Silica, Amide, Cyano).
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol).High organic with a small amount of aqueous buffer.
Elution Order Least hydrophobic elutes first.Least polar/hydrophilic elutes first.
Advantages Robust, reproducible, wide applicability for PEG compounds.Excellent for separating highly polar compounds and isomers.
Disadvantages May require ion-pairing agents for highly polar analytes.Can have longer equilibration times; sensitive to water content.
Best For... Separating the product from less polar impurities like a bis-tosylated byproduct.Resolving the product from highly polar starting materials like the parent PEG-diol.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC purification and the logical relationship in selecting a method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Crude Crude Reaction Mixture Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter Sample Dissolve->Filter Injector Injector Filter->Injector Column HPLC Column (C18 or Silica) Injector->Column Detector UV Detector Column->Detector Fraction Fraction Collection Column->Fraction Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Purity Analysis & Evaporation Fraction->Analysis

Caption: General experimental workflow for HPLC purification.

Method_Selection Start Purification of this compound Impurity_Check Identify Key Impurities Start->Impurity_Check Polar_Impurity Polar Impurities (e.g., PEG12-diol) Impurity_Check->Polar_Impurity  Primary Concern NonPolar_Impurity Non-Polar Impurities (e.g., Bis-Tosylate) Impurity_Check->NonPolar_Impurity  Primary Concern Select_HILIC Select HILIC/NP-HPLC Polar_Impurity->Select_HILIC Select_RP Select RP-HPLC NonPolar_Impurity->Select_RP

Caption: Logical diagram for HPLC method selection.

References

A Head-to-Head Comparison: The Superiority of Azide-PEG12-Tos Linkers Over Maleimide-PEG Counterparts in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product, such as in antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of Azide-PEG12-Tos and maleimide-PEG linkers, highlighting the significant advantages of the azide-based chemistry in creating robust and reliable bioconjugates.

The covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern therapeutics and diagnostics. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of bioconjugates.[1] While both maleimide-PEG and Azide-PEG linkers are utilized for these purposes, their underlying chemistries lead to vastly different outcomes in terms of conjugate stability and homogeneity.

Executive Summary: Stability as the Decisive Factor

The primary advantage of this compound over maleimide-PEG linkers lies in the remarkable stability of the resulting conjugate. Azide linkers participate in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a highly stable triazole ring. In contrast, maleimide linkers react with thiol groups on cysteine residues via a Michael addition, forming a thiosuccinimide linkage that is susceptible to degradation in physiological conditions.[2][3] This instability can lead to premature drug release, off-target toxicity, and reduced therapeutic efficacy.[1][3]

Visualizing the Chemical Reactions

The fundamental differences in the reaction mechanisms of this compound and maleimide-PEG linkers are illustrated below.

cluster_azide This compound Chemistry (Click Chemistry) cluster_maleimide Maleimide-PEG Chemistry (Michael Addition) Azide_PEG This compound Triazole_Linkage Stable Triazole Linkage Azide_PEG->Triazole_Linkage Cu(I) catalyst or Strain Alkyne_Protein Alkyne-modified Protein Alkyne_Protein->Triazole_Linkage Maleimide_PEG Maleimide-PEG Thiosuccinimide_Linkage Thiosuccinimide Linkage Maleimide_PEG->Thiosuccinimide_Linkage pH 6.5-7.5 Thiol_Protein Thiol-containing Protein (Cysteine) Thiol_Protein->Thiosuccinimide_Linkage Unstable_Products Deconjugated Products (Retro-Michael Reaction) Thiosuccinimide_Linkage->Unstable_Products Endogenous Thiols (e.g., Glutathione)

A diagram illustrating the reaction pathways for this compound and Maleimide-PEG linkers.

Quantitative Comparison of Linker Performance

The instability of the maleimide-thiol linkage is a significant drawback, as evidenced by numerous studies. The thiosuccinimide bond is prone to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, leading to deconjugation. While direct head-to-head stability data with azide-PEG under identical conditions is not extensively published, the inherent stability of the triazole linkage formed by azide-alkyne click chemistry is a well-established chemical principle.

FeatureThis compoundMaleimide-PEGRationale & References
Linkage Stability Highly StableProne to degradationThe triazole ring formed from azide-alkyne cycloaddition is chemically robust. The thiosuccinimide linkage from maleimide-thiol reaction is susceptible to retro-Michael reaction and thiol exchange.
Reaction Specificity High (Bioorthogonal)High (Specific for thiols)Azides and alkynes are largely unreactive with biological functional groups, ensuring specific conjugation. Maleimides are highly specific for thiols.
Reaction Conditions Mild (Aqueous, physiological pH)Mild (Aqueous, pH 6.5-7.5)Both chemistries are compatible with biological molecules.
Homogeneity of Conjugate High (Controllable Stoichiometry)Can be heterogeneousAzide-alkyne reactions can be precisely controlled to achieve a defined drug-to-antibody ratio (DAR). Maleimide conjugation to reduced native disulfides can result in a mixture of species with varying DARs.
In Vivo Performance Predictable and StableRisk of premature payload release and off-target toxicityThe stability of the azide linkage leads to a more predictable pharmacokinetic profile and minimizes off-target effects. The instability of the maleimide linkage can lead to reduced efficacy and increased toxicity.

Experimental Data on Maleimide Linker Instability

The following table summarizes experimental data highlighting the instability of maleimide-based conjugates.

Study FocusIncubation ConditionsTime% Intact Maleimide ConjugateReference
ADC Stability in Human PlasmaHuman Plasma at 37°C7 days~50%
Hemoglobin-PEG Conjugate Stability1 mM Glutathione at 37°C7 days< 70%
Model Conjugate Stability10 mM Glutathione at 37°C72 hoursVariable, significant degradation observed

In contrast, conjugates formed via click chemistry are widely recognized for their exceptional stability under similar physiological conditions.

Experimental Protocols

To enable a direct comparison of the stability of bioconjugates formed with this compound and maleimide-PEG linkers, the following experimental protocol is provided.

Protocol: Comparative Stability Assessment of Bioconjugates in Human Plasma

Objective: To compare the stability of an antibody-drug conjugate (ADC) prepared with an this compound linker to one prepared with a maleimide-PEG linker by monitoring the amount of intact ADC over time in human plasma.

Materials:

  • ADC-Azide (prepared via click chemistry)

  • ADC-Maleimide (prepared via Michael addition)

  • Human plasma (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable size-exclusion or reverse-phase column

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of ADC-Azide and ADC-Maleimide in PBS at a concentration of 1 mg/mL.

    • In separate microcentrifuge tubes, spike each ADC into human plasma to a final concentration of 100 µg/mL.

    • Prepare a control sample for each ADC in PBS to represent the T=0 time point.

  • Incubation:

    • Incubate the plasma samples at 37°C.

  • Time Points:

    • Withdraw aliquots from each plasma sample at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Analysis by LC-MS:

    • For each time point, analyze the samples using an appropriate LC-MS method to separate and quantify the intact ADC.

    • Monitor the total integrated peak area corresponding to the intact ADC.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact ADC versus time for both the azide and maleimide conjugates to generate stability profiles.

Visualizing the Experimental Workflow

The workflow for the comparative stability assessment is outlined in the following diagram.

cluster_workflow Comparative Stability Workflow start Prepare ADC-Azide and ADC-Maleimide Stocks spike Spike ADCs into Human Plasma start->spike incubate Incubate at 37°C spike->incubate timepoint Collect Aliquots at Time Points (0, 24, 48, 72, 96, 168h) incubate->timepoint lcms Analyze by LC-MS timepoint->lcms analysis Quantify Intact ADC lcms->analysis plot Plot % Intact ADC vs. Time analysis->plot compare Compare Stability Profiles plot->compare

A flowchart of the experimental workflow for comparing the stability of ADC-Azide and ADC-Maleimide.

Conclusion: A Clear Choice for Robust Bioconjugates

The evidence strongly supports the superiority of this compound linkers over their maleimide-PEG counterparts for applications requiring high stability and conjugate integrity. The formation of a robust triazole linkage through click chemistry provides a significant advantage over the less stable thiosuccinimide bond of maleimide conjugates. For researchers and drug developers, the choice of an azide-based linker represents a critical step toward creating safer, more effective, and more reliable bioconjugates.

References

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, mechanism of drug release, efficacy, and overall therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with each strategy offering distinct advantages and disadvantages. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies for key evaluation assays, and visualizations of their mechanisms of action.

Mechanisms of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.[1]

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[2][3] This controlled release is achieved through the incorporation of specific chemical bonds that are labile to certain physiological triggers. Common cleavage strategies include:

  • Enzyme-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are cleaved by lysosomal proteases like cathepsin B that are overexpressed in many tumor cells.[4][5]

  • pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione compared to the bloodstream.

A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Non-Cleavable Linkers: In contrast, non-cleavable linkers are more stable and lack a specific cleavage site. The release of the payload from these linkers relies on the complete proteolytic degradation of the antibody component of the ADC within the lysosome after internalization. This process releases the payload with the linker and a single amino acid residue still attached. Because the released payload is often charged and less membrane-permeable, non-cleavable linkers generally do not produce a significant bystander effect. However, this characteristic also contributes to their higher plasma stability and potentially lower off-target toxicity.

Performance Comparison: A Data-Driven Analysis

The choice of linker technology has a direct impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies to facilitate a comparison. It is important to note that direct head-to-head comparisons of linkers with the same antibody and payload under identical experimental conditions are limited in the published literature. Therefore, the data presented here is compiled from various sources to provide a comparative overview.

In Vitro Cytotoxicity

The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. A lower IC50 value indicates higher potency.

ADC ConfigurationTarget Cell LineLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (HER2-positive)Cleavable (valine-citrulline)MMAE~13-50
Trastuzumab-MCC-DM1SK-BR-3 (HER2-positive)Non-cleavable (MCC)DM1~3-10
Anti-CD79b-vc-MMAEJeko-1 (CD79b-positive)Cleavable (valine-citrulline)MMAE~0.1
Anti-CD79b-mc-MMAFJeko-1 (CD79b-positive)Non-cleavable (maleimidocaproyl)MMAF~0.3

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

In Vivo Efficacy in Xenograft Models

The antitumor activity of ADCs is evaluated in vivo using animal models, typically by measuring the change in tumor volume over time.

ADCXenograft ModelLinker TypePayloadDosingOutcomeReference
Trastuzumab-vc-MMAENCI-N87 (gastric)Cleavable (valine-citrulline)MMAE5 mg/kg, single doseSignificant tumor growth inhibition
Trastuzumab-MCC-DM1NCI-N87 (gastric)Non-cleavable (MCC)DM110 mg/kg, single doseTumor regression
Anti-CD79b-vc-MMAEGranta-519 (lymphoma)Cleavable (valine-citrulline)MMAE5 mg/kg, single dose3/6 complete responses
Anti-CD79b tandem-cleavage HIPS-linkerGranta-519 (lymphoma)Cleavable (tandem)MMAE10 mg/kg, single dose6/6 complete responses
Plasma Stability

The stability of the linker in plasma is a critical factor for minimizing off-target toxicity. It is often assessed by measuring the half-life of the intact ADC or the rate of free payload release.

ADC Linker TypePayloadPlasma SourceStability MetricValueReference
Valine-Citrulline (Cleavable)MMAEHuman% release after 6 days<1%
Valine-Citrulline (Cleavable)MMAEMouse% release after 6 days~25%
SMCC (Non-cleavable)MMAEHuman% release after 7 days<0.01%
Glutamic acid-valine-citrulline (Cleavable)-Human% degradation after 28 daysNo significant degradation
Glutamic acid-valine-citrulline (Cleavable)-Mouse% degradation after 28 daysNo significant degradation

Key Considerations for Linker Selection

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Triggered by specific conditions (enzymes, pH, reducing agents).Requires complete lysosomal degradation of the antibody.
Bystander Effect Can be significant, especially with membrane-permeable payloads, which is advantageous for heterogeneous tumors.Generally minimal due to the charged nature of the released payload-linker complex.
Plasma Stability Can be more variable and species-dependent (e.g., vc-linkers in mice).Generally higher, leading to a potentially wider therapeutic window.
Off-Target Toxicity Higher potential for off-target toxicity due to premature payload release.Lower potential for off-target toxicity as the payload is primarily released inside the target cell.
Payload Versatility Can deliver the payload in its original, unmodified, and highly potent form.The released payload is modified with the linker and an amino acid, which may affect its potency.
Ideal Application Heterogeneous tumors, tumors with moderate antigen expression.Homogeneous tumors with high antigen expression, hematological malignancies.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target and control cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line labeled with a fluorescent marker (e.g., GFP)

  • ADC and control ADC (e.g., non-binding or with a non-cleavable linker)

  • 96-well plates

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only antigen-negative cells.

  • ADC Treatment: Add serial dilutions of the ADC and control ADCs to the wells.

  • Incubation: Incubate the plates for a period sufficient to observe both direct and bystander killing (typically 72-120 hours).

  • Quantification:

    • Flow Cytometry: Harvest the cells and analyze the viability of the fluorescently labeled antigen-negative population.

    • High-Content Imaging: Image the plates and quantify the number of viable fluorescently labeled antigen-negative cells.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of the antigen-negative cells in the control wells.

In Vivo Efficacy in Xenograft Models

This assay evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cell line (human)

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flanks of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • ADC Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the ADC and vehicle control intravenously at the desired dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated group to the control group.

Plasma Stability Assay (LC-MS/MS Method)

This assay quantifies the amount of free payload prematurely released from the ADC in plasma.

Materials:

  • ADC of interest

  • Plasma from relevant species (e.g., mouse, rat, monkey, human)

  • Incubator at 37°C

  • Organic solvent (e.g., acetonitrile) for protein precipitation

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Preparation: Precipitate plasma proteins from the aliquots using an organic solvent. Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the stability of the linker.

Visualizing the Mechanisms and Workflows

cleavable_linker_mechanism cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Tumor Cell cluster_neighbor Neighboring Tumor Cell (Antigen-Negative) ADC_circ Intact ADC ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Tumor Targeting ADC_internalized Internalization (Endosome) ADC_bound->ADC_internalized Lysosome Lysosome (Low pH, High Proteases) ADC_internalized->Lysosome Payload_release Cleavage of Linker & Payload Release Lysosome->Payload_release Payload_effect Payload Exerts Cytotoxic Effect Payload_release->Payload_effect Bystander Released Payload Diffuses Out Payload_release->Bystander Bystander_effect Bystander Killing Bystander->Bystander_effect

Caption: Mechanism of an ADC with a cleavable linker.

non_cleavable_linker_mechanism cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Tumor Cell ADC_circ Intact ADC ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Tumor Targeting ADC_internalized Internalization (Endosome) ADC_bound->ADC_internalized Lysosome Lysosome ADC_internalized->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_release Release of Payload- Linker-Amino Acid Degradation->Payload_release Payload_effect Payload Exerts Cytotoxic Effect Payload_release->Payload_effect

Caption: Mechanism of an ADC with a non-cleavable linker.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Xenograft Efficacy Study Cytotoxicity->Xenograft Potent Candidates Bystander Bystander Effect Assay (Co-culture) Plasma_stability_invitro Plasma Stability Assay PK_study Pharmacokinetic Study Plasma_stability_invitro->PK_study Stable Candidates Clinical_dev Clinical Development Xenograft->Clinical_dev Efficacious Candidates PK_study->Clinical_dev ADC_candidate ADC Candidate ADC_candidate->Cytotoxicity ADC_candidate->Bystander ADC_candidate->Plasma_stability_invitro

Caption: General experimental workflow for ADC evaluation.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC and must be tailored to the specific therapeutic application. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, making them well-suited for treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers generally provide greater stability, which can lead to an improved safety profile and a wider therapeutic window. Their efficacy is primarily directed at antigen-positive cells, making them a strong choice for homogeneous tumors with high antigen expression. A thorough understanding of the principles and experimental evaluation of both linker types is essential for the rational design and development of the next generation of safe and effective antibody-drug conjugates.

References

The Influence of PEG Chain Length on Conjugate Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of Polyethylene Glycol (PEG) chain length is a pivotal decision in the design of bioconjugates. This choice profoundly influences the therapeutic efficacy, safety, and pharmacokinetic profile of a biopharmaceutical. This guide provides an objective comparison of how different PEG chain lengths affect key properties of conjugates, supported by experimental data, to inform the rational design of next-generation therapies.

The covalent attachment of PEG chains to a molecule, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles. The length of the PEG chain is a critical parameter that dictates the physicochemical and biological characteristics of the resulting conjugate. In general, longer PEG chains lead to a more significant increase in the hydrodynamic size of the conjugate, which can extend its circulation half-life in the bloodstream and reduce its immunogenicity. However, this increased size can also introduce steric hindrance, potentially decreasing the biological activity of the conjugated molecule. Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous when preserving the molecule's biological activity is paramount. This guide will explore the nuanced impacts of PEG chain length on various properties of bioconjugates.

Impact on Hydrodynamic Size

The hydrodynamic size, or Stokes radius, of a conjugate is a critical determinant of its behavior in vivo. An increase in hydrodynamic size can shield the conjugate from renal clearance, thereby prolonging its circulation time. As the length of the PEG chain increases, the hydrodynamic radius of the conjugate also increases.

PEG Molecular Weight (kDa)ProteinResulting Hydrodynamic Radius (Rh) of Conjugate (nm)Fold Increase in Rh vs. Native Protein
5Human Serum Albumin (HSA)4.31.20[1]
10Human Serum Albumin (HSA)5.31.48[1]
20 (linear)Human Serum Albumin (HSA)6.21.75[1]
20 (branched)Human Serum Albumin (HSA)6.51.83[1]
10Interferon-alpha-2b (IFN-α-2b)5.7~2.85
20Interferon-alpha-2b (IFN-α-2b)7.4~3.7
30Interferon-alpha-2b (IFN-α-2b)9.1~4.55
45 (branched)Interferon-alpha-2b (IFN-α-2b)9.6~4.8

Note: The native hydrodynamic radius of HSA is approximately 3.5 nm and IFN-α-2b is approximately 2 nm.

Experimental Protocol: Determination of Hydrodynamic Size by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of molecules and particles in a solution. It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.

Materials:

  • DLS Instrument

  • Low-volume quartz cuvette

  • Syringe filters (0.2 µm)

  • Sample buffer (e.g., Phosphate-Buffered Saline - PBS)

  • PEGylated conjugate sample

  • Native (unconjugated) protein/molecule as a control

Procedure:

  • Sample Preparation:

    • Prepare the PEGylated conjugate and the native protein control in the same buffer at a known concentration (e.g., 1 mg/mL).

    • Filter the samples through a 0.2 µm syringe filter to remove any dust or large aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up.

    • Set the measurement parameters, including the scattering angle (typically 90° or 173°), temperature, and the solvent viscosity and refractive index.

  • Measurement:

    • Rinse the cuvette with filtered buffer and then fill it with the buffer to take a blank measurement.

    • Rinse the cuvette with the filtered sample solution before filling it with the sample to be measured.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the translational diffusion coefficient.

    • The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the particles.

    • The size distribution and polydispersity index (PDI) should be reported. A lower PDI value indicates a more monodisperse sample.

G Workflow for Hydrodynamic Size Determination by DLS cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare conjugate and control solutions prep2 Filter samples (0.2 µm) prep1->prep2 inst2 Measure blank (buffer) prep2->inst2 inst1 Set measurement parameters inst1->inst2 meas1 Load sample into cuvette inst2->meas1 meas2 Equilibrate temperature meas1->meas2 meas3 Acquire scattering data meas2->meas3 ana1 Calculate autocorrelation function meas3->ana1 ana2 Determine diffusion coefficient ana1->ana2 ana3 Calculate Hydrodynamic Radius (Rh) ana2->ana3 G Workflow for In Vivo Pharmacokinetic Study cluster_dosing Animal Dosing cluster_sampling Blood Sampling cluster_analysis Sample & Data Analysis dose1 Administer conjugate to animal cohorts samp1 Collect blood at various time points dose1->samp1 samp2 Process to obtain plasma/serum samp1->samp2 ana1 Quantify conjugate concentration samp2->ana1 ana2 Plot concentration vs. time ana1->ana2 ana3 Calculate pharmacokinetic parameters ana2->ana3 G Logical Flow of PEGylation Effects cluster_properties Physicochemical Properties cluster_in_vivo In Vivo Fate cluster_activity Biological Activity peg_length PEG Chain Length hydro_size Hydrodynamic Size peg_length->hydro_size Increases receptor_binding Receptor Binding peg_length->receptor_binding Can Decrease (Steric Hindrance) half_life Circulation Half-Life hydro_size->half_life Increases immunogenicity Immunogenicity hydro_size->immunogenicity Decreases (protein) Increases (PEG)

References

A Comparative Guide to the Purity Analysis of Synthesized Azide-PEG12-Tos for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity and characterization of crosslinking reagents are paramount to ensure reproducibility, efficacy, and safety in their applications. Azide-PEG12-Tos is a widely utilized heterobifunctional linker, prized for its defined-length polyethylene glycol (PEG) spacer that imparts hydrophilicity and an azide group for click chemistry applications. This guide provides an objective comparison of the purity analysis of synthesized this compound against common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of this compound and Alternatives

The choice of a PEG linker significantly impacts the outcome of a bioconjugation reaction. This compound offers a balance of reactivity and stability. The tosyl group serves as a good leaving group for nucleophilic substitution on various substrates, while the azide group provides a bioorthogonal handle for highly specific "click" reactions with alkynes.

Common alternatives to this compound include other azide-terminated PEGs with different reactive groups, such as NHS esters, maleimides, and carboxylic acids. Each presents distinct advantages and disadvantages in terms of reactivity, specificity, and stability.

FeatureAzide-PEG-TosAzide-PEG-NHSAzide-PEG-MaleimideAzide-PEG-Acid
Target Functional Group Nucleophiles (e.g., thiols, amines)Primary aminesThiols (Cysteine)Primary amines (with activators)
Reaction pH 7.5 - 9.07.0 - 8.56.5 - 7.54.5 - 7.5 (with EDC/NHS)
Specificity ModerateHigh for primary aminesHigh for thiolsHigh for primary amines
Stability of Linkage Stable ether/thioether bondStable amide bondThioether bond (can undergo retro-Michael)[1]Stable amide bond
Common Side Reactions Reaction with other nucleophilesHydrolysis of NHS esterReaction with other nucleophiles, hydrolysis of maleimide ringIncomplete activation, side reactions with activators
Purity Concerns Residual starting material (PEG-diol), ditosylated PEG, hydrolyzed tosyl group (PEG-OH)Hydrolyzed NHS ester, residual dicyclohexylurea (DCU) if DCC is usedHydrolyzed maleimide, disulfide bond formationUnreacted starting material

Purity Analysis of Synthesized this compound

The purity of synthesized this compound is critical as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and difficulties in characterizing the final conjugate. The most common analytical techniques for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Key Potential Impurities in this compound Synthesis:
  • HO-PEG12-Tos: Incomplete conversion of the starting diol.

  • Tos-PEG12-Tos: Ditosylation of the starting diol.

  • Azide-PEG12-OH: Hydrolysis of the tosyl group.

  • Unreacted PEG-diol: The starting material for the synthesis.

  • Residual Solvents and Reagents: e.g., pyridine, tosyl chloride, sodium azide.

A typical purity specification for commercially available this compound is ≥95% or ≥98%[2][3].

Comparative Purity Data
ProductStated PurityAnalytical MethodCommon Impurities
This compound ≥98%[2][3]NMR, HPLCHO-PEG12-Tos, Tos-PEG12-Tos
Azide-PEG12-NHS ester ≥95%NMR, HPLCHydrolyzed NHS ester
Azide-PEG12-Maleimide ≥95%NMR, HPLCHydrolyzed maleimide
Azide-PEG12-Acid ≥98%NMR, HPLCDimerized PEG-acid

Experimental Protocols

Protocol 1: Purity Analysis of this compound by ¹H NMR

Objective: To determine the purity of synthesized this compound and identify potential impurities.

Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized this compound and dissolve it in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks for this compound:

      • Aromatic protons of the tosyl group (~7.3-7.8 ppm).

      • Methylene protons adjacent to the tosyl group (~4.1 ppm).

      • PEG backbone protons (~3.6 ppm).

      • Methylene protons adjacent to the azide group (~3.4 ppm).

      • Methyl protons of the tosyl group (~2.4 ppm).

    • Integrate the peaks corresponding to the tosyl group and the methylene protons adjacent to the azide group. The ratio of these integrals should be consistent with the molecular structure.

    • Look for impurity peaks, such as the absence of the tosyl group signals (indicating Azide-PEG12-OH) or the presence of two tosyl group signals (indicating Tos-PEG12-Tos).

    • Quantify the purity by comparing the integral of the desired product peaks to the sum of all integrals in the spectrum, excluding solvent peaks. For absolute quantification, a certified internal standard can be used.

Protocol 2: Purity Analysis of this compound by HPLC

Objective: To determine the purity of synthesized this compound by separating it from potential impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in an appropriate solvent (e.g., acetonitrile/water mixture).

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the tosyl group) or Evaporative Light Scattering Detector (ELSD) for non-UV active impurities.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • The major peak corresponds to this compound.

    • Identify impurity peaks by comparing the retention time with known standards or by mass spectrometry coupled to the HPLC (LC-MS).

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product s1 PEG12-diol s2 Tosylation s1->s2 s3 Azidation s2->s3 p1 Column Chromatography s3->p1 a1 ¹H NMR Spectroscopy p1->a1 a2 HPLC-UV/ELSD p1->a2 r1 Pure this compound (≥95%) a1->r1 a3 Mass Spectrometry a2->a3 a2->r1

Caption: Experimental workflow for the synthesis and purity analysis of this compound.

comparison_pathway cluster_azide_tos This compound Pathway cluster_azide_nhs Azide-PEG-NHS Pathway cluster_click Click Chemistry protein Protein (-NH₂ or -SH) azide_tos This compound protein->azide_tos Nucleophilic Substitution azide_nhs Azide-PEG-NHS protein->azide_nhs Amine Coupling protein_peg_azide_tos Protein-PEG12-Azide azide_tos->protein_peg_azide_tos alkyne_payload Alkyne-Payload protein_peg_azide_tos->alkyne_payload CuAAC or SPAAC protein_peg_azide_nhs Protein-PEG-Azide azide_nhs->protein_peg_azide_nhs protein_peg_azide_nhs->alkyne_payload CuAAC or SPAAC final_conjugate Protein-PEG-Payload alkyne_payload->final_conjugate

Caption: Comparison of bioconjugation pathways using this compound and an NHS ester alternative.

References

A Researcher's Guide to Validating Azide-PEG12-Tos Conjugates: Functional Assays and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful bioconjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. Azide-PEG12-Tos is a heterobifunctional linker that offers a versatile approach to PEGylation, a process known to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules.[1][2] This guide provides an objective comparison of functional assays to validate the activity of this compound conjugates, supported by experimental data and detailed protocols.

The this compound linker contains an azide group, which readily participates in "click chemistry" reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a tosyl group, which is an excellent leaving group for reactions with nucleophiles.[3][4][5] This dual functionality allows for the precise and stable conjugation of a polyethylene glycol (PEG) spacer to a target molecule.

The Impact of PEGylation on Biological Activity

While PEGylation can improve a molecule's stability, solubility, and in vivo half-life, it is crucial to verify that the conjugation process does not negatively impact its biological function. The attachment of a PEG chain can sometimes lead to steric hindrance, potentially reducing the binding affinity of an antibody to its antigen or lowering the catalytic activity of an enzyme. Therefore, a panel of functional assays is essential to quantify the activity of the final conjugate.

Key Functional Assays for Validating Conjugate Activity

The choice of functional assay depends on the nature of the biomolecule that has been conjugated. Below are key assays for validating the activity of common biomolecules after conjugation with this compound.

For Antibody Conjugates: Ligand-Binding Assays

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method to quantify the binding affinity of an antibody to its target antigen. A decrease in binding affinity after PEGylation can be quantitatively assessed.

Experimental Protocol: Indirect ELISA

  • Antigen Coating: Coat a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the unconjugated antibody and the this compound conjugated antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. The half-maximal effective concentration (EC50) can be calculated to compare the binding affinities.

2. Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides detailed kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol: SPR Analysis

  • Ligand Immobilization: Immobilize the target antigen onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the unconjugated antibody and the this compound conjugated antibody over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).

Assay Parameter Measured Typical Outcome for PEGylated Antibody
ELISAEC50Increase in EC50 value, indicating reduced binding affinity.
SPRKD (Equilibrium Dissociation Constant)Increase in KD value, indicating reduced binding affinity.
For Enzyme Conjugates: Enzymatic Activity Assays

For enzymes, it is critical to determine if the PEGylation process has altered their catalytic efficiency.

Experimental Protocol: Michaelis-Menten Kinetics

  • Enzyme and Substrate Preparation: Prepare solutions of the unconjugated enzyme and the this compound conjugated enzyme at a fixed concentration. Prepare a series of substrate concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme to the substrate solutions in a suitable reaction buffer.

  • Data Collection: Measure the initial reaction velocity (V₀) at each substrate concentration. This can be done by monitoring the formation of the product or the consumption of the substrate over time using a spectrophotometer or fluorometer.

  • Data Analysis: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (KM) and the maximum reaction velocity (Vmax). The catalytic turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Parameter Description Typical Outcome for PEGylated Enzyme
KM Michaelis Constant: Substrate concentration at half-maximal velocity.Increase, suggesting lower substrate affinity.
kcat Turnover Number: Number of substrate molecules converted to product per enzyme molecule per unit time.Decrease, indicating lower catalytic efficiency.
kcat/KM Catalytic EfficiencyDecrease, reflecting an overall reduction in enzyme performance.

Comparison with Alternative Linkers

The choice of linker can significantly influence the properties of the final conjugate. This compound is part of the "click chemistry" family of linkers, which are known for their high efficiency and specificity. Below is a comparison with other common linker types.

Linker Type Reactive Groups Target Residues Advantages Potential Disadvantages
Azide-PEG-Tos (Click Chemistry) Azide, TosylAlkyne, NucleophilesHigh specificity, bioorthogonal reaction.The tosyl group can react with multiple nucleophiles.
Maleimide-PEG MaleimideThiols (Cysteine)Site-specific conjugation to engineered cysteines.Potential for off-target reactions with other nucleophiles.
NHS Ester-PEG N-Hydroxysuccinimide EsterAmines (Lysine, N-terminus)Readily available, well-established chemistry.Can lead to a heterogeneous mixture of conjugates due to multiple lysine residues.
DBCO-PEG (SPAAC) DibenzocyclooctyneAzidesCopper-free click chemistry, highly biocompatible.DBCO is a relatively large and hydrophobic group.

Experimental and Logical Workflows

Workflow for Validating an this compound Antibody Conjugate

G cluster_0 Conjugation cluster_1 Functional Validation cluster_2 Data Analysis A Alkyne-Modified Antibody C CuAAC Reaction A->C B This compound B->C D Purification (e.g., SEC) C->D E Characterization (SDS-PAGE, MS) D->E F ELISA E->F G SPR E->G H Cell-Based Assay (e.g., Proliferation) E->H J Compare EC50/KD with Unconjugated Ab F->J G->J I In Vivo Studies H->I K Determine IC50 H->K L Pharmacokinetics/ Pharmacodynamics I->L

Caption: Workflow for the conjugation and functional validation of an antibody using this compound.

Signaling Pathway Inhibition by a PEGylated Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor This compound Conjugated Inhibitor Inhibitor->KinaseA Inhibition

Caption: Inhibition of a signaling pathway by a kinase inhibitor conjugated with this compound.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for the Ligation of Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. "Click chemistry" has provided a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective comparison of their efficiency for the ligation of molecules like Azide-PEG12-Tos, supported by experimental data and detailed protocols to inform the selection of the optimal conjugation strategy.

The choice between CuAAC and SPAAC for conjugating a molecule like this compound, where the tosylate serves as a leaving group for initial attachment to a substrate, hinges on a trade-off between reaction speed and biocompatibility. CuAAC is a robust and generally faster reaction, while SPAAC offers the significant advantage of being copper-free, making it ideal for in vivo and other sensitive biological applications.

At a Glance: Key Differences Between CuAAC and SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[1][2][3]None; the reaction is driven by ring strain.[1][2]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.High, making it suitable for live cell and in vivo applications.
Reaction Rate Generally faster, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.Generally slower, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, depending on the cyclooctyne used.
Reactants Terminal alkyne and an azide.A strained cyclooctyne (e.g., DBCO, BCN) and an azide.
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.Not always regioselective, potentially yielding a mixture of regioisomers.
Side Reactions Potential for oxidative damage to biomolecules and alkyne homocoupling.Some cyclooctynes can react with thiols.
Reagent Accessibility Simple terminal alkynes and copper sources are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize.

Quantitative Data Presentation

The following tables summarize typical quantitative data for CuAAC and SPAAC reactions involving PEGylated azides. It is important to note that specific reaction rates and yields can be influenced by various factors, including the specific reactants, solvent, temperature, and pH.

Table 1: Reaction Kinetics
ReactionAlkyne PartnerAzide PartnerSecond-Order Rate Constant (k₂)Reference
CuAAC Terminal AlkynePEG-Azide1 - 100 M⁻¹s⁻¹
SPAAC DBCOPEG-Azide0.32 - 1.22 M⁻¹s⁻¹
SPAAC BCNPEG-Azide~2.3 x 10⁻³ M⁻¹s⁻¹

Note: The rate constants for SPAAC can be significantly influenced by the specific structure of the cyclooctyne and the azide. The presence of a PEG linker has been shown to enhance SPAAC reaction rates.

Table 2: Typical Reaction Conditions and Yields
ReactionTypical Reaction TimeTypical YieldKey Conditions
CuAAC 30 minutes - 4 hours>95% (often quantitative)CuSO₄, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in an aqueous buffer.
SPAAC 2 - 24 hoursHigh to quantitativePerformed in a variety of buffers (e.g., PBS, HEPES) at room temperature or 37°C.

Experimental Protocols

Below are generalized experimental protocols for performing CuAAC and SPAAC with an Azide-PEG12-functionalized substrate. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of an Azide-PEG12-modified molecule with a terminal alkyne-containing partner.

Materials:

  • Azide-PEG12-functionalized substrate

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants: Dissolve the Azide-PEG12-functionalized substrate and the terminal alkyne-containing molecule in the Reaction Buffer to the desired concentrations. A slight excess (1.5 to 3-fold) of one reactant is often used to drive the reaction to completion.

  • Preparation of Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.

  • Reaction Initiation: Add the catalyst premix to the solution containing the azide and alkyne. Gently mix.

  • Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method to remove unreacted starting materials and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the reaction of an Azide-PEG12-modified molecule with a strained cyclooctyne-containing partner (e.g., DBCO-functionalized).

Materials:

  • Azide-PEG12-functionalized substrate

  • Cyclooctyne-containing molecule (e.g., DBCO-functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4, or other amine- and azide-free buffer)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants: Dissolve the Azide-PEG12-functionalized substrate and the cyclooctyne-containing molecule in the Reaction Buffer to the desired concentrations. A 1.5 to 3-fold molar excess of one component is recommended.

  • Reaction: Mix the solutions of the azide and the cyclooctyne.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the DBCO absorbance around 309 nm) or other relevant analytical methods.

  • Purification: After the reaction is complete, purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.

Mandatory Visualizations

Reaction Mechanisms

CuAAC_vs_SPAAC_Mechanisms cluster_CuAAC CuAAC Mechanism cluster_SPAAC SPAAC Mechanism CuAAC_Azide R1-N3 (Azide-PEG12) CuAAC_Intermediate Copper-Acetylide Intermediate CuAAC_Azide->CuAAC_Intermediate + Alkyne + Cu(I) CuAAC_Alkyne R2-C≡CH (Terminal Alkyne) CuAAC_Alkyne->CuAAC_Intermediate CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Intermediate CuAAC_Product 1,4-disubstituted Triazole CuAAC_Intermediate->CuAAC_Product Cycloaddition SPAAC_Azide R1-N3 (Azide-PEG12) SPAAC_Product Triazole Product (mixture of regioisomers) SPAAC_Azide->SPAAC_Product SPAAC_Alkyne Strained Cyclooctyne (e.g., DBCO) SPAAC_Alkyne->SPAAC_Product [3+2] Cycloaddition (Strain Release)

Caption: A simplified comparison of the CuAAC and SPAAC reaction mechanisms.

Experimental Workflows

Experimental_Workflows cluster_CuAAC_Workflow CuAAC Experimental Workflow cluster_SPAAC_Workflow SPAAC Experimental Workflow CuAAC_Start Mix Azide-PEG12 Substrate and Terminal Alkyne CuAAC_Add_Catalyst Add Cu(I) Catalyst Premix (CuSO4 + Ligand) CuAAC_Start->CuAAC_Add_Catalyst CuAAC_Initiate Add Reducing Agent (e.g., Sodium Ascorbate) CuAAC_Add_Catalyst->CuAAC_Initiate CuAAC_Incubate Incubate at RT (1-4 hours) CuAAC_Initiate->CuAAC_Incubate CuAAC_Purify Purify Conjugate CuAAC_Incubate->CuAAC_Purify SPAAC_Start Mix Azide-PEG12 Substrate and Strained Cyclooctyne SPAAC_Incubate Incubate at RT or 37°C (2-24 hours) SPAAC_Start->SPAAC_Incubate SPAAC_Purify Purify Conjugate SPAAC_Incubate->SPAAC_Purify

Caption: A comparison of the general experimental workflows for CuAAC and SPAAC.

Conclusion

The choice between CuAAC and SPAAC for the conjugation of this compound derivatives is highly dependent on the specific application. For applications where high reaction speed is critical and the biological system is not sensitive to the presence of a well-ligated copper catalyst, CuAAC is an excellent choice, offering rapid and high-yielding conjugations. Conversely, for in vivo or live-cell applications where copper toxicity is a concern, SPAAC is the superior method. While generally slower, the biocompatibility and mild reaction conditions of SPAAC make it an invaluable tool for bioconjugation in sensitive environments. The continual development of new, more reactive strained alkynes is also helping to close the kinetic gap between these two powerful ligation techniques.

References

Safety Operating Guide

Safe Disposal of Azide-PEG12-Tos: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of Azide-PEG12-Tos are critical for laboratory safety. This molecule contains an azide functional group, which imparts toxic and potentially explosive properties.[1][2] The primary hazards associated with the azide group include the formation of highly shock-sensitive metal azides and the release of toxic, explosive hydrazoic acid upon contact with acids.[1][3][4] Therefore, all materials contaminated with this compound must be treated as hazardous waste and disposed of through official institutional channels. Under no circumstances should this chemical or its waste be discharged down the drain.

Immediate Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound and its associated waste. The following table summarizes the most critical operational guidelines.

Guideline CategoryDo'sDon'ts
Personal Protective Equipment (PPE) Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).Do not handle this chemical with inadequate or compromised PPE.
Handling & Manipulation Use non-metallic spatulas (e.g., plastic, ceramic) for weighing and transferring. Work in a well-ventilated chemical fume hood.NEVER use metal spatulas or allow contact with metals like copper or lead, which can form explosive salts. Avoid grinding or creating friction.
Chemical Compatibility Segregate azide waste from all other waste streams in a dedicated, clearly labeled container.NEVER mix azide waste with acids, which generates highly toxic and explosive hydrazoic acid. NEVER use or mix with halogenated solvents (e.g., dichloromethane, chloroform).
Storage Store the pure chemical and its waste in tightly sealed, compatible containers in a cool, dry, well-ventilated area.Do not store on metal shelves or in areas with incompatible chemicals.
Disposal Dispose of all contaminated materials (including dilute solutions, gloves, and empty containers) as hazardous waste through your institution's Environmental Health & Safety (EHS) program.NEVER pour any azide-containing solution down the drain.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic procedure for the safe collection and disposal of waste generated from work with this compound.

Step 1: Assemble Personal Protective Equipment (PPE) Before handling any waste, ensure you are wearing the appropriate PPE:

  • A flame-resistant lab coat.

  • Chemical splash goggles.

  • Chemical-resistant gloves (nitrile gloves are a minimum requirement).

Step 2: Prepare and Label a Dedicated Waste Container

  • Select a waste container made of a compatible, non-metallic material (e.g., HDPE or glass).

  • The container must have a secure, leak-proof screw cap.

  • Affix a hazardous waste label to the container. Clearly write "this compound Waste" and list all components (e.g., solvents).

Step 3: Segregate and Collect Waste

  • Solid Waste: Place any residual this compound powder, contaminated weigh paper, gloves, and other contaminated disposables directly into the labeled hazardous waste container.

  • Liquid Waste: Carefully pour all solutions containing this compound into the waste container. Do not overfill the container; leave approximately 10% of headspace to allow for vapor expansion.

  • Incompatible Materials: Ensure that no acids, heavy metals, or halogenated solvents are mixed into this waste stream. Keep the azide waste container separate from other chemical waste.

Step 4: Decontaminate Glassware and Equipment

  • Empty chemical containers and laboratory glassware that held this compound are also considered hazardous waste.

  • Triple-rinse the empty container or glassware with a suitable solvent (e.g., ethanol or acetone).

  • Collect all rinsate from this cleaning process and add it to your designated this compound hazardous waste container.

  • After this decontamination, the glassware can be washed normally.

Step 5: Store Waste Container Securely

  • Tightly seal the hazardous waste container.

  • Store the container in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic.

  • Ensure the storage area has secondary containment to prevent spills.

Step 6: Arrange for Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the hazardous waste.

  • Final disposal must be conducted by a licensed chemical destruction facility, often through controlled incineration.

Experimental Protocol: Chemical Deactivation of Azide Waste

For laboratories equipped to perform chemical transformations, converting the organic azide to a more stable amine derivative prior to disposal is a recommended best practice. The Staudinger reaction is a common method for this conversion. The following is a general protocol and should be adapted and reviewed based on specific laboratory safety guidelines.

Objective: To reduce the organic azide to a stable amine using triphenylphosphine (PPh₃).

Materials:

  • This compound waste solution.

  • Triphenylphosphine (PPh₃).

  • Tetrahydrofuran (THF), anhydrous.

  • Water (H₂O).

  • Stir plate and magnetic stir bar.

  • Appropriate reaction flask.

Procedure:

  • In a chemical fume hood, place the azide waste solution in a suitable reaction flask equipped with a magnetic stir bar. If the waste is a solid, dissolve it in a minimal amount of a compatible solvent like THF.

  • For each molar equivalent of the azide, add approximately 1.1 molar equivalents of triphenylphosphine (PPh₃).

  • Allow the mixture to stir at room temperature. The reaction progress can often be monitored by the cessation of nitrogen gas evolution.

  • After the reaction is complete (typically a few hours), add a few milliliters of water to the reaction mixture to hydrolyze the resulting aza-ylide intermediate to the final amine and triphenylphosphine oxide.

  • Stir for an additional 30 minutes.

  • This final solution, which now contains the much more stable amine, should be collected and disposed of as hazardous organic waste according to the steps outlined in the main disposal protocol.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Collection & Segregation cluster_decon 3. Decontamination cluster_storage 4. Final Steps start Generated this compound Waste waste_type Solid, Liquid, or Contaminated Labware? start->waste_type collect Collect in Dedicated, Labeled, Non-Metallic Container waste_type->collect All Types no_mix CRITICAL: Do NOT Mix With: - Acids - Metals - Halogenated Solvents collect->no_mix decon Triple-Rinse Empty Glassware collect->decon store Store Sealed Container in Designated Safe Area collect->store collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate collect_rinsate->collect dispose Arrange Pickup via Institutional EHS Office store->dispose

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Azide-PEG12-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Azide-PEG12-Tos. Adherence to these procedures is essential to mitigate risks associated with the azide functional group and ensure a safe laboratory environment. Organic azides are energetic compounds that can be toxic and potentially explosive under certain conditions.

Hazard Identification and Mitigation

This compound contains an azide group, which imparts specific hazards. While the PEG (polyethylene glycol) chain generally reduces the shock sensitivity of the molecule compared to smaller organic azides, precautions must still be taken. The primary hazards include:

  • Toxicity : Azido compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1]

  • Reactivity : Azides can react with heavy metals (like lead, copper, silver, mercury, and zinc) to form highly shock-sensitive and explosive metal azides.[2][3] Contact with strong acids can generate highly toxic and explosive hydrazoic acid.[2] Reactions with halogenated solvents such as dichloromethane and chloroform should be avoided as they can form extremely unstable di- and tri-azidomethane.[2]

  • Explosive Potential : While less of a concern for larger PEGylated molecules, organic azides can decompose explosively when subjected to heat, shock, friction, or light.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Hand Protection Double-glove with nitrile exam gloves (minimum). For handling higher concentrations or prolonged tasks, consider using Silver Shield gloves underneath nitrile gloves.Prevents skin absorption, as azides can be readily absorbed through the skin.
Eye Protection Chemical safety goggles are mandatory. A face shield must be worn over goggles when there is a risk of splashes or during procedures with a higher risk of energetic decomposition.Protects against splashes and potential explosions.
Body Protection A fully buttoned, flame-resistant lab coat is required. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.Prevents skin contact with the compound.
Respiratory Protection A respirator is not typically required when handling small quantities within a certified chemical fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator should be used.Minimizes inhalation exposure.

Operational Plan: Step-by-Step Handling Procedure

All manipulations involving this compound, from weighing to reaction quenching, must be performed in a certified chemical fume hood.

  • Preparation :

    • Before starting, ensure an eyewash station and safety shower are accessible.

    • Line the work surface in the fume hood with disposable absorbent bench paper.

    • Assemble all necessary glassware and equipment. Avoid using glassware with ground glass joints where possible to minimize friction.

    • A blast shield should be in place for all reactions, especially when heating or working with larger quantities.

  • Weighing and Transfer :

    • Use plastic, ceramic, or glass spatulas for transferring the solid compound. Never use metal spatulas .

    • Weigh the desired amount of this compound on weigh paper or in a suitable container.

  • Solution Preparation :

    • Slowly add the solid this compound to the solvent (e.g., DMSO, DMF, DCM) to avoid splashing.

    • Ensure the storage container is tightly sealed and clearly labeled.

  • Reaction Setup :

    • Store this compound at -20°C in a tightly sealed container.

    • Keep the reaction mixture away from incompatible materials such as strong acids, oxidizing agents, and heavy metals.

Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to prevent the formation of explosive metal azides in plumbing.

  • Waste Collection :

    • Under no circumstances should any azide-containing solution be poured down the drain . Reaction with lead or copper in plumbing can lead to the accumulation of highly explosive metal azides.

    • All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.

    • Do not mix azide waste with acidic waste, as this can generate toxic and explosive hydrazoic acid.

    • Contaminated materials such as gloves, weigh paper, and pipette tips should also be disposed of in the solid hazardous waste container.

  • Deactivation of Dilute Aqueous Azide Waste (for experienced personnel under strict safety protocols) :

    • For dilute aqueous solutions (≤5% azide), a chemical deactivation process can be employed. This procedure must be carried out in a chemical fume hood due to the formation of nitric oxide gas.

    • Test for Presence of Azide : Before deactivation, the presence of azide can be confirmed. Place a drop of the solution on a spot plate, add 1-2 drops of dilute hydrochloric acid, and 1 drop of ferric chloride solution. Gentle heating that results in a red color indicates the presence of hydrazoic acid.

    • Deactivation Procedure :

      • In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide solution.

      • Prepare a 20% aqueous solution of sodium nitrite. For every 1 gram of sodium azide equivalent in the waste, use 1.5 grams of sodium nitrite (a 40% excess).

      • Slowly add the sodium nitrite solution to the stirring azide waste. The reaction is: 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH.

      • After the reaction is complete, the solution should be neutralized with a dilute NaOH solution to a pH of 6-9 before being collected as hazardous waste.

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₃₁H₅₅N₃O₁₄S
Molecular Weight 725.9 g/mol
Appearance Solid
Purity >95% - 98%
Solubility DMSO, DCM, DMF, Water
Storage Temperature -20°C

Experimental Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review SDS and SOP B Don PPE (Goggles, Lab Coat, Double Gloves) A->B C Prepare Fume Hood (Absorbent Paper, Blast Shield) B->C D Weigh Solid (Use Non-Metal Spatula) C->D Proceed to Handling E Prepare Solution (Add Solid to Solvent Slowly) D->E F Perform Reaction E->F G Collect All Waste (Liquid & Solid) F->G After Experiment H Label Waste Container ('Azide Waste, No Acids') G->H I Store in Secondary Containment H->I J Contact EHS for Pickup I->J K Small Spill in Hood: Absorb, Clean, Collect as Waste L Large Spill / Outside Hood: Evacuate, Alert Others, Call EHS M Personal Exposure: Use Eyewash/Shower, Seek Medical Attention

References

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